(R)-Viloxazine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOCKFVCMLCPTP-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OC[C@H]2CNCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56287-63-9 | |
| Record name | Morpholine, 2-[(2-ethoxyphenoxy)methyl]-, hydrochloride, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56287-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(R)-Viloxazine Hydrochloride: A Deep Dive into its Prefrontal Cortex Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
(R)-Viloxazine Hydrochloride, a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), exerts its therapeutic effects through a multifaceted mechanism of action within the prefrontal cortex (PFC). This guide provides an in-depth technical overview of its core pharmacological activities, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: A Triad of Effects
(R)-Viloxazine's primary mechanism in the PFC is characterized by a combination of three key actions: norepinephrine (B1679862) reuptake inhibition, antagonism of the serotonin (B10506) 5-HT2B receptor, and agonism of the serotonin 5-HT2C receptor.[1][2] This unique profile distinguishes it from other ADHD medications and contributes to its efficacy in managing symptoms of inattention, hyperactivity, and impulsivity.[3][4]
Norepinephrine Transporter (NET) Inhibition
Viloxazine (B1201356) acts as a moderate inhibitor of the norepinephrine transporter (NET), leading to an increase in extracellular norepinephrine levels in the prefrontal cortex.[5][6][7] This action is crucial as the PFC is heavily reliant on norepinephrine for proper executive function. By blocking NET, viloxazine enhances noradrenergic signaling, which is believed to improve attention and cognitive control.[6][8] The inhibition of NET in the PFC also indirectly leads to an increase in extracellular dopamine (B1211576) levels, as dopamine is also cleared by NET in this brain region.[3][9][10]
Serotonergic Modulation
Beyond its effects on norepinephrine, viloxazine exhibits significant activity at specific serotonin receptors. It acts as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors.[1][9][11]
-
5-HT2B Receptor Antagonism: Antagonism of 5-HT2B receptors is hypothesized to contribute to an increase in serotonin levels in the PFC.[3][11] These receptors are located on GABAergic interneurons that tonically inhibit serotonin neurons. By blocking these receptors, viloxazine may disinhibit serotonin release, leading to enhanced serotonergic transmission in the PFC.[11]
-
5-HT2C Receptor Agonism: Agonism at 5-HT2C receptors is another key component of viloxazine's mechanism.[1][9] Activation of these receptors is thought to play a role in modulating dopamine and norepinephrine release, further contributing to the overall therapeutic effect.
This combined action on both the norepinephrine and serotonin systems has led to viloxazine being described as a serotonin norepinephrine modulating agent (SNMA).[1][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding (R)-Viloxazine's binding affinities and functional activity at its primary targets, as well as its effects on extracellular neurotransmitter levels in the prefrontal cortex.
Table 1: In Vitro Receptor Binding and Functional Activity of Viloxazine
| Target | Action | Ki (µM) | IC50 (µM) | EC50 (µM) | Emax (%) | Reference(s) |
| Norepinephrine Transporter (NET) | Inhibition | 0.13 | 0.3 | - | - | [5][12] |
| Serotonin 5-HT2B Receptor | Antagonist | - | 27.0 | - | - | [1] |
| Serotonin 5-HT2C Receptor | Agonist | 0.66 | - | 32.0 | 78.6 | [1][12] |
| Serotonin Transporter (SERT) | Negligible Inhibition | >10 | - | - | - | [1] |
Table 2: Effects of Viloxazine on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex (In Vivo Microdialysis)
| Neurotransmitter | Dose (mg/kg, i.p.) | Maximum Increase (% of Baseline) | Reference(s) |
| Norepinephrine | 30 | ~250% | [10][13] |
| Norepinephrine | 50 | >400% | [3] |
| Dopamine | 30 | ~150% | [10][13] |
| Dopamine | 50 | ~200% | [3] |
| Serotonin | 30 | ~150% | [10][13] |
| Serotonin | 50 | ~200% | [3] |
Signaling Pathways and Experimental Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by (R)-Viloxazine and a typical experimental workflow for its characterization.
Caption: (R)-Viloxazine's multifaceted mechanism of action in the prefrontal cortex.
Caption: A typical experimental workflow for characterizing (R)-Viloxazine's mechanism.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of (R)-Viloxazine's mechanism of action.
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of (R)-Viloxazine for various neurotransmitter transporters and receptors.
-
Methodology:
-
Preparation of Membranes: Cell membranes expressing the target transporter or receptor (e.g., HEK293 cells for human SERT, rat hypothalamic synaptosomes for NET) are prepared through homogenization and centrifugation.[3]
-
Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]-nisoxetine for NET) is incubated with the prepared membranes in the presence of varying concentrations of (R)-Viloxazine.
-
Incubation and Separation: The reaction mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of viloxazine that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Cell-Based Functional Assays
-
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of (R)-Viloxazine at specific receptors.
-
Methodology (Example: 5-HT2B Antagonism):
-
Cell Culture: CHO cells stably expressing the human 5-HT2B receptor are cultured.[3]
-
Assay Principle: The assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream second messenger of Gq-coupled receptors like 5-HT2B, using a Homogeneous Time Resolved Fluorescence (HTRF®) assay.[3]
-
Procedure: Cells are incubated with varying concentrations of (R)-Viloxazine, followed by stimulation with a fixed concentration of serotonin (5-HT).
-
Detection: The HTRF® reagents are added, and the fluorescence signal is measured, which is proportional to the amount of IP1 produced.
-
Data Analysis: The ability of (R)-Viloxazine to inhibit the 5-HT-induced IP1 production is plotted against its concentration to determine the IC50 value.
-
In Vivo Microdialysis in Freely Moving Rats
-
Objective: To measure the effects of (R)-Viloxazine on extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex of awake, freely moving rats.[10][13]
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.[10][13][14]
-
Surgical Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the medial prefrontal cortex. The animals are allowed to recover from surgery.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 30 minutes) to establish basal neurotransmitter levels.[13]
-
Drug Administration: (R)-Viloxazine or vehicle is administered via intraperitoneal (i.p.) injection.[10][13]
-
Post-Dosing Sample Collection: Dialysate samples continue to be collected for several hours post-administration.
-
Neurotransmitter Analysis: The concentrations of norepinephrine, dopamine, serotonin, and their metabolites in the dialysate samples are quantified using a sensitive analytical technique such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[15]
-
Data Analysis: The post-dose neurotransmitter levels are expressed as a percentage of the pre-dose baseline levels and are compared between the viloxazine-treated and vehicle-treated groups.
-
Conclusion
This compound possesses a unique and complex mechanism of action in the prefrontal cortex, characterized by its dual modulation of noradrenergic and serotonergic systems. Its ability to inhibit norepinephrine reuptake, antagonize 5-HT2B receptors, and agonize 5-HT2C receptors leads to a significant increase in the extracellular levels of norepinephrine, dopamine, and serotonin in the PFC. This intricate pharmacological profile provides a strong rationale for its therapeutic efficacy in treating ADHD and highlights it as a valuable non-stimulant option for patients. Further research into the downstream effects of these combined actions will continue to refine our understanding of its clinical benefits.
References
- 1. dovepress.com [dovepress.com]
- 2. Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Viloxazine for the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. dovepress.com [dovepress.com]
- 9. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder | Semantic Scholar [semanticscholar.org]
- 15. Viloxazine Increases Cortical Serotonin Without Inhibiting Serotonin Reuptake at Doses Used to Treat ADHD | CNS Spectrums | Cambridge Core [cambridge.org]
Enantioselective Synthesis of (R)-Viloxazine from 2-Ethoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary pathway for the enantioselective synthesis of (R)-Viloxazine, a crucial enantiomer for pharmaceutical applications, starting from the readily available precursor, 2-ethoxyphenol (B1204887). The synthesis hinges on the formation of a key chiral intermediate, (R)-2-((2-ethoxyphenoxy)methyl)oxirane, followed by a regioselective ring-opening and cyclization to yield the target morpholine (B109124) structure. This document provides detailed experimental protocols, quantitative data, and process visualizations to support research and development in this area.
Introduction to Viloxazine (B1201356) and Enantioselectivity
Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been used as an antidepressant and is approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD)[1][2]. It possesses a single stereocenter, leading to two enantiomers: (S)-(-)-Viloxazine and (R)-(+)-Viloxazine. Pharmacological studies have indicated that the (S)-isomer is significantly more potent than the (R)-isomer, in some cases by a factor of five[3][4]. However, the development of single-enantiomer drugs often requires the synthesis and biological evaluation of both enantiomers. This guide focuses on the synthesis of the (R)-enantiomer.
The core strategy for the enantioselective synthesis of (R)-Viloxazine from 2-ethoxyphenol involves two key transformations:
-
Asymmetric Synthesis of the Chiral Epoxide Intermediate: Formation of (R)-2-((2-ethoxyphenoxy)methyl)oxirane from 2-ethoxyphenol. This is the chirality-inducing step.
-
Formation of the Morpholine Ring: Regioselective ring-opening of the chiral epoxide followed by intramolecular cyclization to form the viloxazine core.
Synthetic Pathway Overview
The overall synthetic route from 2-ethoxyphenol to (R)-Viloxazine is depicted below. The critical step is the initial enantioselective formation of the chiral epoxide intermediate.
Caption: Overall synthetic workflow for (R)-Viloxazine.
Experimental Protocols
Step 1: Enantioselective Synthesis of (R)-2-((2-ethoxyphenoxy)methyl)oxirane
This crucial step establishes the stereochemistry of the final product. The most direct method involves a Williamson ether synthesis using an enantiomerically pure three-carbon building block. The following protocol is adapted from procedures for analogous compounds[5].
Reaction Scheme: 2-Ethoxyphenol + (R)-Glycidyl Tosylate --(Base)--> (R)-2-((2-ethoxyphenoxy)methyl)oxirane
Materials:
-
2-Ethoxyphenol
-
(R)-Glycidyl tosylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, add 2-ethoxyphenol (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add a solution of (R)-glycidyl tosylate (1.1 equivalents) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure (R)-2-((2-ethoxyphenoxy)methyl)oxirane.
Step 2: Synthesis of (R)-Viloxazine from (R)-2-((2-ethoxyphenoxy)methyl)oxirane
This step involves the nucleophilic ring-opening of the chiral epoxide by 2-aminoethyl hydrogen sulfate, followed by in-situ cyclization to form the morpholine ring. This protocol is based on the methods described for the synthesis of racemic viloxazine[6][7].
Reaction Scheme: (R)-2-((2-ethoxyphenoxy)methyl)oxirane + 2-Aminoethyl Hydrogen Sulfate --(Base)--> (R)-Viloxazine
Materials:
-
(R)-2-((2-ethoxyphenoxy)methyl)oxirane
-
2-Aminoethyl hydrogen sulfate
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, dissolve 2-aminoethyl hydrogen sulfate (1.2 equivalents) in a solution of sodium hydroxide (2.5 equivalents) in ethanol.
-
To this solution, add (R)-2-((2-ethoxyphenoxy)methyl)oxirane (1.0 equivalent) dissolved in a small amount of ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add water and extract the product with toluene (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude (R)-Viloxazine.
-
The crude product can be further purified by conversion to its hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol (B130326), followed by recrystallization.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the key reaction steps. The data is compiled from analogous syntheses and patent literature.
Table 1: Synthesis of (R)-2-((2-ethoxyphenoxy)methyl)oxirane
| Parameter | Value | Reference |
| Yield | 80-90% | Adapted from[5] |
| Enantiomeric Excess (ee) | >99% | [8] |
| Reaction Time | 12-18 hours | Adapted from[5] |
| Solvent | Acetonitrile | [8] |
| Base | K₂CO₃ | [8] |
Table 2: Synthesis of (R)-Viloxazine
| Parameter | Value | Reference |
| Yield | 60-75% | Adapted from[6][7] |
| Reaction Time | 4-6 hours | Adapted from[6][7] |
| Solvent | Ethanol | [6][7] |
| Base | NaOH | [6][7] |
Key Transformations and Logical Relationships
The success of this enantioselective synthesis relies on the precise control of stereochemistry and regiochemistry. The following diagrams illustrate the key chemical transformations.
Caption: Key transformation in Step 1.
Caption: Key transformations in Step 2.
Analytical Considerations: Enantiomeric Excess Determination
To confirm the enantiopurity of the final (R)-Viloxazine product, a validated chiral High-Performance Liquid Chromatography (HPLC) method is essential.
Chiral HPLC Method Outline:
-
Column: A chiral stationary phase, such as Chiralpak IM, is suitable for separating the enantiomers of Viloxazine[9][10].
-
Mobile Phase: A mixture of solvents like n-hexane, isopropanol (IPA), and methanol (B129727) is typically used[9][10]. The exact ratio needs to be optimized for baseline separation.
-
Detection: UV detection at a wavelength of approximately 265 nm is appropriate for Viloxazine[9][10].
-
Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Conclusion
The enantioselective synthesis of (R)-Viloxazine from 2-ethoxyphenol is a feasible process for drug development and research. The key to success lies in the efficient and highly enantioselective synthesis of the chiral epoxide intermediate, (R)-2-((2-ethoxyphenoxy)methyl)oxirane. The subsequent ring-opening and cyclization to form the morpholine ring is a well-established transformation. This guide provides a foundational framework for the synthesis, and further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
References
- 1. uma.es [uma.es]
- 2. CAS 5296-35-5: 2-[(2-Ethoxyphenoxy)methyl]oxirane [cymitquimica.com]
- 3. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation | MDPI [mdpi.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 7. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 8. (R)-2-((2-Ethoxyphenoxy)methyl)oxirane | Benchchem [benchchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijpsjournal.com [ijpsjournal.com]
Pharmacokinetic Profile of (R)-Viloxazine vs (S)-Viloxazine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viloxazine (B1201356) is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) that has been repurposed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As a chiral molecule, viloxazine exists as two enantiomers, (R)-Viloxazine and (S)-Viloxazine. While the therapeutic product is administered as a racemic mixture, understanding the individual pharmacokinetic profiles of each enantiomer is crucial for a comprehensive assessment of its clinical pharmacology. This technical guide provides an in-depth analysis of the available pharmacokinetic data for the (R)- and (S)-enantiomers of viloxazine, details the experimental methodologies for their separate analysis, and visualizes key pathways and workflows.
While extensive pharmacokinetic data exists for the racemic mixture of viloxazine, particularly for the extended-release (ER) formulation, there is a notable scarcity of studies directly comparing the pharmacokinetic profiles of the individual (R)- and (S)-enantiomers in humans. However, preclinical data from animal studies provide some initial insights.
Pharmacokinetic Profiles: A Comparative Overview
Preclinical Data in Rats
A key study investigating the enantioselective pharmacokinetics of viloxazine was conducted in Sprague Dawley rats. The study concluded that the pharmacokinetic profiles of (S)-Viloxazine and (R)-Viloxazine were not statistically different following oral administration of the individual enantiomers or the racemic mixture.[1] This suggests that, at least in this preclinical model, the absorption, distribution, metabolism, and excretion of the two enantiomers are comparable.
Human Pharmacokinetics of Racemic Viloxazine
In the absence of direct comparative human data for the enantiomers, this section summarizes the known pharmacokinetic parameters of the racemic mixture of viloxazine, which is the clinically administered form.
Absorption: Viloxazine is rapidly absorbed after oral administration.[2] For the extended-release (ER) formulation, peak plasma concentrations (Tmax) are typically reached in approximately 5 hours.[3]
Distribution: Viloxazine is moderately bound to plasma proteins, primarily albumin, with a binding percentage ranging from 76% to 82%.[3]
Metabolism: The primary metabolic pathway for viloxazine in humans is 5-hydroxylation, which is mediated mainly by the cytochrome P450 enzyme CYP2D6.[4][5][6][7][8] This is followed by glucuronidation to form 5-hydroxyviloxazine (B12724933) glucuronide.[4][6][7][8] While CYP2D6 is the major contributor, minor involvement of other CYP enzymes has been noted.[5][9] It is important to note that these metabolism studies were conducted on the racemic mixture, and it is currently unknown whether there are any enantioselective differences in the metabolic pathways in humans.
Excretion: The majority of viloxazine and its metabolites are excreted renally.[3] The terminal half-life of racemic viloxazine is approximately 7 hours.[3]
Data Presentation: Pharmacokinetic Parameters of Racemic Viloxazine in Humans
| Parameter | Value | Formulation | Population |
| Tmax (Peak Plasma Time) | ~5 hours[3] | Extended-Release | Adults |
| 29 - 171 min (females)[10] | Immediate-Release | Adults | |
| 54 - 155 min (males)[10] | Immediate-Release | Adults | |
| t1/2 (Half-life) | ~7 hours[3] | Extended-Release | Adults |
| 2.19 - 4.21 h (females)[10] | Immediate-Release | Adults | |
| 2.61 - 4.31 h (males)[10] | Immediate-Release | Adults | |
| Protein Binding | 76% - 82%[3] | Not specified | Not specified |
| Primary Metabolizing Enzyme | CYP2D6[4][5][6][7][8] | Not applicable | Not applicable |
| Primary Route of Excretion | Renal[3] | Not applicable | Not applicable |
Experimental Protocols
Enantioselective Analysis of Viloxazine in Biological Matrices
The separation and quantification of individual enantiomers of viloxazine from biological samples require specialized analytical techniques. A validated method for the enantioselective analysis of viloxazine in rat plasma has been described, which can be adapted for human plasma studies.[1]
Methodology: Chiral High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
-
Sample Preparation: Protein precipitation is a common method for extracting the drug from plasma samples. This typically involves adding a solvent like acetonitrile (B52724) to the plasma, followed by centrifugation to remove precipitated proteins. The resulting supernatant, containing the viloxazine enantiomers, is then collected for analysis.
-
Chiral Chromatography:
-
Column: A chiral stationary phase (CSP) is essential for separating the enantiomers. A commonly used column for this purpose is a polysaccharide-based chiral column, such as the Chiralpak® IC.[1]
-
Mobile Phase: The mobile phase composition is critical for achieving optimal separation. A typical mobile phase might consist of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate).[1] The exact ratio and additives are optimized to achieve baseline separation of the (R)- and (S)-enantiomers.
-
-
Detection:
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is a highly sensitive and selective detection method. It allows for the accurate quantification of each enantiomer even at low concentrations in complex biological matrices. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each enantiomer and an internal standard are monitored.[1]
-
-
Quantification: A calibration curve is generated using known concentrations of the individual enantiomers. The concentration of each enantiomer in the unknown samples is then determined by comparing its peak area to the calibration curve.
Visualizations
Signaling and Metabolic Pathways
The primary mechanism of action of viloxazine involves the inhibition of the norepinephrine transporter (NET). The (S)-enantiomer has been reported to be more potent in this regard.[11] The metabolism of racemic viloxazine is primarily through CYP2D6-mediated hydroxylation.
Caption: Signaling and Metabolic Pathway of Racemic Viloxazine.
Experimental Workflow
The following diagram illustrates the typical workflow for the enantioselective analysis of viloxazine in plasma samples.
Caption: Experimental Workflow for Enantioselective Analysis.
Conclusion and Future Directions
The pharmacokinetic profile of racemic viloxazine is well-characterized, with CYP2D6-mediated 5-hydroxylation being the primary metabolic pathway. Preclinical data in rats suggest no significant stereoselectivity in the pharmacokinetics of (R)- and (S)-viloxazine. However, a critical data gap exists regarding the enantioselective pharmacokinetics in humans.
For drug development professionals and researchers, future studies should prioritize the characterization of the pharmacokinetic profiles of individual (R)- and (S)-viloxazine enantiomers in human subjects. Such studies would provide a more complete understanding of the drug's disposition and could inform potential future development of enantiopure formulations. Key areas for investigation include potential stereoselective differences in absorption, distribution, metabolism by CYP2D6 and other enzymes, and excretion. A thorough understanding of the human enantioselective pharmacokinetic profile is essential for optimizing the therapeutic use of viloxazine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and in vitro drug-drug interaction assessment of viloxazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Population Pharmacokinetics of Viloxazine Extended‐Release Capsules in Pediatric Subjects With Attention Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of viloxazine hydrochloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
(R)-Viloxazine Hydrochloride and the Norepinephrine Transporter: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of (R)-Viloxazine Hydrochloride for the norepinephrine (B1679862) transporter (NET). Viloxazine (B1201356), a selective norepinephrine reuptake inhibitor (SNRI), is recognized for its therapeutic effects in treating Attention Deficit Hyperactivity Disorder (ADHD). This document consolidates quantitative binding data, details experimental methodologies, and visualizes key pathways and workflows to support research and development in neuropharmacology.
Core Concepts: Norepinephrine Transporter Inhibition
The norepinephrine transporter is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter's action. Inhibition of NET by molecules like viloxazine leads to an increased concentration and prolonged presence of norepinephrine in the synapse, enhancing noradrenergic signaling. This enhanced signaling in brain regions like the prefrontal cortex is believed to be a key mechanism in the management of ADHD symptoms.
Binding Affinity of Viloxazine for the Norepinephrine Transporter
Viloxazine is a chiral molecule, existing as (R)- and (S)-enantiomers. The available scientific literature primarily reports on the binding affinity of racemic viloxazine. It is crucial to note that the pharmacological activity is stereoselective, with the (S)-enantiomer demonstrating significantly higher potency in inhibiting norepinephrine reuptake than the (R)-enantiomer[1]. One study indicates that the (S)-stereoisomer of viloxazine is approximately 10 times more potent than the (R)-stereoisomer[1]. However, specific quantitative binding data for the individual enantiomers are not consistently available in the reviewed literature.
The following tables summarize the reported binding affinities and functional potencies of racemic viloxazine for the human norepinephrine transporter.
Table 1: Binding Affinity (Ki) of Racemic Viloxazine for the Norepinephrine Transporter
| Compound | Ki (µM) | Species | Assay Type | Reference |
| Racemic Viloxazine | 0.63 | Human | Radioligand Binding Assay | [2] |
| Racemic Viloxazine | 0.13 | Not Specified | Not Specified | [3] |
Table 2: Functional Potency (IC50) of Racemic Viloxazine at the Norepinephrine Transporter
| Compound | IC50 (µM) | Species | Assay Type | Reference |
| Racemic Viloxazine | 0.26 | Rat | [3H]-Norepinephrine Uptake Assay | [4] |
| Racemic Viloxazine | ~0.3 | Not Specified | Not Specified | [5] |
Signaling Pathway of Norepinephrine Transporter Inhibition
The inhibition of the norepinephrine transporter by viloxazine directly impacts synaptic norepinephrine levels, leading to downstream effects on adrenergic receptors. The following diagram illustrates this signaling pathway.
References
Viloxazine: A Technical Chronicle of its Discovery, Development, and Mechanistic Evolution as an Antidepressant
Introduction
Viloxazine (B1201356), a morpholine (B109124) derivative, represents a fascinating case study in pharmaceutical development, from its initial discovery and long-standing use as an antidepressant in Europe to its recent repurposing and approval in the United States for Attention-Deficit/Hyperactivity Disorder (ADHD). Initially characterized as a selective norepinephrine (B1679862) reuptake inhibitor (NRI), contemporary research has unveiled a more complex, multimodal mechanism of action, recasting it as a Serotonin (B10506) Norepinephrine Modulating Agent (SNMA). This technical guide provides an in-depth exploration of the discovery, development, and evolving understanding of viloxazine's pharmacology, with a primary focus on its history as a treatment for depression.
1. Discovery and Early Development
Viloxazine, also known by its developmental code ICI 58,834, was discovered by scientists at Imperial Chemical Industries.[1][2][3] The discovery stemmed from research into beta-blockers, where it was observed that some of these compounds exhibited serotonin reuptake inhibitory activity at high doses.[1][4] To enhance the ability of these compounds to penetrate the blood-brain barrier, the ethanolamine (B43304) side chain characteristic of beta-blockers was replaced with a morpholine ring, leading directly to the synthesis of viloxazine.[1][4]
First described in the scientific literature in 1972, viloxazine was subsequently marketed in the United Kingdom and several other European countries in 1974 as an immediate-release formulation for the treatment of depression.[1][2][5][6] It was used for this indication for nearly three decades before being discontinued (B1498344) in 2002 for commercial reasons unrelated to its safety or efficacy.[1][6][7] During its time as an antidepressant, it was valued for having a more favorable side-effect profile compared to first-generation tricyclic antidepressants, particularly its lower risk of cardiotoxicity and lack of significant anticholinergic effects.[6][8]
2. The Evolving Mechanism of Action: From NRI to SNMA
The understanding of viloxazine's mechanism of action has significantly evolved from its initial characterization to the present day.
2.1 Initial Characterization: A Selective Norepinephrine Reuptake Inhibitor (NRI)
For decades, viloxazine was primarily classified as a selective norepinephrine reuptake inhibitor (NRI).[3][5][9] This was based on early preclinical studies demonstrating its ability to potentiate noradrenergic effects and selectively inhibit the reuptake of norepinephrine in rat hypothalamic synaptosomes with significantly less potency for serotonin uptake.[5][10] This action increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission, which is believed to be a key component of its therapeutic effect in depression.[11][12]
2.2 Contemporary Understanding: A Serotonin Norepinephrine Modulating Agent (SNMA)
More recent and comprehensive investigations have revealed a more nuanced, multimodal pharmacological profile.[5][13] This has led to the reclassification of viloxazine as a Serotonin Norepinephrine Modulating Agent (SNMA).[5][9][13] This updated profile is defined by three primary actions:
-
Moderate Norepinephrine Transporter (NET) Inhibition : It maintains its known function as a moderate inhibitor of NET.[5][7]
-
5-HT₂B Receptor Antagonism : Viloxazine acts as an antagonist at serotonin 5-HT₂B receptors.[5][7][9] Antagonism of these receptors on GABAergic interneurons can lead to a disinhibition of serotonin neurons, thereby increasing serotonin release in brain regions like the prefrontal cortex.[7][14]
-
5-HT₂C Receptor Agonism : It functions as an agonist at serotonin 5-HT₂C receptors.[5][7][9]
This combination of activities results in an increase in extracellular levels of not only norepinephrine but also serotonin and dopamine (B1211576) in the prefrontal cortex.[5][6][15] This broader neurochemical effect is now believed to be the cornerstone of its therapeutic efficacy.[5]
3. Pharmacological Data
3.1. Receptor Binding and Functional Activity
The multimodal action of viloxazine is quantified by its binding affinities and functional activities at various neurochemical targets. Unlike many other antidepressants, it has low affinity for histaminic (H1, H2) and muscarinic (M1-M4) receptors, contributing to its favorable side-effect profile.[6]
| Target | Parameter | Value | Reference |
| Norepinephrine Transporter (NET) | KD (human) | 155 - 630 nM | [1] |
| Ki (rat) | 0.63 µM (630 nM) | [13][15] | |
| IC₅₀ (rat) | 0.2 µM (200 nM) | [13] | |
| IC₅₀ (rat hypothalamic synaptosomes) | 0.9 µM (900 nM) | [10] | |
| Serotonin Transporter (SERT) | KD (human) | 17,300 nM | [1] |
| IC₅₀ (rat hypothalamic synaptosomes) | >100 µM | [10] | |
| Dopamine Transporter (DAT) | KD (human) | >100,000 nM | [1] |
| 5-HT₂B Receptor | Ki | 6.40 µM | [15] |
| KB (Antagonist) | 4.2 µM | [15] | |
| IC₅₀ (Antagonist) | 27 µM | [15] | |
| 5-HT₂C Receptor | Ki | 3.90 µM | [15] |
| EC₅₀ (Agonist) | 32 µM | [15] | |
| Table 1: Viloxazine Receptor Binding and Functional Activity Profile. |
3.2. Pharmacokinetics
The pharmacokinetic profile of viloxazine has been studied for both its original immediate-release (IR) formulation and the more recent extended-release (ER) version. The ER formulation was designed to provide stable plasma concentrations with once-daily dosing.
| Parameter | Immediate-Release (IR) | Extended-Release (ER) | Reference(s) |
| Bioavailability | ~100% (oral) | ~88% (relative to IR) | [7][16] |
| Time to Peak (Tₘₐₓ) | 29 - 171 min (0.5 - 2.85 hrs) | ~5 hours (range 3-9 hrs) | [1][7][17] |
| Protein Binding | Not specified | 76% - 82% | [4][18] |
| Elimination Half-life (t₁/₂) | 2.5 hours (range 2.19 - 4.31 hrs) | 7.02 (± 4.74) hours | [1][17] |
| Metabolism | Primarily CYP2D6, UGT1A9, UGT2B15 | Primarily CYP2D6, UGT1A9, UGT2B15 | [1][4][18] |
| Major Metabolite | 5-hydroxyviloxazine glucuronide | 5-hydroxyviloxazine glucuronide | [1][18][19] |
| Excretion | ~90% renal (urine) within 24 hrs | ~90% renal (urine) | [7][18] |
| Table 2: Comparative Pharmacokinetic Parameters of Viloxazine Formulations. |
4. Synthesis and Experimental Protocols
4.1. Chemical Synthesis Overview
The synthesis of viloxazine hydrochloride has been approached through several routes. A common and illustrative method involves a multi-step process starting from 2-ethoxyphenol (B1204887).
-
Epoxide Formation : 2-ethoxyphenol is reacted with epichlorohydrin (B41342) in the presence of a base (e.g., potassium carbonate) and often a phase-transfer catalyst to yield the epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane.[20][21][22]
-
Ring Formation : The epoxide intermediate is then reacted with 2-aminoethyl hydrogen sulfate (B86663) in the presence of a strong base.[20][21] This process involves the opening of the epoxide ring and a subsequent cyclization to form the viloxazine free base (2-[(2-ethoxyphenoxy)methyl]morpholine).[20]
-
Salt Formation : The resulting viloxazine free base is treated with hydrochloric acid to form the viloxazine hydrochloride salt, which can then be purified through recrystallization.[20][23]
4.2. Key Experimental Protocols
The characterization of viloxazine's pharmacodynamics relied on established in vitro and in vivo methodologies.
-
Protocol: In Vitro Radioligand Binding Competition Assays
-
Objective : To determine the binding affinity (Kᵢ) of viloxazine for various neurotransmitter transporters and receptors.
-
Methodology : A series of binding competition assays are performed.[9][15] Membranes from cells expressing the target of interest (e.g., hNET, hSERT) or tissue homogenates (e.g., rat cortex) are incubated with a specific radiolabeled ligand (e.g., [³H]-nisoxetine for NET) at a fixed concentration.[14][15] Various concentrations of unlabeled viloxazine are added to compete for binding with the radioligand. Following incubation and separation of bound from unbound radioligand, the amount of bound radioactivity is measured. The concentration of viloxazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[15]
-
-
Protocol: In Vitro Functional Assays (HTRF® for 5-HT Receptors)
-
Objective : To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of viloxazine at specific receptors.
-
Methodology : Homogeneous Time Resolved Fluorescence (HTRF®) assays are used in cell lines (e.g., CHO cells) stably expressing the receptor of interest (e.g., 5-HT₂B or 5-HT₂C).[14] To assess agonist activity, cells are treated with increasing concentrations of viloxazine, and the accumulation of a second messenger (e.g., inositol (B14025) monophosphate, IP1) is measured.[14] To assess antagonist activity, cells are co-incubated with a known agonist (e.g., serotonin) and increasing concentrations of viloxazine to measure the inhibition of the agonist-induced signal.[14] Data are plotted to generate dose-response curves from which EC₅₀ or IC₅₀ values are derived.
-
References
- 1. Viloxazine - Wikipedia [en.wikipedia.org]
- 2. macsenlab.com [macsenlab.com]
- 3. viloxazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Viloxazine - Wikiwand [wikiwand.com]
- 5. dovepress.com [dovepress.com]
- 6. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. caymanchem.com [caymanchem.com]
- 11. What is the mechanism of Viloxazine Hydrochloride? [synapse.patsnap.com]
- 12. medkoo.com [medkoo.com]
- 13. Frontiers | Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The disposition and metabolism of I.C.I. 58,834 (viloxazine) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of viloxazine hydrochloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 19. Population Pharmacokinetics of Viloxazine Extended‐Release Capsules in Pediatric Subjects With Attention Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 21. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 22. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 23. newdrugapprovals.org [newdrugapprovals.org]
Stereospecific Activity of Viloxazine Isomers in Neurotransmitter Reuptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viloxazine (B1201356) is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) with a complex pharmacological profile that also involves modulation of the serotonergic system.[1][2] It is a racemic mixture containing two stereoisomers: (S)-(-)-viloxazine and (R)-(+)-viloxazine.[3] Early research and subsequent studies have established that the pharmacological activity of viloxazine resides primarily in one of its optical isomers.[4][5] This technical guide provides an in-depth analysis of the stereospecific activity of viloxazine isomers concerning their interaction with key neurotransmitter transporters, namely the norepinephrine transporter (NET), the serotonin (B10506) transporter (SERT), and the dopamine (B1211576) transporter (DAT). This document summarizes the available quantitative data, details the experimental protocols used for these assessments, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data on Viloxazine Isomer Activity
The stereoisomers of viloxazine exhibit notable differences in their pharmacological activity, particularly in their potency as norepinephrine reuptake inhibitors. The (S)-(-)-isomer is reported to be significantly more active than the (R)-(+)-isomer.[6][7] While precise side-by-side Ki or IC50 values for the individual isomers are not consistently available in publicly accessible literature, the general consensus points to a 5- to 10-fold higher potency of the (S)-isomer for NET inhibition.[6][8]
The following tables summarize the available quantitative data for racemic viloxazine and provide a qualitative comparison for its isomers.
Table 1: Binding Affinity (Ki) of Racemic Viloxazine for Monoamine Transporters
| Compound | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) |
| Racemic Viloxazine | 2300[9] | >10,000[9] | >100,000[9] |
Table 2: Reuptake Inhibition (IC50) of Racemic Viloxazine
| Compound | NET IC50 (µM) | SERT IC50 (µM) |
| Racemic Viloxazine | 0.26[1] | 257[9] |
Table 3: Stereospecific Activity of Viloxazine Isomers
| Isomer | Activity at Norepinephrine Transporter (NET) | Activity at Serotonin Transporter (SERT) | Activity at Dopamine Transporter (DAT) |
| (S)-(-)-Viloxazine | Primary active isomer; 5-10 times more potent than (R)-(+)-isomer[6][8] | Not well characterized, but racemic mixture has very low affinity | Not well characterized, but racemic mixture has very low affinity |
| (R)-(+)-Viloxazine | Less active isomer[6] | Not well characterized, but racemic mixture has very low affinity | Not well characterized, but racemic mixture has very low affinity |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of viloxazine's activity on neurotransmitter reuptake.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Objective: To measure the affinity of viloxazine isomers for NET, SERT, and DAT.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human NET, SERT, or DAT.
-
Radioligands: [³H]-Nisoxetine (for NET), [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT).
-
Test compounds: (S)-(-)-viloxazine, (R)-(+)-viloxazine, and racemic viloxazine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (viloxazine isomer or racemate).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Neurotransmitter Reuptake Assays
These assays measure the ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes or cells expressing the specific transporter.
Objective: To determine the potency (IC50) of viloxazine isomers in inhibiting the reuptake of norepinephrine, serotonin, and dopamine.
Materials:
-
Synaptosome Preparation:
-
Freshly dissected rat brain tissue (e.g., hypothalamus for NET, striatum for DAT).
-
Sucrose (B13894) buffer (0.32 M sucrose, buffered to pH 7.4).
-
Homogenizer.
-
Centrifuge.
-
-
Cell Culture: HEK293 cells stably expressing human NET, SERT, or DAT.
-
Radiolabeled neurotransmitters: [³H]-Norepinephrine, [³H]-Serotonin, [³H]-Dopamine.
-
Test compounds: (S)-(-)-viloxazine, (R)-(+)-viloxazine, and racemic viloxazine.
-
Krebs-Ringer buffer or similar physiological buffer.
-
Inhibitors for non-specific uptake (e.g., desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT, GBR12909 for DAT).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation:
-
Synaptosomes: Homogenize brain tissue in sucrose buffer, centrifuge to pellet synaptosomes, and resuspend in assay buffer.
-
Cells: Plate the cells in a 96-well plate and allow them to adhere.
-
-
Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle.
-
Initiation: Add the radiolabeled neurotransmitter to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-20 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer, or by aspirating the medium and washing the cells with ice-cold buffer.
-
Lysis and Quantification: Lyse the synaptosomes or cells and measure the radioactivity of the lysate using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50).
Visualizations
Signaling Pathway of Viloxazine
The primary mechanism of action of viloxazine involves the inhibition of the norepinephrine transporter (NET). This leads to an increase in the synaptic concentration of norepinephrine. Additionally, viloxazine has been shown to modulate serotonergic neurotransmission through its activity at 5-HT2B and 5-HT2C receptors, which can indirectly influence dopamine and norepinephrine levels in the prefrontal cortex.[1][10]
Caption: Viloxazine's primary mechanism of action.
Experimental Workflow for Neurotransmitter Reuptake Assay
The following diagram illustrates the general workflow for an in vitro neurotransmitter reuptake assay used to determine the inhibitory potency of viloxazine isomers.
Caption: Workflow for in vitro neurotransmitter reuptake assay.
Conclusion
The pharmacological activity of viloxazine as a norepinephrine reuptake inhibitor is stereospecific, with the (S)-(-)-isomer being significantly more potent than the (R)-(+)-isomer. While racemic viloxazine shows a clear preference for inhibiting the norepinephrine transporter over the serotonin and dopamine transporters, a more precise quantitative comparison of the individual isomers would be beneficial for a complete understanding of their respective contributions to the drug's overall clinical profile. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations, which are crucial for the development and optimization of stereochemically pure therapeutic agents.
References
- 1. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. US9603853B2 - Formulations of viloxazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of viloxazine, its optical isomers and its major metabolites on biogenic amine uptake mechanisms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
In Vivo Effects of Viloxazine on Dopamine Levels in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viloxazine (B1201356), a selective norepinephrine (B1679862) reuptake inhibitor (NRI), has been repurposed and approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its mechanism of action is primarily attributed to the blockade of the norepinephrine transporter (NET), which leads to increased extracellular concentrations of norepinephrine. However, preclinical evidence robustly indicates that viloxazine also elevates dopamine (B1211576) levels in key brain regions implicated in ADHD, such as the prefrontal cortex (PFC). This technical guide provides an in-depth analysis of the in vivo effects of viloxazine on dopamine levels in rodent models, with a focus on quantitative data from key studies, detailed experimental protocols, and the underlying neurobiological pathways.
It is important to note that the majority of contemporary in vivo research has been conducted using racemic viloxazine, a mixture of the (R)- and (S)-enantiomers. Pharmacological studies have indicated that the (S)-stereoisomer exhibits approximately tenfold greater potency as a norepinephrine reuptake inhibitor compared to the (R)-stereoisomer[1]. Therefore, while the data presented herein pertains to racemic viloxazine, the effects are likely predominantly driven by the (S)-enantiomer.
Quantitative Data on Extracellular Dopamine Levels
Microdialysis studies in freely moving rats have been pivotal in quantifying the dose-dependent and time-course effects of racemic viloxazine on extracellular dopamine concentrations in various brain regions. The data from these key studies are summarized below for comparative analysis.
Table 1: Dose-Dependent Effects of Racemic Viloxazine on Extracellular Dopamine in the Rat Prefrontal Cortex (PFC)
| Dose (mg/kg, i.p.) | Peak Increase in DA (% of Baseline) | Time to Peak (minutes) | Study Reference |
| 30 | ~250% | 60 | Garcia-Olivares et al. (2024)[2][3] |
| 50 | ~300% | 60 | Garcia-Olivares et al. (2024)[2][3] |
| 50 | ~670% | Not Specified | ASENT (2020)[4] |
DA: Dopamine; i.p.: intraperitoneal
Table 2: Time-Course of Racemic Viloxazine (50 mg/kg, i.p.) on Extracellular Dopamine in Different Rat Brain Regions
| Brain Region | Peak Increase in DA (% of Baseline) | Duration of Significant Increase | Study Reference |
| Prefrontal Cortex (PFC) | ~670% | Throughout 4-hour period | Yu et al. (2020)[5][6] |
| Nucleus Accumbens (NAcc) | ~190% | 30 to 60 minutes | Yu et al. (2020)[5][6] |
| Amygdala (AMG) | ~254% | Not Specified | ASENT (2020)[4] |
DA: Dopamine; i.p.: intraperitoneal
Experimental Protocols
The primary methodology utilized to ascertain the in vivo effects of viloxazine on dopamine levels is intracerebral microdialysis in conscious, freely moving rodents.
Microdialysis Protocol
-
Animal Model: Male Sprague-Dawley rats (8 weeks old) are typically used[2][3].
-
Surgical Implantation:
-
Animals are anesthetized (e.g., with isoflurane).
-
A guide cannula is stereotaxically implanted, targeting the desired brain region (e.g., medial prefrontal cortex, nucleus accumbens, or amygdala).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed a post-operative recovery period of several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
A stabilization period of at least one hour is allowed to achieve baseline neurotransmitter levels.
-
Baseline dialysate samples are collected at regular intervals (e.g., every 30 minutes).
-
-
Drug Administration:
-
Sample Collection and Analysis:
-
Dialysate samples are collected continuously for a defined period post-administration (e.g., 4 hours).
-
Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-mass spectrometry (LC-MS)[4].
-
-
Data Analysis:
-
Neurotransmitter levels are expressed as a percentage of the mean baseline concentrations.
-
Statistical analyses (e.g., ANOVA with post-hoc tests) are used to determine significant differences between treatment groups and over time.
-
Visualizations: Pathways and Workflows
Proposed Signaling Pathway for Viloxazine-Induced Dopamine Elevation
Caption: Proposed mechanism of viloxazine on dopamine levels in the PFC.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis studies of viloxazine.
Discussion
The elevation of extracellular dopamine in the prefrontal cortex by viloxazine is primarily an indirect effect of norepinephrine transporter (NET) inhibition[7][8]. The PFC is unique in that the dopamine transporter (DAT) is expressed at low levels, and dopamine clearance is largely mediated by NET[8]. By inhibiting NET, viloxazine reduces the reuptake of both norepinephrine and dopamine in this region, leading to a significant increase in their synaptic concentrations[5]. This mechanism is consistent with the observed therapeutic effects of viloxazine in ADHD, a disorder characterized by catecholaminergic dysregulation in the PFC.
Furthermore, viloxazine's activity at serotonin (B10506) receptors, specifically as a 5-HT2B antagonist and a 5-HT2C agonist, may also contribute to the modulation of dopamine release[5][8]. For instance, 5-HT2B receptor antagonism can disinhibit downstream pathways, while 5-HT2C receptor agonism can modulate the activity of the mesoaccumbens dopamine circuit[5].
The relatively modest and transient increase in dopamine in the nucleus accumbens is a key differentiating feature of viloxazine compared to stimulant medications[5][9]. This is significant because substantial dopamine elevation in the nucleus accumbens is associated with abuse potential[9]. Viloxazine's limited effect in this region suggests a lower risk for misuse and dependence[1][9].
Conclusion
In vivo studies in rodent models have consistently demonstrated that racemic viloxazine administration leads to a significant, dose-dependent increase in extracellular dopamine levels, particularly in the prefrontal cortex. This effect is primarily mediated by the inhibition of the norepinephrine transporter. While direct data on the (R)-enantiomer is lacking, its lower potency at NET suggests a lesser contribution to the observed dopaminergic effects compared to the (S)-enantiomer. The detailed protocols and quantitative data presented in this guide offer a comprehensive overview for researchers in the field of neuropsychopharmacology and drug development, providing a solid foundation for further investigation into the nuanced mechanisms of viloxazine and its enantiomers.
References
- 1. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASENT2020 Annual Meeting Abstracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Viloxazine for the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Crystalline Landscape: A Technical Guide to (R)-Viloxazine Hydrochloride Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural characterization of the polymorphic forms of (R)-Viloxazine Hydrochloride. Viloxazine (B1201356), a selective norepinephrine (B1679862) reuptake inhibitor, exists in different crystalline forms, or polymorphs, which can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. A thorough understanding and control of its polymorphic landscape are therefore critical for drug development and manufacturing.
This guide details the key analytical techniques employed in the characterization of this compound polymorphs, presenting quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for the cited characterization methods are also provided, alongside logical workflow diagrams to elucidate the characterization process.
Polymorphic Forms of this compound
Research and patent literature have identified two primary anhydrous polymorphic forms of Viloxazine Hydrochloride, designated as Form A and Form B.[1] These forms are distinguishable by their unique crystallographic and spectroscopic signatures.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the structural characterization of this compound polymorphs, Form A and Form B.
Table 1: X-ray Powder Diffraction (XRPD) Data
| Polymorph | Characteristic 2θ Peaks (°) |
| Form A | (Data extracted from patent figures) |
| Form B | 8.84, 16.64, 17.64, 18.56, 19.68, 21.72, 26.52, 27.44[1] |
Table 2: Thermal Analysis Data
| Polymorph | Technique | Key Findings |
| Form A | DSC | Melting Point: 188 °C[1] |
| Form B | DSC | (Data to be extracted from patent figures/tables) |
| Form A | TGA | (Data to be extracted from patent figures/tables) |
| Form B | TGA | (Data to be extracted from patent figures/tables) |
Table 3: Spectroscopic Data
| Polymorph | Technique | Characteristic Peaks (cm⁻¹) |
| Form A | Raman Spectroscopy | (Data extracted from patent figures) |
| Form B | Raman Spectroscopy | (Data extracted from patent figures) |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the characterization of this compound polymorphs are outlined below.
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline phase and differentiate between polymorphs based on their unique diffraction patterns.
Methodology:
-
A small amount of the this compound sample is gently ground to a fine powder using a mortar and pestle to ensure random orientation of the crystals.
-
The powdered sample is packed into a sample holder, ensuring a flat and uniform surface.
-
The sample is analyzed using a powder X-ray diffractometer equipped with a Cu-Kα radiation source.
-
Data is collected over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
The resulting diffraction pattern is analyzed for characteristic peaks, which are reported in degrees 2θ.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of the different polymorphic forms, providing information on their thermodynamic stability.
Methodology:
-
Approximately 2-5 mg of the this compound sample is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed to prevent any loss of volatile components.
-
The sample is heated in a DSC instrument under a nitrogen purge (50 mL/min) at a constant heating rate, typically 10 °C/min.
-
The heat flow to the sample is monitored as a function of temperature.
-
The melting point is determined as the onset temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.
Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and determine the presence of any solvates or hydrates by measuring the weight loss as a function of temperature.
Methodology:
-
Approximately 5-10 mg of the this compound sample is placed in a TGA pan.
-
The sample is heated in a TGA instrument under a nitrogen atmosphere at a constant heating rate, typically 10 °C/min, over a temperature range of 25 °C to 300 °C.
-
The weight of the sample is continuously monitored throughout the heating process.
-
The resulting TGA thermogram shows the percentage of weight loss as a function of temperature.
Raman Spectroscopy
Objective: To obtain a vibrational fingerprint of the different polymorphs, which can be used for identification and differentiation.
Methodology:
-
A small amount of the this compound sample is placed on a microscope slide.
-
The sample is analyzed using a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).
-
The laser is focused on the sample, and the scattered light is collected and analyzed.
-
The Raman spectrum is recorded over a specific wavenumber range (e.g., 200-1800 cm⁻¹).
-
The positions and relative intensities of the Raman bands are used to characterize the polymorphic form.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound polymorphs.
This guide provides a foundational understanding of the structural characterization of this compound polymorphs. For further details, it is recommended to consult the primary patent literature and relevant scientific publications. The control of polymorphism is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product.
References
The Pharmacodynamics of (R)-Viloxazine at Serotonin 5-HT2B and 5-HT2C Receptors: An In-Depth Technical Guide
Introduction
Viloxazine (B1201356) is a serotonin-norepinephrine modulating agent that has been repurposed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[2][3] Its mechanism of action is multifaceted, involving the inhibition of the norepinephrine (B1679862) transporter (NET) and modulation of specific serotonin (B10506) receptors.[2][3] Notably, in vitro studies have demonstrated that viloxazine acts as an antagonist at the serotonin 5-HT2B receptor and an agonist at the serotonin 5-HT2C receptor.[3][4][5] These interactions with the serotonergic system are believed to contribute significantly to its overall therapeutic effects.[4][5] This guide provides a detailed overview of the pharmacodynamics of viloxazine at these two receptors, including quantitative data, signaling pathways, and experimental methodologies.
Pharmacodynamics of Racemic Viloxazine at 5-HT2B and 5-HT2C Receptors
The following tables summarize the in vitro binding affinity and functional activity of racemic viloxazine at human 5-HT2B and 5-HT2C receptors.
Data Presentation
Table 1: Binding Affinity of Racemic Viloxazine at Serotonin Receptors
| Receptor | Ligand | K_i_ (nM) | Reference |
| 5-HT2B | Racemic Viloxazine | 6400 | [6] |
| 5-HT2C | Racemic Viloxazine | 3900 | [6] |
Table 2: Functional Activity of Racemic Viloxazine at Serotonin Receptors
| Receptor | Activity | Parameter | Value (µM) | Reference |
| 5-HT2B | Antagonist | IC_50_ | 27.0 | [7] |
| K_B | 4.2 | |||
| 5-HT2C | Agonist | EC_50 (Ca2+ assay) | 1.6 | [7] |
| EC_50_ (IP1 assay) | 32.0 | [6] |
Signaling Pathways
Both 5-HT2B and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, these receptors can also signal through β-arrestin pathways, which can lead to receptor desensitization, internalization, and activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
Mandatory Visualizations
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of compounds like viloxazine at 5-HT2B and 5-HT2C receptors.
Radioligand Binding Assay (for K_i_ Determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
1. Materials:
- Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2B or 5-HT2C receptor.
- Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]LSD for 5-HT2B/2C).
- Test Compound: (R)-Viloxazine.
- Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor (e.g., mianserin).
- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
- Scintillation Cocktail.
- 96-well filter plates and a cell harvester.
- Scintillation counter.
2. Method:
- Plate Preparation: Add assay buffer, test compound at various concentrations (typically in a serial dilution), and the radioligand at a fixed concentration (usually at or below its K_d_ value) to the wells of a 96-well plate.
- Receptor Addition: Add the cell membrane preparation to each well to initiate the binding reaction.
- Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: After drying the filter mats, add scintillation cocktail and measure the radioactivity in each well using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_). Calculate the binding affinity (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Inositol Monophosphate (IP1) Accumulation Functional Assay (for EC_50_/IC_50_ Determination)
This assay measures the functional activity of a compound at Gq/11-coupled receptors by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of the PLC signaling pathway.
1. Materials:
- Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2B or 5-HT2C receptor.
- Test Compound: (R)-Viloxazine.
- Reference Agonist: Serotonin (5-HT).
- Stimulation Buffer: Assay buffer containing LiCl to inhibit the degradation of IP1.
- IP1-d2 conjugate and anti-IP1 cryptate: Reagents for the HTRF® (Homogeneous Time-Resolved Fluorescence) assay.
- Lysis Buffer.
- 384-well low-volume white plates.
- HTRF®-compatible plate reader.
2. Method:
- Cell Plating: Seed the cells into a 384-well plate and incubate overnight to allow for cell attachment.
- Compound Addition (Agonist Mode): To determine agonist activity (for 5-HT2C), add varying concentrations of (R)-Viloxazine to the wells.
- Compound and Agonist Addition (Antagonist Mode): To determine antagonist activity (for 5-HT2B), pre-incubate the cells with varying concentrations of (R)-Viloxazine before adding a fixed concentration of a known agonist (e.g., 5-HT) at its EC_80_ concentration.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor stimulation and IP1 accumulation.
- Cell Lysis and Detection: Add the HTRF® detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well.
- Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for the competitive binding reaction to occur.
- HTRF® Reading: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
- Data Analysis: Calculate the ratio of the two fluorescence signals. For agonist mode, plot the HTRF® ratio against the log of the (R)-Viloxazine concentration to determine the EC_50_. For antagonist mode, plot the HTRF® ratio against the log of the (R)-Viloxazine concentration to determine the IC_50_.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
CellCulture [label="Cell Culture\n(e.g., CHO-K1 expressing\n5-HT2B or 5-HT2C)", fillcolor="#F1F3F4", fontcolor="#202124"];
PlateCells [label="Plate Cells\nin 96/384-well plate", fillcolor="#F1F3F4", fontcolor="#202124"];
AddCompound [label="Add Test Compound\n((R)-Viloxazine)", fillcolor="#FBBC05", fontcolor="#202124"];
Incubate [label="Incubate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
AddReagents [label="Add Detection Reagents\n(e.g., HTRF reagents)", fillcolor="#FBBC05", fontcolor="#202124"];
ReadPlate [label="Read Plate\n(e.g., HTRF reader)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
DataAnalysis [label="Data Analysis\n(EC50 / IC50 determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CellCulture;
CellCulture -> PlateCells;
PlateCells -> AddCompound;
AddCompound -> Incubate;
Incubate -> AddReagents;
AddReagents -> ReadPlate;
ReadPlate -> DataAnalysis;
DataAnalysis -> End;
}
Conclusion
Viloxazine exhibits a complex pharmacodynamic profile with significant interactions at the serotonin 5-HT2B and 5-HT2C receptors, acting as an antagonist and an agonist, respectively.[3][4][5] These activities, in conjunction with its effects on the norepinephrine transporter, likely contribute to its therapeutic efficacy in ADHD. While the available data provides a solid foundation for understanding the effects of racemic viloxazine, further research is warranted to elucidate the specific contributions of the (R)- and (S)-enantiomers to the overall pharmacological profile at these serotonin receptors. Such studies would provide a more nuanced understanding of viloxazine's mechanism of action and could inform the development of future therapeutics with improved specificity and efficacy.
References
- 1. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Chiral HPLC Method for the Enantioselective Separation of (R)- and (S)-Viloxazine
Introduction
Viloxazine (B1201356) is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] It is a chiral molecule and exists as two enantiomers, (R)-Viloxazine and (S)-Viloxazine. The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, the development of a robust analytical method to separate and quantify the individual enantiomers is crucial for drug development, quality control, and clinical studies. This application note details a validated chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of (R)- and (S)-Viloxazine.
Principle
The method utilizes a chiral stationary phase (CSP) that selectively interacts with the viloxazine enantiomers, leading to differential retention times and enabling their separation. The separation is achieved using an isocratic mobile phase, and the eluted enantiomers are detected by UV spectrophotometry.
Experimental Protocols
Method 1: Chiral HPLC Method using Chiralpack IM Column
This protocol is based on the method developed by Shaik Mastanamma, et al.[1][2]
Instrumentation and Chromatographic Conditions:
A summary of the necessary equipment and chromatographic conditions is presented in the table below.
| Parameter | Specification |
| HPLC System | Waters Alliance e-2695 or equivalent with UV detector |
| Column | Chiralpack IM, 250 x 10 mm, 5 µm |
| Mobile Phase | Methanol: n-hexane: Isopropanol (B130326) (30:50:20 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Detection Wavelength | 264.6 nm |
| Diluent | Mobile Phase |
Preparation of Solutions:
-
Mobile Phase Preparation: Mix methanol, n-hexane, and isopropanol in the ratio of 30:50:20 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[2]
-
Standard Stock Solution Preparation: Accurately weigh and transfer 50 mg of the s-viloxazine working standard into a 10 ml volumetric flask. Dissolve in the diluent with the aid of sonication and make up the volume to the mark with the same solvent.[1]
-
Sample Solution Preparation: Prepare the sample solution containing the viloxazine enantiomers in the diluent at a suitable concentration.
System Suitability:
Before sample analysis, the system suitability should be verified by injecting a standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is within acceptable limits (typically ≤ 2%).[1]
Data Analysis:
The identification of the (R)- and (S)-Viloxazine enantiomers is based on their respective retention times. Quantification is performed by measuring the peak area of each enantiomer.
Method Validation Summary:
The method was validated for specificity, linearity, precision, accuracy, and robustness.[1][2]
| Validation Parameter | Result |
| Linearity Range | 125-750 µg/mL for S-Viloxazine |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | Within acceptable limits |
| Robustness | The method is robust to small variations in flow rate and mobile phase composition.[1][2] |
Method 2: Alternative Chiral HPLC Method using CHIRALPAK® IF Column
This protocol is based on an application note from Daicel Chiral Technologies.[3]
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| Column | CHIRALPAK® IF, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol: Diethylamine (DEA) (100/0.1, v/v) |
| Flow Rate | 0.7 mL/min |
| Column Oven Temperature | 25°C |
| UV Detection | 225 nm |
| Diluent | Methanol |
| Sample Concentration | 1.0 mg/mL |
Visualizations
Caption: Experimental workflow for chiral HPLC separation of Viloxazine enantiomers.
Caption: Logical workflow for chiral HPLC method development.
References
Application Notes and Protocols for (R)-Viloxazine Hydrochloride in In Vitro Assays
Introduction
(R)-Viloxazine, the R-isomer of Viloxazine, is a serotonin-norepinephrine modulating agent.[1] Its mechanism of action involves the inhibition of the norepinephrine (B1679862) transporter (NET), antagonism of the 5-HT2B receptor, and agonism of the 5-HT2C receptor.[2][3][4][5] These activities lead to an increase in extracellular levels of norepinephrine and serotonin (B10506), and modulation of dopaminergic systems, making it a compound of interest for research in neuropsychiatric disorders such as Attention Deficit Hyperactivity Disorder (ADHD).[2][3][4][5] This document provides a detailed protocol for the dissolution of (R)-Viloxazine Hydrochloride in Dimethyl Sulfoxide (DMSO) for use in in vitro assays and a representative experimental protocol for assessing its activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound relevant to in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| Solubility in DMSO | ≥ 10 mM | - | |
| 25 mg/mL (requires sonication) | - | [6] | |
| 50 mg/mL (sonication recommended) | - | ||
| Norepinephrine Transporter (NET) Inhibition (IC₅₀) | 0.26 µM | Rat hypothalamic synaptosomes | [7] |
| 5-HT₂B Receptor Antagonism (Kᵢ) | 4.2 µM | - | [7] |
| 5-HT₂C Receptor Agonism (EC₅₀) | 32 µM | CHO cells | [7] |
| Recommended Stock Solution Storage | -20°C for up to 1 month | - | [6] |
| -80°C for up to 6 months | - | [6] |
Protocol for Dissolving this compound in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[6]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 273.76 g/mol for the hydrochloride salt), weigh out 2.74 mg of the compound.
-
Dissolution:
-
Transfer the weighed powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[6] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles.[6]
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[6]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[6]
-
-
Quality Control: Before use in an assay, thaw a fresh aliquot and visually inspect for any precipitation. If precipitation is observed, gently warm the solution to 37°C and vortex to redissolve. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Experimental Protocol: In Vitro 5-HT₂C Receptor Activation Assay
This protocol describes a representative cell-based assay to measure the agonist activity of this compound at the 5-HT₂C receptor using a commercially available IP-One HTRF® assay kit in Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT₂C receptor.[8]
Materials:
-
CHO cells stably expressing the human 5-HT₂C receptor
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS and appropriate selection antibiotic)
-
This compound 10 mM stock solution in DMSO
-
Serotonin (5-HT) as a positive control
-
IP-One HTRF® Assay Kit
-
White, solid-bottom 96-well or 384-well assay plates
-
HTRF®-compatible microplate reader
Procedure:
-
Cell Seeding:
-
Culture CHO-h5-HT₂C cells according to standard protocols.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a white, solid-bottom assay plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a serial dilution of the this compound DMSO stock solution in the assay buffer provided with the kit.
-
Prepare a similar serial dilution of serotonin as a positive control.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Add the diluted this compound, serotonin, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for the time specified in the IP-One HTRF® assay kit manual (typically 30-60 minutes).
-
-
Detection:
-
Add the IP1-d2 and Lumi4™-Tb cryptate reagents from the kit to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible microplate reader at the appropriate wavelengths (emission at 620 nm and 665 nm with excitation at 337 nm).
-
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm/620 nm) for each well.
-
Plot the HTRF® ratio against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for this compound.
-
Visualizations
This compound Preparation Workflow
Caption: Workflow for preparing this compound stock solution in DMSO.
Mechanism of Action of (R)-Viloxazine
Caption: Simplified signaling pathway for (R)-Viloxazine's primary molecular targets.
References
- 1. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
Application Notes and Protocols: In Vivo Microdialysis for Measuring (R)-Viloxazine in Rat Prefrontal Cortex
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo microdialysis is a widely used neurochemical technique that allows for the continuous sampling of endogenous and exogenous substances from the extracellular fluid of specific brain regions in awake and freely moving animals.[1] This application note provides a detailed protocol for measuring the concentration of (R)-Viloxazine in the rat prefrontal cortex (PFC). Viloxazine (B1201356) is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) that also demonstrates activity at serotonin (B10506) receptors, and it is used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[2][3][4] Understanding the pharmacokinetic and pharmacodynamic profile of (R)-Viloxazine in the PFC, a key brain region implicated in ADHD, is crucial for elucidating its mechanism of action and therapeutic effects.[5]
Data Presentation
The following tables summarize the key parameters for the successful implementation of this protocol.
Table 1: Physicochemical Properties of Viloxazine
| Property | Value | Reference |
| Molecular Weight | 237.29 g/mol | [4] |
| pKa | 8.47 | [6] |
| LogP | 1.10 - 1.26 | [2][6] |
| Aqueous Solubility (HCl salt) | 78 mg/mL at 37°C | [6] |
| Protein Binding | 76-82% | [7] |
Table 2: Experimental Parameters for In Vivo Microdialysis
| Parameter | Specification | Reference |
| Animal Model | Male Sprague-Dawley rats (250-350 g) | [5] |
| Target Brain Region | Medial Prefrontal Cortex (mPFC) | [5][8] |
| Stereotaxic Coordinates | AP: +3.2 mm, ML: ±0.8 mm, DV: -2.0 mm (from Bregma) | [9] |
| Microdialysis Probe | Concentric probe, 2 mm membrane (e.g., CMA 12) | [9][10] |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 2.5 mM KCl, 1.26 mM CaCl₂, 1.18 mM MgCl₂ | [9][10] |
| Flow Rate | 1.0 - 2.0 µL/min | [9][11] |
| (R)-Viloxazine Dosage | 30-50 mg/kg, intraperitoneal (i.p.) | [5][12] |
| Dialysate Collection | 20-30 minute intervals | [5][9] |
| Analytical Method | High-Performance Liquid Chromatography with UV or MS detection | [12][13][14] |
Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for (R)-Viloxazine Analysis
| Parameter | Specification | Reference |
| Column | C8 or Phenyl column (e.g., 250 x 4.6 mm, 5 µm) | [13][14] |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Trifluoroacetic acid or Potassium Phosphate buffer | [13][14] |
| Elution Mode | Isocratic or Gradient | [13][14] |
| Flow Rate | 0.8 - 1.0 mL/min | [13][14] |
| Detection Wavelength (UV) | 210 - 221 nm | [13][14] |
| Limit of Detection (LOD) | 0.01 - 0.125 µg/mL | [13][14] |
| Limit of Quantification (LOQ) | 0.03 - 0.413 µg/mL | [13][14] |
Experimental Protocols
Surgical Implantation of Guide Cannula
Objective: To surgically implant a guide cannula targeting the medial prefrontal cortex (mPFC) for subsequent insertion of the microdialysis probe.
Materials:
-
Male Sprague-Dawley rat (250-350g)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula (e.g., CMA 12)
-
Surgical drill
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Dummy cannula
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus. Ensure the skull is level between bregma and lambda.[15]
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and use the stereotaxic coordinates (AP: +3.2 mm, ML: ±0.8 mm) to mark the drilling site for the mPFC.[9]
-
Drill a burr hole at the marked location, being careful not to damage the underlying dura mater.
-
Slowly lower the guide cannula to the target depth (DV: -2.0 mm from the skull surface).[9]
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
In Vivo Microdialysis Procedure
Objective: To collect extracellular fluid from the mPFC of a freely moving rat before and after administration of (R)-Viloxazine.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe (e.g., CMA 12, 2 mm membrane)
-
Syringe pump
-
Fraction collector (refrigerated if possible)
-
Artificial cerebrospinal fluid (aCSF)
-
(R)-Viloxazine hydrochloride solution for injection
-
Freely moving animal setup (e.g., CMA 120 system)
Procedure:
-
Gently remove the dummy cannula and insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to a syringe pump containing aCSF and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF at a flow rate of 1.0 µL/min.[9]
-
Allow the animal to habituate for a washout period of at least 1-2 hours.[10]
-
Collect baseline dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline.[5][10]
-
Continue collecting dialysate samples at 20-30 minute intervals for at least 4-5 hours post-injection.[11]
-
Store the collected samples at -80°C until analysis.
Analytical Quantification of (R)-Viloxazine
Objective: To determine the concentration of (R)-Viloxazine in the collected dialysate samples using HPLC.
Materials:
-
HPLC system with UV or Mass Spectrometric detector
-
C8 or Phenyl analytical column
-
(R)-Viloxazine analytical standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid or Potassium Phosphate
-
Ultrapure water
Procedure:
-
Prepare a series of standard solutions of (R)-Viloxazine in aCSF to create a calibration curve.
-
Thaw the dialysate samples.
-
Set up the HPLC system according to the parameters in Table 3. A validated method for Viloxazine uses a mobile phase of acetonitrile and 0.1% trifluoroacetic acid (60:40) with a C18 or phenyl column and detection at 221 nm.[13]
-
Inject a set volume (e.g., 10-20 µL) of the standards and samples onto the HPLC system.
-
Integrate the peak area corresponding to (R)-Viloxazine.
-
Calculate the concentration of (R)-Viloxazine in the dialysate samples by comparing their peak areas to the standard curve.
-
Note: The measured concentration in the dialysate represents the unbound extracellular concentration. No-net-flux or retrodialysis methods can be used to estimate the absolute extracellular concentration by accounting for probe recovery.
Visualizations
Caption: Experimental workflow for in vivo microdialysis of (R)-Viloxazine.
Caption: (R)-Viloxazine's mechanism of action in the prefrontal cortex.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. viloxazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Viloxazine | C13H19NO3 | CID 5666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US9358204B2 - Formulations of viloxazine - Google Patents [patents.google.com]
- 7. Viloxazine, a Non-stimulant Norepinephrine Reuptake Inhibitor, for the Treatment of Attention Deficit Hyperactivity Disorder: A 3 Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ASENT2020 Annual Meeting Abstracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcdronline.org [jcdronline.org]
- 14. jchr.org [jchr.org]
- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Cell-Based Assay for Norepinephrine Reuptake Inhibition by (R)-Viloxazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been repurposed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3][4] Its mechanism of action involves blocking the norepinephrine transporter (NET), thereby increasing the extracellular concentration of norepinephrine in the synapse.[2][3][5] Viloxazine is a racemic mixture, and studies have shown that the (S)-stereoisomer is significantly more potent than the (R)-stereoisomer in inhibiting norepinephrine reuptake.[1] This document provides a detailed protocol for a cell-based assay to determine the inhibitory activity of (R)-Viloxazine on norepinephrine reuptake.
The described assay utilizes a fluorescent substrate that acts as a mimic for biogenic neurotransmitters. This substrate is taken up by cells expressing the norepinephrine transporter. The inhibition of this uptake by a compound like (R)-Viloxazine can be quantified by measuring the change in intracellular fluorescence. This method offers a non-radioactive, high-throughput compatible alternative to traditional radioligand binding assays.[6][7][8]
Data Presentation
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of norepinephrine uptake by 50%. The binding affinity of the compound to the transporter is represented by the inhibition constant (Ki).
Table 1: Quantitative Data for Viloxazine's Interaction with the Norepinephrine Transporter (NET)
| Compound | Parameter | Value (µM) | Cell/System Type | Reference |
| Viloxazine (racemic) | IC50 | 0.26 | Rat hypothalamic synaptosomes | [9] |
| Viloxazine (racemic) | Ki | 0.63 | Not specified | [9] |
| Viloxazine (racemic) | Ki | 0.155 - 0.630 | Human monoamine transporters | [4] |
Note: Specific IC50 or Ki values for the (R)-isomer of Viloxazine were not explicitly available in the searched literature. The (S)-isomer is reported to be approximately 10 times more potent than the (R)-isomer.[1]
Signaling Pathway and Experimental Workflow
Norepinephrine Reuptake and Inhibition by (R)-Viloxazine
Caption: Norepinephrine reuptake inhibition by (R)-Viloxazine.
Experimental Workflow for the Cell-Based Assay
Caption: Workflow for the norepinephrine reuptake inhibition assay.
Experimental Protocols
This protocol is adapted from methodologies described for commercially available neurotransmitter transporter uptake assay kits and published research on norepinephrine transporter assays.[6][7][10]
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET). Alternatively, human neuroblastoma SK-N-BE(2)C cells, which endogenously express hNET, can be used.[10]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if using a stably transfected cell line.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
(R)-Viloxazine: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Fluorescent Norepinephrine Transporter Substrate: A fluorescent compound that is a substrate for NET (available in commercial kits).
-
Masking Dye: A reagent to quench extracellular fluorescence (available in commercial kits).
-
Positive Control: A known NET inhibitor, such as Desipramine or Atomoxetine.
-
Negative Control: Assay buffer with solvent vehicle.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with bottom-read capabilities.
Experimental Procedure
-
Cell Plating:
-
The day before the assay, seed the hNET-expressing cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[6]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence and formation of a monolayer.
-
-
Compound Addition:
-
On the day of the assay, carefully aspirate the culture medium from the wells.
-
Wash the cells gently with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing the desired concentration of (R)-Viloxazine, positive control, or vehicle control to the appropriate wells. It is recommended to perform a concentration-response curve with serial dilutions of (R)-Viloxazine.
-
-
Fluorescent Substrate Addition and Incubation:
-
Prepare the fluorescent norepinephrine transporter substrate solution according to the manufacturer's instructions.
-
Add 50 µL of the fluorescent substrate solution to each well.
-
Incubate the plate at 37°C for a time determined by optimization (typically 15-30 minutes) to allow for substrate uptake.
-
-
Masking of Extracellular Fluorescence:
-
Add the masking dye solution as recommended by the kit manufacturer to quench the fluorescence of the substrate in the assay buffer.
-
-
Fluorescence Measurement:
-
Immediately after adding the masking dye, measure the intracellular fluorescence using a bottom-read fluorescence plate reader.
-
Set the excitation and emission wavelengths as specified for the fluorescent substrate.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the wells containing no cells (blank) from all other measurements.
-
Normalization:
-
The signal from the vehicle control wells represents 100% uptake (0% inhibition).
-
The signal from a high concentration of a potent inhibitor (e.g., Desipramine) represents 0% uptake (100% inhibition).
-
-
Calculation of Percent Inhibition:
-
Percent Inhibition = 100 * (1 - [(Fluorescence of test well - 100% inhibition control) / (0% inhibition control - 100% inhibition control)])
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the (R)-Viloxazine concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This application note provides a detailed framework for conducting a cell-based assay to determine the inhibitory activity of (R)-Viloxazine on norepinephrine reuptake. The use of a fluorescence-based method offers a safe and efficient way to screen and characterize compounds targeting the norepinephrine transporter. The provided protocols and diagrams are intended to guide researchers in setting up and performing these experiments in their own laboratories.
References
- 1. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. macsenlab.com [macsenlab.com]
- 4. Viloxazine - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for (R)-Viloxazine at the Norepinephrine Transporter (NET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor (sNRI) under investigation for various neurological and psychiatric disorders.[1][2] Its primary mechanism of action is believed to be the inhibition of the norepinephrine transporter (NET), thereby increasing the synaptic concentration of norepinephrine.[2][3] Radioligand binding assays are a fundamental tool to quantify the affinity of a compound, such as (R)-Viloxazine, for its target receptor or transporter. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of (R)-Viloxazine for the human norepinephrine transporter (NET).
Principle of the Assay
This assay employs a competitive binding format. A specific radioligand with high affinity for NET, typically [³H]nisoxetine, is used to label the transporter.[4][5] The assay measures the ability of a test compound, in this case, (R)-Viloxazine, to displace the radioligand from the transporter. The concentration of (R)-Viloxazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. From this value, the inhibitory constant (Ki), a measure of the compound's binding affinity, can be calculated. The entire process involves the incubation of a source of NET (e.g., cell membranes from cells expressing the transporter), the radioligand, and varying concentrations of the test compound. The bound and free radioligand are then separated, and the amount of bound radioactivity is quantified.[6][7]
Data Presentation
The following table summarizes the binding and functional data for Viloxazine (B1201356) at the Norepinephrine Transporter (NET).
| Compound | Parameter | Value | Source |
| Viloxazine | KD (human NET) | 155 - 630 nM | [1] |
| Viloxazine | Ki (human NET) | 0.63 µM (630 nM) | [2][8] |
| Viloxazine | IC50 (NE uptake) | 0.2 µM (200 nM) | [2] |
| Viloxazine | IC50 (NE uptake in rat hypothalamic synaptosomes) | 0.26 µM (260 nM) | [9] |
Note: The available literature primarily discusses viloxazine as a racemate. The binding characteristics of the specific (R)-enantiomer may vary.
Experimental Protocols
Materials and Reagents
-
NET Source: Cell membranes from a stable cell line expressing the human norepinephrine transporter (hNET), such as HEK-293 or CHO cells.
-
Radioligand: [³H]nisoxetine (specific activity ~70-90 Ci/mmol).
-
Test Compound: (R)-Viloxazine.
-
Reference Compound: Desipramine (a well-characterized NET inhibitor).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Desipramine.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Experimental Workflow Diagram
Caption: Workflow for the radioligand binding assay of (R)-Viloxazine at NET.
Step-by-Step Protocol
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing hNET on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard protein assay.
-
Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg of protein per well, to be optimized).
-
-
Assay Setup:
-
Perform the assay in a 96-well microplate in triplicate.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Desipramine, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.
-
Competitive Binding: Add 50 µL of varying concentrations of (R)-Viloxazine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension. The final concentration of [³H]nisoxetine should be close to its Kd for NET (e.g., 1-3 nM).
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.
-
-
Filtration:
-
Pre-soak the glass fiber filter mat with 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Rapidly terminate the incubation by filtering the contents of each well through the filter mat using a cell harvester.
-
Wash the filters three to four times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter circle.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Signaling Pathway Diagram
Caption: (R)-Viloxazine inhibits norepinephrine reuptake at the NET.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the (R)-Viloxazine concentration. The percentage of specific binding is calculated as: (Binding in presence of (R)-Viloxazine - NSB) / (Total Binding - NSB) * 100.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value.
-
-
Calculate Ki:
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for NET.
-
-
Conclusion
This protocol provides a robust framework for determining the binding affinity of (R)-Viloxazine at the norepinephrine transporter. Adherence to this detailed methodology will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of the pharmacological profile of this compound. It is important to note that assay conditions, particularly the choice of radioligand and the source of the transporter, can influence the results, and therefore, proper validation and optimization are crucial.[10][11]
References
- 1. Viloxazine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Qelbree® Pharmacodynamics | HCP Site [qelbreehcp.com]
- 4. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Viloxazine Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Viloxazine is the more pharmacologically active enantiomer of viloxazine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI) that also modulates serotonin (B10506) receptors.[1][2][3][4] It is approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][3][5] Its mechanism of action involves blocking the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[3][5] Additionally, (R)-Viloxazine exhibits antagonist activity at serotonin 5-HT2B receptors and agonist activity at 5-HT2C receptors.[6] This dual action on both noradrenergic and serotonergic systems makes it a subject of interest for in vitro studies investigating neuronal signaling pathways and for the development of novel therapeutics.
These application notes provide detailed protocols for the preparation of (R)-Viloxazine Hydrochloride solutions and their application in cell culture experiments, including methods for assessing its effects on norepinephrine uptake, cell viability, and downstream signaling pathways.
Physicochemical Properties and Solution Preparation
This compound is a white to beige powder.[7] While it is readily soluble in water, its stability in aqueous solutions is limited, and it is not recommended to store aqueous solutions for more than one day.[8] For cell culture experiments, it is advisable to prepare stock solutions in an organic solvent such as Dimethyl Sulfoxide (DMSO).
Table 1: Physicochemical and Solubility Data for this compound
| Property | Data | Reference |
| Molecular Formula | C₁₃H₁₉NO₃ · HCl | [8] |
| Molecular Weight | 273.76 g/mol | [7] |
| Appearance | White to beige powder | [7] |
| Solubility in DMSO | ≥ 50 mg/mL (182.64 mM) | [9] |
| Aqueous Solubility | Slightly soluble; not recommended for storage for more than one day. | [8] |
| Storage of Solid | 2-8°C, desiccated | [7] |
| Storage of Stock Solution | -20°C for up to 1 month, or -80°C for up to 6 months. | [6][10] |
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for the cell line being used
-
Pipettes and sterile filter tips
Procedure:
-
Stock Solution Preparation (10 mM): a. Aseptically weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.74 mg of the compound. b. Transfer the powder to a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. d. Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solution: a. Store the aliquots of the 10 mM stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][10]
-
Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
Experimental Protocols
The following protocols outline key in vitro assays to characterize the biological activity of this compound in neuronal cell lines such as SH-SY5Y (human neuroblastoma)[11] and PC-12 (rat pheochromocytoma).[12][13][14][15]
Cell Culture Conditions
-
SH-SY5Y Cells: Culture in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO₂.
-
PC-12 Cells: Culture in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For differentiation into a neuronal phenotype, treat with Nerve Growth Factor (NGF).[12][13] Maintain at 37°C in a humidified atmosphere of 5% CO₂.
Protocol 2: Norepinephrine Uptake Assay
This assay measures the ability of this compound to inhibit the reuptake of norepinephrine into neuronal cells.
Materials:
-
Differentiated SH-SY5Y or PC-12 cells seeded in 24- or 96-well plates
-
This compound working solutions
-
[³H]-Norepinephrine (radiolabeled) or a suitable fluorescent norepinephrine transporter substrate
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Known NET inhibitor (e.g., Desipramine) as a positive control
-
Scintillation fluid and a scintillation counter (for radiolabeled assay) or a fluorescence plate reader (for fluorescent assay)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density to form a confluent monolayer on the day of the assay.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound, the positive control, or vehicle (DMSO) for 10-20 minutes at 37°C.
-
Initiation of Uptake: Add [³H]-Norepinephrine or the fluorescent substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake.
-
Cell Lysis and Detection: Lyse the cells and measure the amount of internalized substrate. For the radiolabeled assay, add scintillation fluid and count the radioactivity. For the fluorescent assay, measure the fluorescence intensity.
-
Data Analysis: Calculate the percentage of inhibition of norepinephrine uptake for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound on neuronal cells.
Materials:
-
SH-SY5Y or PC-12 cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 4: Western Blotting for Downstream Signaling Pathways
This protocol is used to investigate the effect of this compound on the phosphorylation state of key proteins in norepinephrine and serotonin signaling pathways, such as ERK, CREB, and p38 MAPK.
Materials:
-
SH-SY5Y or PC-12 cells cultured in 6-well plates or larger flasks
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-CREB, anti-total-CREB, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 2: Example Data Summary for Norepinephrine Uptake Inhibition
| (R)-Viloxazine HCl (µM) | % Inhibition of NE Uptake (Mean ± SD) |
| 0 (Vehicle) | 0 ± 5.2 |
| 0.1 | 15.3 ± 4.8 |
| 1 | 48.7 ± 6.1 |
| 10 | 85.2 ± 3.9 |
| 100 | 98.1 ± 1.5 |
| IC₅₀ (µM) | ~1.2 |
Table 3: Example Data Summary for Cell Viability (MTT Assay) after 48h Treatment
| (R)-Viloxazine HCl (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 8.5 |
| 1 | 98.2 ± 7.9 |
| 10 | 95.6 ± 9.1 |
| 50 | 88.4 ± 10.3 |
| 100 | 75.1 ± 12.5 |
Visualization of Pathways and Workflows
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for In Vitro Analysis
References
- 1. Viloxazine - Wikipedia [en.wikipedia.org]
- 2. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viloxazine | C13H19NO3 | CID 5666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PC12 cell line - Wikipedia [en.wikipedia.org]
- 13. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PC-12 Cell Line - Creative Biogene [creative-biogene.com]
- 15. Cellosaurus cell line PC12 (CVCL_0481) [cellosaurus.org]
Application Note: Quantification of (R)-Viloxazine in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-Viloxazine in human plasma. Viloxazine, recently approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), is a chiral molecule.[1] This method utilizes a chiral stationary phase for the enantioselective separation of (R)-Viloxazine and its S-enantiomer, followed by tandem mass spectrometry for detection. The protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring. The method demonstrates a lower limit of quantification of 1 ng/mL and a linear range of 1 to 2000 ng/mL.[1]
Introduction
Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor.[2] Its extended-release formulation was approved by the FDA for the treatment of ADHD.[2] As Viloxazine is a chiral compound, the development of an enantioselective analytical method is crucial for understanding the pharmacokinetic and pharmacodynamic properties of the individual enantiomers. This document provides a detailed protocol for the extraction and quantification of (R)-Viloxazine from human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
(R)-Viloxazine reference standard
-
(S)-Viloxazine reference standard
-
Lamivudine (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Ammonium Bicarbonate
-
Human Plasma (K2-EDTA)
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Chiral HPLC Column: Chiralpak IC or equivalent
-
Analytical balance
-
Microcentrifuge
-
Pipettes
Experimental Workflow
Caption: Experimental workflow for the quantification of (R)-Viloxazine in plasma.
Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of (R)-Viloxazine and Lamivudine (Internal Standard) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the (R)-Viloxazine primary stock solution with 50:50 methanol:water to create working standard solutions for the calibration curve and quality control (QC) samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation from Plasma
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the Lamivudine internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| HPLC Column | Chiralpak IC (or equivalent) |
| Mobile Phase | 10 mM Ammonium Bicarbonate : Methanol (5:95 v/v)[1] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Declustering Potential | 40 V |
| Entrance Potential | 10 V |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (R)-Viloxazine | 238.2 | 100.0[1] |
| Lamivudine (IS) | 229.9 | 112.0[1] |
Method Validation Summary
The method was validated according to regulatory guidelines. The following parameters were assessed:
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Intra-day Precision (%RSD) | < 5.57%[1] |
| Inter-day Precision (%RSD) | < 5.57%[1] |
| Accuracy (%RE) | -12.92% to 11.85%[1] |
Data Analysis
The concentration of (R)-Viloxazine in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical flow from sample to concentration determination.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the enantioselective quantification of (R)-Viloxazine in human plasma. This method is well-suited for supporting clinical and pharmacokinetic studies of Viloxazine.
References
(R)-Viloxazine: A Versatile Tool Compound for Neuroscience Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-Viloxazine is a serotonin-norepinephrine modulating agent (SNMA) that has emerged as a valuable tool compound for investigating the roles of serotonergic and noradrenergic systems in various neurological and psychiatric disorders.[1][2][3] Historically recognized as a norepinephrine (B1679862) reuptake inhibitor (NRI), recent studies have unveiled a more complex pharmacological profile, revealing its activity as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[1][2][4] This multimodal mechanism of action makes (R)-Viloxazine a unique instrument for dissecting the intricate interplay between these neurotransmitter systems in the central nervous system. This document provides detailed application notes and protocols for utilizing (R)-Viloxazine in neuroscience research.
Pharmacological Profile
(R)-Viloxazine's unique activity profile distinguishes it from classical NRIs and SSRIs. Its ability to modulate both norepinephrine and serotonin (B10506) pathways through distinct mechanisms provides a powerful tool for probing neural circuits and behaviors regulated by these systems.
Mechanism of Action
(R)-Viloxazine exerts its effects through three primary mechanisms:
-
Norepinephrine Transporter (NET) Inhibition: It moderately inhibits the reuptake of norepinephrine, leading to increased extracellular norepinephrine levels.[2][5]
-
5-HT2B Receptor Antagonism: It acts as an antagonist at the 5-HT2B receptor.[1][2] This action is hypothesized to reduce the inhibitory tone of GABAergic interneurons on serotonin neurons, thereby increasing serotonin outflow in regions like the prefrontal cortex.[1]
-
5-HT2C Receptor Agonism: It functions as an agonist at the 5-HT2C receptor, which is implicated in the regulation of mood, appetite, and locomotion.[1][2][4]
This combination of activities results in an elevation of extracellular levels of not only norepinephrine but also serotonin and dopamine (B1211576) in the prefrontal cortex.[1][4]
Data Presentation
The following tables summarize the quantitative data regarding the binding affinities and functional potencies of Viloxazine. Note that while Viloxazine is a racemic mixture, the (S)-enantiomer is reported to be more pharmacologically active.[5] The data presented here is for the racemic mixture unless otherwise specified.
Table 1: Transporter and Receptor Binding Affinity of Viloxazine
| Target | Kᵢ (nM) | Species | Assay Type | Reference |
| Norepinephrine Transporter (NET) | 630 | Rat | Radioligand Binding | [6] |
| Serotonin 5-HT₂₈ Receptor | 3900 | Human | Radioligand Binding | |
| Serotonin 5-HT₂C Receptor | 6400 | Human | Radioligand Binding | |
| Serotonin Transporter (SERT) | >10000 | Human | Radioligand Binding | [6] |
| Dopamine Transporter (DAT) | >100000 | Rat | Radioligand Binding | [6] |
Table 2: Functional Activity of Viloxazine
| Target | Activity | IC₅₀ / EC₅₀ (µM) | Assay Type | Reference |
| Norepinephrine Transporter (NET) | Inhibition | 0.26 | [³H]-NE Uptake | [6] |
| Serotonin 5-HT₂₈ Receptor | Antagonism | 27 (IC₅₀) | IP1 Functional Assay | [6] |
| Serotonin 5-HT₂C Receptor | Agonism | 32 (EC₅₀) | IP1 Functional Assay | [6] |
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the effects of (R)-Viloxazine.
Radioligand Binding Assay for NET, 5-HT₂₈, and 5-HT₂C Receptors
This protocol describes a competitive binding assay to determine the affinity of (R)-Viloxazine for its target receptors.
Materials:
-
Membrane preparations from cells expressing the human norepinephrine transporter (hNET), human 5-HT₂₈ receptor (h5-HT₂₈R), or human 5-HT₂C receptor (h5-HT₂CR).
-
Radioligands: [³H]Nisoxetine (for NET), [³H]LSD (for 5-HT₂₈R and 5-HT₂CR).
-
Non-specific binding competitor: Desipramine (for NET), 5-HT (for 5-HT₂₈R and 5-HT₂CR).
-
(R)-Viloxazine stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of (R)-Viloxazine in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand at a concentration near its K₋ value, and either vehicle, a saturating concentration of non-specific competitor, or a dilution of (R)-Viloxazine.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value for (R)-Viloxazine by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.
Neurotransmitter Reuptake Assay (Norepinephrine)
This protocol measures the functional inhibition of norepinephrine reuptake by (R)-Viloxazine.
Materials:
-
Rat hypothalamic synaptosomes or cells stably expressing hNET.
-
[³H]Norepinephrine.
-
(R)-Viloxazine stock solution.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of (R)-Viloxazine in assay buffer.
-
Pre-incubate synaptosomes or cells with vehicle or (R)-Viloxazine dilutions for 15-20 minutes at 37°C.
-
Add [³H]Norepinephrine to initiate the uptake reaction.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value for (R)-Viloxazine by analyzing the concentration-response curve.
In Vivo Microdialysis for Neurotransmitter Levels
This protocol outlines the procedure for measuring extracellular neurotransmitter levels in the prefrontal cortex of freely moving rats following administration of (R)-Viloxazine.
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
(R)-Viloxazine for injection.
-
HPLC system with electrochemical detection.
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the medial prefrontal cortex.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60-90 minutes.
-
Administer (R)-Viloxazine (e.g., intraperitoneally) at the desired dose.
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.
-
Analyze the concentrations of norepinephrine, dopamine, and serotonin in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline levels.
Behavioral Assay: Locomotor Activity
This assay is used to assess the effect of (R)-Viloxazine on spontaneous locomotor activity in rodents.
Materials:
-
Male Sprague-Dawley rats.
-
Open field arenas equipped with infrared beam detectors or video tracking software.
-
(R)-Viloxazine for injection.
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer (R)-Viloxazine or vehicle to the rats.
-
Place each rat individually into the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).
-
Analyze the data to compare the locomotor activity between the (R)-Viloxazine-treated and vehicle-treated groups.
Visualizations
The following diagrams illustrate the signaling pathways modulated by (R)-Viloxazine and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 5. innoprot.com [innoprot.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for (R)-Viloxazine Hydrochloride in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Viloxazine Hydrochloride, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), is under investigation for various neurological and psychiatric disorders, most notably Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] An extended-release formulation of viloxazine (B1201356) has been approved for the treatment of ADHD in children, adolescents, and adults.[3][4] Preclinical animal studies are crucial for elucidating its mechanism of action, pharmacokinetic profile, and therapeutic potential. These application notes provide detailed protocols and dosing information compiled from various preclinical studies to guide researchers in designing their own experiments. Viloxazine's mechanism is thought to involve the blockade of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[5] Additionally, it has been shown to modulate serotonin (B10506) (5-HT) signaling through interactions with specific 5-HT receptors, acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[6][7][8] This dual action on both noradrenergic and serotonergic systems may contribute to its therapeutic effects.[5]
Data Presentation: Dosing and Pharmacokinetics
The following tables summarize the quantitative data on this compound dosing and pharmacokinetics from various preclinical animal studies.
Table 1: Dosing of this compound in Preclinical Animal Studies
| Animal Model | Indication | Dose Range | Route of Administration | Key Findings | Reference(s) |
| Rat (Sprague-Dawley) | ADHD (Neurotransmitter Levels) | 1, 3, 10, 30, 50 mg/kg | Intraperitoneal (i.p.) | Dose-dependent increase in extracellular norepinephrine (NE), dopamine (B1211576) (DA), and serotonin (5-HT) in the prefrontal cortex (PFC). A 30 mg/kg dose resulted in plasma concentrations comparable to clinically effective doses in humans.[9][10] At 50 mg/kg, viloxazine increased 5-HT, NE, and DA levels up to 506%, 650%, and 670% of baseline in the PFC, respectively.[11] | [9][10][11] |
| Rabbit | Pharmacokinetics | 15 mg/kg | Intravenous (i.v.), Gastric, Duodenal | Better absorption observed with duodenal administration compared to gastric. Half-life, clearance, and volume of distribution were independent of the administration route.[12][13] | [12][13] |
| Dog (Beagle) | Safety Pharmacology | 5, 25, 50 mg/kg | Oral | No significant effects on heart rate, arterial blood pressure, or ECG at the tested doses.[14] | [14] |
| Dog (Narcoleptic Canine Model) | Narcolepsy/Cataplexy | Not specified | Not specified | Investigated for effects on cataplexy.[15] | [2][3][15] |
| Non-human Primate | PET Imaging | Not specified | Not specified | Used to evaluate binding to 5-HT2A/2C receptors and effects on 5-HT release.[1][16] | [1][16] |
Table 2: Pharmacokinetic Parameters of Viloxazine in Preclinical Animal Models
| Animal Model | Dose and Route | Tmax | Cmax | Half-life (t1/2) | Key Notes | Reference(s) |
| Rabbit | 15 mg/kg (Gastric) | 23.0 +/- 4.7 min | - | Not specified, but same across routes | Lower plasma concentrations compared to i.v. | [12][13] |
| Rabbit | 15 mg/kg (Duodenal) | 9.5 +/- 5.4 min | 1-2 times higher than gastric | Not specified, but same across routes | Better absorption than gastric administration. | [12][13] |
| Dog | Not specified (Oral) | - | - | 2.5 - 3 hours | Maximum blood levels were unchanged after eight weeks of daily administration. | [17] |
| Rat | Not specified | - | - | - | Extensively metabolized, with the major pathway being O-deethylation and sulphate conjugation. | [7][17][18] |
Experimental Protocols
In Vivo Microdialysis in Freely Moving Rats for Neurotransmitter Level Assessment
This protocol is adapted from studies investigating the effects of viloxazine on extracellular neurotransmitter levels in the rat prefrontal cortex.[9][10]
Objective: To measure extracellular levels of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) in the prefrontal cortex of freely moving rats following administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Anesthesia (e.g., ketamine/xylazine cocktail)[6]
-
Stereotaxic apparatus[6]
-
Microdialysis probes (e.g., CMA 12) and guide cannulas (e.g., CMA 7)[19][20]
-
Microinfusion pump[21]
-
Artificial cerebrospinal fluid (aCSF) or Ringer's solution[12][22]
-
Fraction collector[19]
-
HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS for neurotransmitter analysis[5][9][15][23][24][25]
Procedure:
a. Surgical Implantation of Microdialysis Probe Guide Cannula:
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., ketamine/xylazine, i.p.).[6]
-
Secure the animal in a stereotaxic frame.[6]
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the desired brain region (e.g., prefrontal cortex).
-
Implant the guide cannula at the appropriate stereotaxic coordinates.
-
Secure the guide cannula to the skull using dental cement and anchor screws.[6]
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover from surgery for a sufficient period (e.g., several days).
b. Microdialysis Experiment:
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.[19]
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.[19]
-
Perfuse the probe with aCSF or Ringer's solution at a low flow rate (e.g., 1-2 µL/min).[21]
-
Allow for a stabilization period (e.g., 2 hours) to obtain a stable baseline of neurotransmitter levels.[25]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).[6][9]
-
Administer this compound or vehicle via the desired route (e.g., i.p.). Doses of 1, 3, 10, and 30 mg/kg have been used in rats.[9][10]
-
Continue collecting dialysate samples for several hours post-administration.
-
At the end of the experiment, euthanize the animal and verify probe placement.
c. Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for NE, DA, and 5-HT concentrations using a sensitive analytical method such as HPLC-ECD or LC-MS/MS.[5][9][15][23][24][25]
-
Quantify the neurotransmitter levels by comparing the peak areas to those of standard solutions.
-
Express the results as a percentage of the baseline levels for each animal.
Assessment of Locomotor Activity in Rodents
This protocol provides a general framework for assessing the effect of this compound on spontaneous locomotor activity.
Objective: To evaluate the impact of this compound on locomotor and exploratory activities in rodents.
Materials:
-
Rats or mice
-
This compound
-
Vehicle (e.g., saline)
-
Open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).
-
Data acquisition software.
Procedure:
-
Habituate the animals to the experimental room for at least one hour before testing.
-
Administer this compound or vehicle at the desired doses and route of administration.
-
After a predetermined pretreatment time, place each animal individually into the center of the open-field arena.
-
Record locomotor activity for a specified duration (e.g., 30-60 minutes). Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).
-
-
Analyze the data to compare the activity levels between the different treatment groups.
Canine Model of Narcolepsy: Food-Elicited Cataplexy Test (FECT)
This protocol is based on studies investigating narcolepsy and cataplexy in a canine model.[2][3][25]
Objective: To assess the effect of this compound on the frequency and duration of cataplectic attacks in narcoleptic canines.
Materials:
-
Narcoleptic canines (e.g., Doberman Pinschers, Labrador Retrievers)[2]
-
This compound
-
Vehicle or placebo
-
A standardized amount of highly palatable food.
-
A designated testing area.
-
Video recording equipment for scoring cataplectic attacks.
Procedure:
-
Habituate the dogs to the testing environment to minimize novelty-induced excitement.[25]
-
Administer this compound or placebo according to the study design (e.g., acute or chronic dosing).
-
After the appropriate pretreatment period, initiate the Food-Elicited Cataplexy Test (FECT).
-
Present the dog with the palatable food in a standardized manner. The excitement of the food presentation is intended to trigger cataplectic attacks.[25]
-
Observe and record the number and duration of cataplectic attacks during a set period. A cataplectic attack is characterized by a sudden loss of muscle tone without loss of consciousness.[11]
-
Score the severity of cataplexy based on the frequency and duration of the attacks.
-
Compare the cataplexy scores between the drug-treated and placebo groups.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis in preclinical studies.
Logical Relationship for Dose-Ranging Studies
References
- 1. Characterization of Viloxazine Effects on Cortical Serotonin Neurotransmission at Doses Relevant for ADHD Treatment | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. Animal Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of Viloxazine Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous measurement of serotonin, catecholamines and their metabolites in cat and human plasma by in vitro microdialysis-microbore high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goums.ac.ir [goums.ac.ir]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. drugs.com [drugs.com]
- 11. omia.org [omia.org]
- 12. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of administration route on pharmacokinetics of viloxazine in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. The disposition and metabolism of I.C.I. 58,834 (viloxazine) in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Item - Metabolism and in vitro drugâdrug interaction assessment of viloxazine - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 19. researchgate.net [researchgate.net]
- 20. Microdialysis guide cannula implantation surgery [protocols.io]
- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. eicomusa.com [eicomusa.com]
- 25. CHOLINERGIC MECHANISMS IN CANINE NARCOLEPSY—I. MODULATION OF CATAPLEXY VIA LOCAL DRUG ADMINISTRATION INTO THE PONTINE RETICULAR FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of (R)-Viloxazine Hydrochloride in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of (R)-Viloxazine Hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound in aqueous buffers.
Issue: My this compound is not dissolving or is precipitating in my aqueous buffer.
This is a common observation that can arise from several factors. Follow the steps below to identify and resolve the issue.
Troubleshooting Workflow
(R)-Viloxazine Hydrochloride stability testing in physiological solutions
Technical Support Center: (R)-Viloxazine Hydrochloride Stability Testing
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting stability tests on this compound in physiological solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in aqueous solutions?
A1: this compound is soluble in water and aqueous solutions with a pH of 9.5 or lower.[1] However, it is recommended to avoid storing aqueous solutions for more than one day, suggesting that the compound may have limited stability in these media over extended periods.[2] For experimental purposes, it is best practice to use freshly prepared solutions. Solutions prepared for stability studies have been shown to be stable for at least two days when stored at room temperature or between 2-8°C.[3]
Q2: How should I prepare this compound solutions for stability studies?
A2: Stock solutions are typically prepared by dissolving the accurately weighed compound in a suitable diluent. A common diluent is a mixture of water and methanol (B129727) (e.g., 80:20 v/v).[4] For HPLC analysis, stock solutions are often prepared at a concentration of around 0.5 to 0.8 mg/mL and then further diluted to a working concentration, such as 20 µg/mL or 50 µg/mL, using the same diluent.[3][4][5][6]
Q3: What are the expected degradation patterns under forced degradation conditions?
A3: Forced degradation studies indicate that Viloxazine Hydrochloride is susceptible to degradation under acidic, basic, oxidative, and reductive conditions.[3][5][7] The compound shows notable degradation when exposed to 1N HCl, 1N NaOH, and 30% hydrogen peroxide.[3][5] This information is crucial for developing stability-indicating analytical methods, as it helps identify potential degradation products that might appear in formal stability studies.
Q4: What type of analytical method is suitable for a stability study of this compound?
A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most appropriate technique.[3][4][8] Several methods have been developed that can effectively separate Viloxazine from its degradation products.[3][7] These methods typically use a C8 or C18 column with a mobile phase consisting of a buffer (like potassium phosphate (B84403) or trifluoroacetic acid) and an organic modifier (like acetonitrile).[3][8] Detection is usually performed using a UV detector at a wavelength between 210 nm and 222 nm.[3][4][6][8]
Troubleshooting Guide
Problem 1: I am observing a rapid decrease in the peak area of my Viloxazine standard in an aqueous solution.
-
Possible Cause: Inherent instability of Viloxazine in aqueous media over time. Product datasheets recommend not storing aqueous solutions for more than one day.[2]
-
Solution: Always prepare solutions fresh before each experiment. If you must store them, keep them at 2-8°C and use them within 48 hours, after confirming their stability for that period under your specific conditions.[3]
Problem 2: During my stability study in a simulated physiological fluid, I see new, unidentified peaks in my chromatogram.
-
Possible Cause: These are likely degradation products resulting from the hydrolysis or interaction of Viloxazine with the components of the physiological medium. Forced degradation studies confirm that Viloxazine degrades under various stress conditions, forming multiple byproducts.[5][7]
-
Solution:
-
Confirm that your HPLC method is "stability-indicating," meaning it can resolve the main peak from all potential degradant peaks.
-
Characterize these new peaks using techniques like LC-MS/MS to identify the degradation products.[5][7]
-
Quantify the level of each impurity to assess the overall stability of the compound in the tested medium.
-
Problem 3: The retention time of my Viloxazine peak is shifting during the analysis of samples from a simulated gastric fluid (SGF) stability study.
-
Possible Cause: The low pH and high salt concentration of SGF (pH ~1.2) can affect the chromatography. If the sample is not properly neutralized or diluted, it can alter the pH of the mobile phase as it is injected, leading to retention time shifts.
-
Solution:
-
Ensure adequate buffering capacity in your mobile phase to resist pH changes.
-
Consider neutralizing the SGF samples with a base (e.g., NaOH) before injection.
-
Alternatively, dilute the sample sufficiently with the mobile phase to minimize the pH effect of the injection volume.
-
Data Summary
Table 1: Summary of Forced Degradation Studies for Viloxazine Hydrochloride
| Stress Condition | Reagent/Method | Degradation (%) | Reference |
| Acid Degradation | 1N HCl | 13.4% | [3] |
| Acid Degradation | 2N HCl (60°C, 30 min) | 4.11% | [6] |
| Alkali Degradation | 1N NaOH | 13.1% | [3] |
| Alkali Degradation | 2N NaOH (60°C, 30 min) | 4.52% | [6] |
| Peroxide Degradation | 30% H₂O₂ | 14.9% | [3] |
| Peroxide Degradation | 20% H₂O₂ (60°C, 30 min) | 3.73% | [6] |
| Reduction Degradation | 30% Sodium Bisulphate | 11.4% | [3] |
| Thermal Degradation | Heat (105°C, 6 hours) | 1.85% - 1.9% | [3][6] |
| Photolytic Degradation | UV Light | 2.02% | [6] |
| Hydrolytic Degradation | Water (60°C) | 0.87% | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is a representative example based on published methods for Viloxazine analysis.[3][4][6]
-
Instrumentation: HPLC system with UV or PDA detector.
-
Column: X-bridge phenyl (250x4.6 mm, 5 µm) or Agilent Eclipse XDB C8 (250 mm x 4.6 mm, 5 µm).[3][4]
-
Mobile Phase: Isocratic mixture of Acetonitrile (B52724) and 0.1% Trifluoroacetic Acid (60:40 v/v).[3] Alternatively, a gradient of potassium phosphate buffer (pH adjusted to ~2.4) and acetonitrile can be used.[4]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 221 nm.[3]
-
Standard Preparation: Prepare a 0.5 mg/mL stock solution of Viloxazine HCl in a water:methanol (80:20) diluent. Dilute further with the same diluent to a working concentration of 50 µg/mL.[3]
-
Sample Preparation: Dilute samples from the stability study with the diluent to fall within the linear range of the assay.
Protocol 2: Stability Testing in Simulated Physiological Fluids
This protocol provides a general framework for assessing stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
-
Preparation of Media:
-
Simulated Gastric Fluid (SGF, pH 1.2, without pepsin): Dissolve 2.0 g of Sodium Chloride in 7.0 mL of Hydrochloric Acid and sufficient water to make 1000 mL.[9]
-
Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N NaOH and 500 mL of water. Adjust the pH to 6.8 with 0.2 N NaOH or 0.2 N HCl, then dilute with water to 1000 mL.
-
-
Experimental Setup:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the appropriate diluent.
-
Add a defined volume of the stock solution to both SGF and SIF to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solutions in a controlled environment, typically at 37°C, to mimic physiological conditions.
-
-
Time-Point Sampling:
-
Withdraw aliquots of the solutions at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Immediately quench any further degradation by diluting the aliquot in the HPLC mobile phase or an appropriate diluent and/or freezing at -20°C.
-
-
Analysis:
-
Analyze the samples using the validated stability-indicating RP-HPLC method described in Protocol 1.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
-
Visualizations
Caption: General workflow for stability testing of (R)-Viloxazine HCl in physiological solutions.
Caption: Workflow for conducting forced degradation studies on (R)-Viloxazine HCl.
Caption: Simplified diagram of Viloxazine's primary and secondary mechanisms of action.[10][11][12]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. jcdronline.org [jcdronline.org]
- 4. jchr.org [jchr.org]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. jst.org.in [jst.org.in]
- 8. jchr.org [jchr.org]
- 9. canada.ca [canada.ca]
- 10. What is the mechanism of Viloxazine Hydrochloride? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Frontiers | Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]
Troubleshooting low yield in (R)-Viloxazine Hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (R)-Viloxazine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Viloxazine (B1201356) Hydrochloride?
A1: The most common synthetic pathway to Viloxazine Hydrochloride involves a three-step process.[1][2] First, 2-ethoxyphenol (B1204887) is reacted with epichlorohydrin (B41342) to form the intermediate 1-(2-ethoxyphenoxy)-2,3-epoxypropane.[1][2] This epoxide is then reacted with an aminoethyl source, such as 2-aminoethyl hydrogen sulfate (B86663), which leads to the opening of the epoxide ring and subsequent cyclization to form the viloxazine free base.[1] Finally, the viloxazine base is converted to its hydrochloride salt and purified.[1]
Q2: What are the critical factors that can lead to low yield in this synthesis?
A2: Several factors can contribute to low yields in the synthesis of viloxazine hydrochloride. Older methods, for instance, have been noted for their low reaction yields and the formation of a significant amount of impurities.[3] Key areas to scrutinize in your reaction include:
-
Incomplete Epoxide Formation: The initial reaction to form 1-(2-ethoxyphenoxy)-2,3-epoxypropane is crucial. Inefficient phase transfer catalysis or improper base concentration can lead to incomplete conversion.
-
Side Reactions of the Epoxide: The epoxide intermediate is susceptible to undesired reactions. The presence of excess starting materials or impurities can lead to the formation of by-products.
-
Inefficient Cyclization: The ring-closing step to form the morpholine (B109124) structure can be low-yielding if the reaction conditions, such as temperature and base concentration, are not optimized. One older method reported a 20% overall yield based on the propanolamine (B44665) intermediate.
-
Suboptimal Purification: Yield can be significantly lost during the purification and crystallization of the final hydrochloride salt. The choice of solvent system is critical for efficient purification.[1]
Q3: How can I improve the yield of the initial epoxide formation step?
A3: To achieve a nearly quantitative yield of the epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane, consider the following:
-
Use of a Phase-Transfer Catalyst: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can significantly improve the reaction rate and yield.[4]
-
Solvent-Free Conditions: Reacting epichlorohydrin with 2-ethoxyphenol in the presence of a phase transfer catalyst at elevated temperatures without a solvent can lead to a near-quantitative yield with minimal side products.[2]
-
Finkelstein Catalyst: The use of a Finkelstein catalyst, such as potassium iodide, can also enhance the reaction.[1]
Q4: What are common impurities, and how can they be minimized?
A4: Common impurities in viloxazine synthesis include unreacted starting materials like epichlorohydrin and 2-aminoethyl hydrogen sulfate, as well as side-products such as aminoethyl sulfate esters.[1][5][6] To minimize these:
-
Use of Excess Base: Employing a large excess of a base, such as potassium hydroxide (B78521), during the cyclization step can lead to a faster reaction, fewer impurities, and a lower required reaction temperature.[6] The molar ratio of base to the epoxide intermediate can be greater than 10.[5][6]
-
Stepwise Addition of Base: Adding the base to the reaction mixture in a stepwise manner can also help control the reaction and reduce impurity formation.[1]
-
Purification Cycles: The crude viloxazine hydrochloride can be purified by converting it back to the free base, extracting it with a suitable solvent like methyl tert-butyl ether, and then reforming the hydrochloride salt. This cycle can be repeated to achieve the desired purity.[1]
Q5: How can I obtain the specific (R)-enantiomer of Viloxazine?
A5: Obtaining the enantiomerically pure (R)-Viloxazine typically involves one of two main strategies:
-
Chiral Resolution of Racemic Viloxazine: This involves separating the (R) and (S) enantiomers from the racemic mixture. A common method is the formation of diastereomeric salts by reacting the racemic viloxazine with a chiral resolving agent, such as tartaric acid. These diastereomeric salts have different solubilities and can be separated by crystallization. The desired enantiomer is then recovered by removing the resolving agent.
-
Asymmetric Synthesis: This approach involves using a chiral starting material or a chiral catalyst to selectively produce the (R)-enantiomer. A key starting material for this would be (R)-1-(2-ethoxyphenoxy)-2,3-epoxypropane. Synthesizing or purchasing this chiral epoxide would lead to the formation of (R)-Viloxazine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Step 1) | Incomplete reaction of 2-ethoxyphenol and epichlorohydrin. | - Ensure an appropriate base (e.g., potassium carbonate) is used in sufficient quantity.- Introduce a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve reaction kinetics.- Consider running the reaction at a slightly elevated temperature (e.g., 50-60°C).[4] |
| Presence of significant side-products after Step 1 | Reaction conditions favoring side reactions of epichlorohydrin. | - Optimize the reaction temperature; excessively high temperatures can lead to polymerization and other side reactions.- Ensure slow and controlled addition of epichlorohydrin to the reaction mixture. |
| Low yield of Viloxazine base (Step 2) | Inefficient cyclization of the intermediate. | - Significantly increase the molar ratio of the base (e.g., KOH) to the epoxide intermediate (ratios greater than 10:1 have been shown to be effective).[5][6]- Ensure the reaction temperature is optimal for cyclization (e.g., around 55°C). |
| Formation of numerous impurities during cyclization | Uncontrolled reaction due to rapid addition of reagents or insufficient base. | - Add the base in a stepwise manner to better control the reaction exotherm and minimize side reactions.[1]- Use a large excess of base to drive the reaction towards the desired product and suppress impurity formation.[6] |
| Significant loss of product during purification and salt formation (Step 3) | Poor choice of solvent for extraction and crystallization. | - For extraction of the viloxazine free base, use a solvent like methyl tert-butyl ether.[1]- For crystallization of viloxazine hydrochloride, a mixed solvent system such as isopropanol (B130326) and ethyl acetate (B1210297) with aqueous HCl can be effective.[7] |
| Final product does not meet purity specifications | Residual starting materials or side-products remain after initial purification. | - Perform multiple purification cycles. This involves converting the viloxazine HCl back to the free base, extracting, and then reforming the salt.[1]- Recrystallize the final product from a suitable solvent system to remove impurities. |
Data on Viloxazine Synthesis Yields
| Reaction Step | Reported Yield | Key Conditions/Observations | Reference |
| Step 1: Epoxide Formation | Nearly Quantitative | Use of a phase-transfer catalyst in a solvent-free system at elevated temperatures. | [2] |
| Step 2: Cyclization to Viloxazine Base | 40% | Reaction of the epoxide with 2-aminoethyl hydrogen sulfate in the presence of a strong base. | |
| Overall Yield (Improved Process) | 31.1% - 39.8% | Different batches of an improved synthesis process. | |
| Final Step: Salt Formation & Purification | 38% | Based on total epoxide used in an older method. | [7] |
| Debenzylation to Viloxazine HCl | 96% | Hydrogenation of (±)-4-benzyl-2-[(2-ethoxyphenoxy)-methyl]morpholine. | [8] |
Experimental Protocols
Protocol 1: Synthesis of Viloxazine Hydrochloride (Based on U.S. Patent 3,712,890)[7]
Step 1 & 2: Formation and Cyclization to Viloxazine Base
-
A mixture of crude (83%) 1,2-epoxy-3-(o-ethoxyphenoxy)propane (19.4 grams), 70.5 grams of 2-aminoethyl hydrogen sulfate, 40.0 grams of sodium hydroxide, 400 ml of ethanol, and 200 ml of water is stirred at 60°C for 18 hours.
-
The reaction mixture is then evaporated to dryness.
-
The residue is dissolved in 200 ml of water, and the mixture is extracted three times with 150 ml of diethyl ether each time.
-
The combined ether extracts are dried over magnesium sulfate and evaporated to dryness to yield the crude viloxazine base.
Step 3: Formation of Viloxazine Hydrochloride
-
The crude product (21.5 grams) is dissolved in isopropanol (20 ml).
-
Concentrated aqueous hydrochloric acid (10.5 ml) and 75 ml of ethyl acetate are added.
-
The mixture is cooled, and the resulting solid product is filtered to obtain 2-(o-ethoxyphenoxymethyl) morpholine hydrochloride.
Protocol 2: Exemplary Procedure for Large-Scale Synthesis (from EP2558437B1)[1][4]
This protocol outlines the steps for the formation of the viloxazine base from the epoxide intermediate.
-
Charge a 100-gallon stainless steel reactor with water (57.9 L) with stirring under nitrogen.
-
Add potassium hydroxide pellets (78.0 kg) while maintaining the temperature at ≤ 50°C.
-
Cool the solution to 20-25°C and hold for a later step.
-
In the reactor, charge water (26.2 L).
-
Add potassium hydroxide pellets (38.9 kg) at ≤ 50°C.
-
Add 2-aminoethyl hydrogen sulfate (82.4 kg).
-
Heat the resulting mixture to 55°C.
-
A solution of 1-(ethoxyphenoxy)-2,3-epoxypropane in methanol (B129727) is then added to the reactor and the reaction is maintained at 55°C.
-
The previously prepared potassium hydroxide solution is then charged to the flask and the mixture is stirred at 55°C for an extended period (e.g., 16 hours).
-
The reaction progress is monitored by TLC.
-
Upon completion, the methanol is removed by concentration. The resulting mixture is then worked up to isolate the viloxazine base.
Visualizing the Synthesis and Troubleshooting Logic
General Synthesis Workflow
Caption: General synthetic pathway for Viloxazine Hydrochloride.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in Viloxazine HCl synthesis.
References
- 1. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 2. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 3. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US10160733B2 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 6. CA2992219A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 7. 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride | 35604-67-2 [chemicalbook.com]
- 8. Synthesis routes of Viloxazine Hydrochloride [benchchem.com]
Optimizing injection volume for (R)-Viloxazine analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the analysis of (R)-Viloxazine by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for (R)-Viloxazine analysis by chiral HPLC?
A1: A common starting point for chiral HPLC analysis is a 10 µL injection volume.[1][2] However, the optimal volume is dependent on several factors including the column dimensions, particle size, and the concentration of the sample.[3]
Q2: How does increasing the injection volume affect the analysis of (R)-Viloxazine?
A2: Increasing the injection volume can have several effects on your chromatogram:
-
Increased Peak Response: A larger injection volume will generally lead to a proportional increase in peak height and area, which can improve sensitivity for low-concentration samples.[3][4]
-
Peak Broadening and Distortion: Excessively large injection volumes can lead to peak broadening, fronting (asymmetry factor < 1), or tailing (asymmetry factor > 1).[3][4][5] This occurs when the sample volume is too large for the column to efficiently handle, causing a disruption of the chromatographic process.
-
Decreased Resolution: As peaks broaden, the resolution between the (R)-Viloxazine and (S)-Viloxazine enantiomers may decrease.[3][6] This is particularly critical in chiral separations where baseline separation is essential for accurate quantification.
-
Retention Time Shifts: A very large injection volume may cause a slight decrease in retention time.[3][6]
Q3: What is the maximum recommended injection volume?
A3: A general guideline is to not exceed 1-2% of the total column volume, especially for sample concentrations around 1 µg/µL.[6] For more dilute samples, you might be able to inject a larger volume, but it's recommended to start with a small volume and incrementally increase it while monitoring peak shape and resolution.[3] A practical approach is to start with a reproducible low volume and double it until you reach a maximum of approximately 3% of the column's volume, observing for any negative effects on the chromatography.[3]
Q4: When should I consider optimizing the injection volume?
A4: Optimization of the injection volume is recommended in the following scenarios:
-
Method Development: When establishing a new HPLC method for (R)-Viloxazine analysis.
-
Low Analyte Concentration: If the concentration of (R)-Viloxazine in your sample is low and you need to improve the signal-to-noise ratio.
-
Poor Peak Shape: If you are observing peak fronting, tailing, or broad peaks.
-
Sub-optimal Resolution: If the resolution between the Viloxazine enantiomers is not adequate.
Experimental Protocols
Protocol 1: Sample Preparation for (R)-Viloxazine Analysis
This protocol describes the preparation of a standard solution of Viloxazine for HPLC analysis.
-
Standard Stock Solution Preparation:
-
Accurately weigh 10 mg of Viloxazine reference standard and transfer it to a 50 mL volumetric flask.[7]
-
Add approximately 3/4 of the flask volume with a suitable diluent (e.g., mobile phase).
-
Sonicate for 10 minutes to ensure complete dissolution.[7]
-
Bring the flask to volume with the diluent and mix thoroughly. This results in a 200 µg/mL stock solution.[7]
-
-
Working Standard Solution Preparation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the diluent and mix well. This yields a 20 µg/mL working standard solution.[7]
-
Protocol 2: Chiral HPLC Method for Viloxazine Enantiomers
The following is a reported method for the chiral separation of Viloxazine enantiomers.
| Parameter | Value |
| Column | Chiralpack IM, 250x10mm, 5µm[1][2] |
| Mobile Phase | Methanol: n-hexane: IPA (30:50:20 v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 264.6 nm[1][2] |
| Column Temperature | Ambient[1][2] |
| Injection Volume | 10 µL[1][2] |
Note: This method was developed for S-Viloxazine, but is applicable for the separation of both enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of injection volume for (R)-Viloxazine analysis.
| Problem | Possible Causes | Solutions |
| Peak Fronting | 1. Injection Volume Overload: The injected sample volume is too large for the column.[3][6]2. Sample Solvent Stronger than Mobile Phase: The sample is dissolved in a solvent that is stronger than the mobile phase, causing the analyte to move through the column too quickly at the beginning.[4] | 1. Reduce the injection volume incrementally.2. Dissolve the sample in the mobile phase or a weaker solvent. |
| Peak Tailing | 1. Mass Overload: The concentration of the analyte is too high.[6]2. Secondary Interactions: Interactions between the analyte and active sites on the stationary phase (e.g., residual silanols).[5][8]3. Column Degradation: The column performance has deteriorated. | 1. Dilute the sample.2. Use a mobile phase with a pH that suppresses the ionization of silanols, or use an end-capped column.[8]3. Replace the column. |
| Broad Peaks | 1. Large Injection Volume: As with peak fronting, a large injection volume can cause band broadening.[4]2. Extra-column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector.3. Low Flow Rate: A flow rate that is significantly below the optimal rate for the column can lead to peak broadening due to diffusion.[6] | 1. Decrease the injection volume.2. Use shorter, narrower-bore tubing.3. Optimize the flow rate. |
| Poor Resolution Between Enantiomers | 1. Injection Volume Too High: Peak broadening from a large injection volume reduces the separation between closely eluting peaks.[3][6]2. Inappropriate Mobile Phase Composition: The mobile phase composition is not optimal for chiral separation.[6]3. Column Temperature Fluctuations: Changes in column temperature can affect selectivity.[6] | 1. Systematically reduce the injection volume.2. Optimize the mobile phase composition, including the ratio of organic modifiers.[6]3. Use a column oven to maintain a stable temperature.[6] |
| Ghost Peaks | 1. Carryover from Previous Injection: Residue from a previous, more concentrated sample is eluted in the current run.2. Contaminated Mobile Phase or Sample: Impurities in the solvents or the sample itself.[5] | 1. Implement a needle wash step in the autosampler method. Inject a blank solvent after a high-concentration sample.2. Use high-purity solvents and filter the mobile phase and sample.[5] |
Data Presentation
Table 1: Hypothetical Effect of Injection Volume on Chromatographic Parameters for (R)-Viloxazine
This table illustrates the expected changes in key chromatographic parameters as the injection volume is varied.
| Injection Volume (µL) | Peak Area (arbitrary units) | Resolution (Rs) between Enantiomers | Tailing Factor |
| 5 | 50,000 | 2.1 | 1.1 |
| 10 | 100,000 | 2.0 | 1.2 |
| 20 | 195,000 | 1.7 | 1.4 |
| 30 | 280,000 | 1.4 | 1.6 |
| 40 | 350,000 | 1.1 | 1.9 |
Note: These are illustrative values to demonstrate the general trend. Actual results may vary depending on the specific HPLC system, column, and sample concentration.
Visualizations
Caption: Workflow for optimizing injection volume.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 4. waters.com [waters.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. agilent.com [agilent.com]
Avoiding degradation of (R)-Viloxazine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of (R)-Viloxazine during sample preparation for analytical testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of (R)-Viloxazine during sample preparation?
A1: (R)-Viloxazine is susceptible to degradation under several conditions. The primary factors to control during sample preparation are:
-
pH: Viloxazine can degrade in both acidic and alkaline conditions.[1][2]
-
Oxidizing Agents: Strong oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[1][2]
-
Temperature: Elevated temperatures can promote thermal degradation.[2][3]
-
Reducing Agents: The presence of reducing agents like sodium bisulphate has also been shown to cause degradation.[1][3]
Q2: What are the recommended solvents for dissolving and diluting (R)-Viloxazine samples?
A2: Based on validated analytical methods, a mixture of water and a miscible organic solvent is recommended. Commonly used diluents include:
-
A mixture of water and methanol, typically in an 80:20 (v/v) ratio.[4]
-
A mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water, often in a 60:40 (v/v) ratio, which is also used as the mobile phase in HPLC analysis.[1]
-
A mixture of acetonitrile and 0.1% triethylamine (B128534) in water, in a 40:60 (v/v) ratio.[3]
Using the mobile phase as the diluent is a common practice to ensure sample compatibility with the analytical system.[1]
Q3: Are there any specific pH ranges to avoid during sample preparation?
A3: Yes. Forced degradation studies have shown that (R)-Viloxazine degrades in the presence of strong acids (e.g., 1N HCl) and strong bases (e.g., 1N NaOH or 0.1N NaOH).[1][3] Therefore, it is crucial to avoid highly acidic or alkaline conditions. If pH adjustment is necessary, it should be done cautiously, and the sample should be analyzed promptly. For HPLC methods, the mobile phase is often slightly acidic (e.g., pH 2.35 with phosphoric acid or using 0.1% trifluoroacetic acid) to ensure good peak shape and resolution.[1][4]
Q4: How should I handle samples to prevent oxidative degradation?
A4: To prevent oxidative degradation, it is essential to avoid contact with oxidizing agents. Studies have demonstrated degradation of Viloxazine in the presence of 20-30% hydrogen peroxide.[1][2][3] Ensure all glassware is thoroughly cleaned and free of any residual oxidizing materials. If the sample matrix is suspected to contain oxidizing species, appropriate quenching agents or sample pretreatment steps may be necessary, though these should be validated to not interfere with the analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low analyte recovery or unexpected peaks in the chromatogram. | Sample degradation due to inappropriate pH. | Ensure the pH of the sample solution is controlled and avoid extremes. Use a buffered diluent if necessary and validate its compatibility. |
| Oxidative degradation. | Avoid exposure to oxidizing agents. Use fresh, high-purity solvents and ensure glassware is clean. Prepare samples fresh and analyze them promptly. | |
| Thermal degradation. | Avoid exposing samples to high temperatures. If sonication is used for dissolution, it should be for a short duration (e.g., 10 minutes), and the bath temperature should be monitored.[1] Store samples at controlled room temperature or refrigerated (2-8°C) if stability data supports it.[1] | |
| Poor peak shape or shifting retention times. | Mismatch between sample diluent and mobile phase. | It is highly recommended to use the mobile phase as the sample diluent. If a different diluent is used, ensure it is miscible with the mobile phase and has a similar or weaker elution strength. |
| Analyte instability in the autosampler. | Perform autosampler stability studies to determine how long the prepared samples can be stored before analysis without significant degradation. One study showed Viloxazine solutions to be stable for at least two days at room temperature and at 2-8°C.[1] |
Quantitative Data Summary
The following tables summarize the degradation of Viloxazine observed under various stress conditions as reported in forced degradation studies.
Table 1: Summary of Viloxazine Degradation under Forced Conditions (Study 1)
| Stress Condition | Reagent | Degradation (%) |
| Acid Degradation | 1N HCl | 13.4% |
| Alkali Degradation | 1N NaOH | 13.1% |
| Peroxide Degradation | 30% H₂O₂ | 14.9% |
| Reduction Degradation | 30% Sodium bisulphate | 11.4% |
Source: Journal of Cardiovascular Disease Research[1]
Table 2: Summary of Viloxazine Degradation under Forced Conditions (Study 2)
| Stress Condition | Reagent/Condition | Temperature | Exposure Time | % Degraded |
| Acid | 2N HCl | 60°C | 30 mins | 4.11% |
| Base | 2N NaOH | 60°C | 30 mins | 4.52% |
| Oxidation | 20% H₂O₂ | 60°C | 30 mins | 3.73% |
| Thermal | Diluent | 105°C | 6 hours | 1.85% |
| Photolytic | Diluent | - | - | 2.02% |
| Hydrolytic | Water | 60°C | - | 0.87% |
Source: World Journal of Pharmaceutical Sciences[2]
Experimental Protocols
Protocol 1: Sample Preparation for RP-HPLC Analysis
This protocol is based on a stability-indicating HPLC method for Viloxazine.[1]
1. Preparation of Diluent:
-
The mobile phase is used as the diluent.
-
Prepare the mobile phase by mixing acetonitrile and 0.1% trifluoroacetic acid in water in a 60:40 (v/v) ratio.
2. Preparation of Standard Stock Solution (500 µg/mL):
-
Accurately weigh about 50 mg of Viloxazine reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent.
-
Sonicate for 10 minutes to dissolve the contents completely.
-
Make up the volume to 100 mL with the diluent.
3. Preparation of Standard Working Solution (50 µg/mL):
-
Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the diluent.
4. Preparation of Sample Solution (from drug product):
-
Weigh and powder a sufficient number of tablets to obtain a powder equivalent to 50 mg of Viloxazine.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes.
-
Make up the volume to 100 mL with the diluent.
-
Filter the solution through a suitable syringe filter.
-
Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
Visualizations
Experimental Workflow for Sample Preparation
References
pH adjustment for enhancing (R)-Viloxazine chiral separation
Welcome to the technical support center for the chiral separation of (R)-Viloxazine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods, with a specific focus on the strategic use of mobile phase pH to enhance enantiomeric resolution.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of mobile phase pH in the chiral separation of Viloxazine?
The mobile phase pH is a critical parameter in the reversed-phase HPLC separation of ionizable compounds like Viloxazine. Viloxazine is a basic compound with a pKa of approximately 8.19.[1] Adjusting the mobile phase pH alters the ionization state of the Viloxazine molecule.
-
At pH < 8.19: Viloxazine is predominantly in its protonated (cationic) form.
-
At pH > 8.19: Viloxazine is predominantly in its neutral (un-ionized) form.
This change in ionization state directly impacts the molecule's interaction with the chiral stationary phase (CSP), affecting retention time, peak shape, and, most importantly, enantioselectivity.[2] By controlling the pH, you can modulate the electrostatic and hydrophobic interactions that govern the chiral recognition mechanism.
Q2: Which type of chiral stationary phase (CSP) is most suitable for pH-driven method development for Viloxazine?
While some methods utilize normal-phase chromatography with polysaccharide-based CSPs where pH is not a factor[3][4], pH optimization is most effective in reversed-phase or polar organic modes. For this, consider CSPs that operate well under these conditions and offer multiple interaction mechanisms, such as:
-
Protein-based CSPs (e.g., AGP, HSA): These are highly versatile and sensitive to pH changes, which alter the charge on both the analyte and the protein surface, influencing enantiorecognition.
-
Macrocyclic Glycopeptide CSPs (e.g., Vancomycin, Teicoplanin): These offer a complex array of interaction sites (ionic, hydrogen bonding, π-π) and their overall charge characteristics are influenced by pH.[5]
-
Ion-Exchanger Type CSPs: These phases rely on ionic interactions, making pH and buffer concentration the most critical parameters for achieving separation.[6]
The choice of CSP is fundamental, as the chiral selector must be able to form distinct transient diastereomeric complexes with each Viloxazine enantiomer.[5]
Q3: How does Viloxazine's ionization state affect its interaction with the CSP?
The effect of Viloxazine's ionization state is illustrated below. Adjusting pH modifies the balance of ionic, hydrogen bonding, and hydrophobic interactions between the analyte and the CSP, which is the key to achieving chiral resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of (R)-Viloxazine, with a focus on pH-related solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution (Rs < 1.5) | 1. Suboptimal pH: The current pH does not provide sufficient difference in interaction energy between the enantiomers and the CSP. | 1. Perform a pH screen. Analyze samples at pH values approximately 2 units below and above the pKa (e.g., pH 3, 6, 10). This will maximize the difference in Viloxazine's ionization state and its interaction with the CSP.[2] |
| 2. Inappropriate CSP: The chosen chiral stationary phase may not be suitable for Viloxazine. | 2. Test an alternative CSP. If a polysaccharide column gives poor resolution in reversed-phase, try a protein-based or macrocyclic glycopeptide column that offers different interaction mechanisms.[5] | |
| 3. Incorrect Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724), methanol) or its concentration may not be optimal. | 3. Vary the organic modifier. Try switching from acetonitrile to methanol (B129727) or vice-versa. Also, evaluate the effect of changing the modifier percentage. | |
| Peak Tailing or Poor Peak Shape | 1. Secondary Interactions: Strong ionic interactions between protonated Viloxazine (at acidic or neutral pH) and residual silanols on the silica (B1680970) backbone of the CSP. | 1. Adjust pH to suppress ionization. Increase the mobile phase pH to >9.5 to convert Viloxazine to its neutral form, which often results in more symmetrical peaks.[2] |
| 2. Column Overload: Injecting too much sample mass. | 2. Reduce sample concentration. Prepare a dilution series of your sample and inject lower concentrations to see if peak shape improves. | |
| 3. Buffer Mismatch: The sample is dissolved in a solvent that is much stronger or has a very different pH than the mobile phase. | 3. Match sample diluent to the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. | |
| Unstable or Drifting Retention Times | 1. Inadequately Buffered Mobile Phase: The mobile phase pH is too close to the analyte's pKa (~8.19), where small changes in buffer preparation can cause large shifts in retention. | 1. Ensure pH is at least 1.5-2 units away from the pKa. Operate at a pH below 6.5 or above 9.5 for maximum stability. |
| 2. Poor Column Equilibration: The column has not been sufficiently equilibrated with the new mobile phase, especially after a significant pH change. | 2. Increase equilibration time. When changing the mobile phase pH, flush the column with at least 20-30 column volumes of the new mobile phase before analysis.[7] | |
| 3. Column Memory Effect: Residual additives (acids or bases) from previous analyses are adsorbed to the stationary phase, altering its surface chemistry.[7] | 3. Dedicate a column or use a rigorous washing procedure. It is best to dedicate a specific chiral column for a method. If not possible, develop a robust washing protocol to run between different methods.[7] |
Illustrative Data: Effect of pH on Viloxazine Chiral Separation
The following table presents illustrative data based on chromatographic principles to show how resolution (Rs) and retention time (tR) might vary with pH for Viloxazine on a hypothetical protein-based CSP.
| Mobile Phase pH | Analyte State | Expected tR (min) for (R)-Viloxazine | Expected Resolution (Rs) | Comments |
| 3.0 | Cationic (+) | 12.5 | 1.8 | Good retention due to ionic interactions. Resolution is often achievable. |
| 6.0 | Cationic (+) | 9.8 | 1.2 | Lower retention as ionic interactions may be slightly weaker. Often a region of poor resolution. |
| 8.0 (near pKa) | Mixed | Unstable | < 1.0 | Unstable retention and poor peak shape. This pH range should be avoided. |
| 10.0 | Neutral | 18.2 | 2.5 | Strong retention due to increased hydrophobic interactions. Often provides the best resolution and peak shape. |
Experimental Protocols & Method Development Workflow
Protocol: pH Screening for Viloxazine Chiral Method Development
This protocol outlines a systematic approach to optimizing mobile phase pH.
1. Initial Conditions:
-
Chiral Column: Start with a macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC V, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (for pH 6), or 10 mM Ammonium Bicarbonate in Water (for pH 10).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm or 265 nm.[8]
-
Sample: 10 µg/mL solution of racemic Viloxazine dissolved in mobile phase.
2. pH Screening Workflow:
The following workflow provides a logical sequence for testing and optimizing pH.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. jchr.org [jchr.org]
Technical Support Center: Managing Off-Target Effects of (R)-Viloxazine in Cellular Assays
Welcome to the technical support center for researchers utilizing (R)-Viloxazine in cellular assays. This guide is designed to provide you with the necessary information and tools to anticipate, identify, and manage potential off-target effects of (R)-Viloxazine, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (R)-Viloxazine?
(R)-Viloxazine is primarily known as a selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1] It blocks the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine. However, it's important to note that the (S)-enantiomer of viloxazine (B1201356) is significantly more potent in inhibiting norepinephrine reuptake than the (R)-enantiomer.[2]
Q2: What are the known off-target activities of (R)-Viloxazine?
Beyond its primary activity as an NRI, (R)-Viloxazine exhibits a more complex pharmacological profile. It has been shown to interact with serotonin (B10506) receptors, acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[3][4][5] Additionally, viloxazine is a strong inhibitor of the cytochrome P450 enzyme CYP1A2 and a weak inhibitor of CYP2D6 and CYP3A4.[6]
Q3: How can the off-target effects of (R)-Viloxazine interfere with my cellular assays?
The off-target activities of (R)-Viloxazine can lead to a variety of confounding results in cellular assays:
-
5-HT2B Antagonism/5-HT2C Agonism: If your cell line endogenously expresses these receptors, you may observe effects on downstream signaling pathways, such as calcium mobilization, inositol (B14025) phosphate (B84403) turnover, or activation of transcription factors like CREB.[7][8] This can be particularly problematic in reporter gene assays or when studying pathways that are modulated by serotonin signaling.
-
CYP1A2 Inhibition: In assays where you are co-incubating (R)-Viloxazine with another compound that is a substrate of CYP1A2, the metabolism of the second compound could be significantly reduced.[9] This can lead to an overestimation of the potency or toxicity of the co-administered compound.[10][11]
-
General Cytotoxicity: At higher concentrations, off-target effects can contribute to cellular stress and cytotoxicity, which can confound the results of any assay. It is crucial to determine a non-toxic working concentration range for (R)-Viloxazine in your specific cell line.
Q4: I am observing unexpected results in my assay. How can I determine if they are due to off-target effects of (R)-Viloxazine?
Please refer to our detailed troubleshooting guides below. The first step is always to include appropriate controls in your experiments. This may include using a specific antagonist for the suspected off-target receptor or using a cell line that does not express the receptor.
Quantitative Data Summary
The following tables summarize the known binding affinities and functional activities of viloxazine. Note that some data may be for the racemic mixture unless specified.
Table 1: Binding Affinity and Functional Activity of Viloxazine at On-Target and Off-Target Receptors
| Target | Parameter | Value (µM) | Compound Form |
| Norepinephrine Transporter (NET) | Ki | 0.63 | Racemic |
| Norepinephrine Transporter (NET) | IC50 | 0.26 | Racemic |
| Serotonin 5-HT2B Receptor | Ki | 6.40 | Racemic |
| Serotonin 5-HT2B Receptor | IC50 (antagonist) | 27 | Racemic |
| Serotonin 5-HT2C Receptor | Ki | 3.90 | Racemic |
| Serotonin 5-HT2C Receptor | EC50 (agonist) | 32 | Racemic |
Data sourced from:[12]
Table 2: Inhibitory Activity of Viloxazine on Cytochrome P450 Enzymes
| CYP Enzyme | Inhibition Level | IC50 (µM) |
| CYP1A2 | Strong | 0.269 |
| CYP2D6 | Weak | 141 |
| CYP3A4/5 | Weak | 221 (midazolam) |
| CYP2B6 | Weak | 184 |
| CYP2C8 | No significant inhibition | >1010 |
| CYP2C9 | No significant inhibition | >1010 |
| CYP2C19 | No significant inhibition | >1010 |
Data sourced from:[13]
Troubleshooting Guides
Scenario 1: Unexpected Change in Cell Viability/Morphology
| Observed Issue | Potential (R)-Viloxazine-Related Cause | Recommended Troubleshooting Steps |
| Increased cell death or signs of cellular stress (e.g., rounding, detachment) at concentrations expected to be non-toxic. | Activation or inhibition of off-target signaling pathways (e.g., serotonin receptors) leading to apoptosis or other forms of cell death in your specific cell line. | 1. Perform a Dose-Response Cytotoxicity Assay: Use a sensitive assay like MTT, XTT, or LDH to determine the precise cytotoxic concentration range of (R)-Viloxazine in your cell line. 2. Include Specific Antagonists: If you suspect involvement of 5-HT2B or 5-HT2C receptors, co-incubate with a selective antagonist for these receptors to see if the cytotoxic effect is rescued. 3. Use a Control Cell Line: If possible, repeat the experiment in a cell line known not to express 5-HT2B or 5-HT2C receptors. |
| Unexpected changes in cell proliferation (increase or decrease). | Modulation of signaling pathways that regulate cell cycle progression. For example, 5-HT receptors can influence proliferative pathways. | 1. Perform a Proliferation Assay: Use assays like BrdU incorporation or cell counting over time to quantify the effect on proliferation. 2. Analyze Cell Cycle: Use flow cytometry with propidium (B1200493) iodide staining to determine if (R)-Viloxazine is causing cell cycle arrest at a particular phase. |
Scenario 2: Inconsistent or Unexpected Results in Reporter Gene Assays (e.g., Luciferase, β-galactosidase)
| Observed Issue | Potential (R)-Viloxazine-Related Cause | Recommended Troubleshooting Steps |
| Activation or inhibition of a reporter construct that should not be affected by norepinephrine reuptake inhibition (e.g., a CREB-luciferase reporter). | 5-HT2C Receptor Agonism: 5-HT2C receptors can couple to Gq/11 proteins, leading to the activation of PLC, an increase in intracellular calcium, and subsequent activation of transcription factors like CREB.[7][8] | 1. Include a 5-HT2C Antagonist: Co-treat with a selective 5-HT2C antagonist to see if the reporter activity returns to baseline. 2. Use a Pathway-Specific Inhibitor: If you hypothesize a specific downstream pathway is activated (e.g., PKC), use a selective inhibitor for that pathway. 3. Test in a Receptor-Deficient Cell Line: If available, use a cell line lacking the 5-HT2C receptor to confirm the off-target effect. |
| General decrease in luciferase signal across all conditions. | Direct Inhibition of Luciferase: Some small molecules can directly inhibit the luciferase enzyme. | 1. Perform a Cell-Free Luciferase Assay: Add (R)-Viloxazine directly to a reaction containing purified luciferase and its substrate to see if there is direct inhibition. 2. Use a Different Reporter System: If direct inhibition is confirmed, consider switching to a different reporter gene, such as β-galactosidase or secreted alkaline phosphatase (SEAP). |
Scenario 3: Altered Potency or Efficacy of a Co-administered Compound
| Observed Issue | Potential (R)-Viloxazine-Related Cause | Recommended Troubleshooting Steps |
| A known CYP1A2 substrate appears more potent or toxic when co-administered with (R)-Viloxazine. | CYP1A2 Inhibition: (R)-Viloxazine is a strong inhibitor of CYP1A2, which can prevent the metabolism of the co-administered compound, leading to higher effective concentrations in the assay.[9][14] | 1. Reduce Concentration of the Substrate: Perform a dose-response curve of the CYP1A2 substrate in the presence and absence of a fixed concentration of (R)-Viloxazine to quantify the shift in potency. 2. Use a Metabolically Incompetent Cell Line: If the goal is to study the direct effects of the substrate, consider using a cell line with low or no endogenous CYP1A2 activity. 3. Pre-incubation Time Course: Vary the pre-incubation time with (R)-Viloxazine to assess the kinetics of CYP1A2 inhibition. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of (R)-Viloxazine using an MTT Assay
This protocol is for assessing the effect of (R)-Viloxazine on the viability of adherent cells in a 96-well format.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
(R)-Viloxazine stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of (R)-Viloxazine in complete culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of (R)-Viloxazine. Include wells with medium and solvent only as a vehicle control, and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix gently on a plate shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot cell viability (%) versus the log concentration of (R)-Viloxazine to determine the CC50 (concentration causing 50% reduction in cell viability).
Protocol 2: Norepinephrine Transporter (NET) Uptake Assay
This protocol describes a fluorescence-based assay to measure the inhibitory effect of (R)-Viloxazine on NET activity.
Materials:
-
HEK293 cells stably expressing human NET (hNET)
-
Complete culture medium with selection antibiotic
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent NET substrate (e.g., from a commercial kit)
-
(R)-Viloxazine
-
Known NET inhibitor (e.g., Desipramine) as a positive control
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed hNET-HEK293 cells into the 96-well plate and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of (R)-Viloxazine and the positive control in assay buffer.
-
Assay Initiation: Wash the cells once with assay buffer. Add the compound dilutions to the respective wells and pre-incubate for 10-20 minutes at 37°C.
-
Substrate Addition: Add the fluorescent NET substrate to all wells.
-
Kinetic Read: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C and measure the fluorescence intensity kinetically over 30-60 minutes.
-
Data Analysis: Determine the rate of substrate uptake (slope of the fluorescence curve). Plot the percentage of inhibition of the uptake rate versus the log concentration of (R)-Viloxazine to calculate the IC50.
Protocol 3: 5-HT2C Receptor Activation Assay (Calcium Flux)
This protocol measures the agonist activity of (R)-Viloxazine at the 5-HT2C receptor by monitoring changes in intracellular calcium.
Materials:
-
CHO or HEK293 cells stably expressing human 5-HT2C receptor
-
Complete culture medium with selection antibiotic
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
(R)-Viloxazine
-
Known 5-HT2C agonist (e.g., Serotonin) as a positive control
-
Known 5-HT2C antagonist as a negative control
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Seeding: Seed 5-HT2C expressing cells into the 96-well plate and grow to confluency.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the microplate reader and measure the baseline fluorescence for a short period.
-
Compound Injection: Use the plate reader's injection system to add serial dilutions of (R)-Viloxazine or the positive control to the wells.
-
Signal Detection: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each concentration. Plot the response versus the log concentration of (R)-Viloxazine to determine the EC50. To confirm the effect is mediated by the 5-HT2C receptor, pre-incubate cells with a 5-HT2C antagonist before adding (R)-Viloxazine.
Visualizations
Signaling Pathways
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Viloxazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. viloxazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. supernusmedical.com [supernusmedical.com]
- 7. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. What are CYP1A2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
How to prevent racemization of (R)-Viloxazine during storage
Welcome to the technical support center for (R)-Viloxazine. This resource provides researchers, scientists, and drug development professionals with essential guidance on preventing the racemization of (R)-Viloxazine during storage.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (R)-Viloxazine?
A: Racemization is the process where an enantiomerically pure substance, such as (R)-Viloxazine, converts into a mixture containing equal amounts of both enantiomers ((R)- and (S)-isomers), known as a racemic mixture.[1] This is a critical concern in pharmaceutical development because different enantiomers of a drug can have distinct pharmacological activities, potencies, and toxicity profiles. For Viloxazine (B1201356), the (S)-isomer is reported to be significantly more pharmacologically active than the (R)-isomer.[2] Therefore, the conversion of the desired (R)-enantiomer to the less active (S)-enantiomer would reduce the therapeutic efficacy of the drug.
Q2: What is the basic chemical mechanism behind the racemization of (R)-Viloxazine?
A: The racemization of chiral amines like Viloxazine typically involves the formation of a planar, achiral intermediate at the stereocenter.[1] The chiral center in Viloxazine is the carbon atom in the morpholine (B109124) ring bonded to the hydrogen and the ether-linked side chain. The process can be initiated under acidic or basic conditions, which facilitate the removal and re-addition of the proton at the chiral center, leading to a loss of the original stereochemistry.
Caption: General mechanism of amine racemization.
Troubleshooting Guide: Storage & Stability
Q3: What are the primary factors that can cause the racemization of (R)-Viloxazine during storage?
A: Several environmental factors can promote the racemization of chiral amines. These should be carefully controlled during storage.
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for racemization.[1]
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization by facilitating the formation of achiral intermediates.[1][3]
-
Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates that lead to racemization.[1] For solutions, protic solvents like alcohols may increase the rate of racemization in some cases.
-
Light Exposure: Photolytic degradation can be a concern for many pharmaceutical compounds and may contribute to instability.[4][5]
-
Prolonged Storage Time: The longer a sample is exposed to suboptimal conditions, the greater the risk of racemization.[1]
Caption: Key factors influencing (R)-Viloxazine stability.
Q4: What are the recommended storage conditions for (R)-Viloxazine to minimize racemization?
A: To maintain the enantiomeric purity of (R)-Viloxazine, stringent storage conditions are necessary. The following table summarizes the recommended conditions for both solid API and stock solutions.
| Parameter | Solid (API) | Stock Solution | Rationale |
| Temperature | Store in a cool, dry place. Controlled room temperature (20-25°C) is a baseline, but refrigeration (2-8°C) is preferred for long-term stability.[6][7] | For short-term use (1 month), store at -20°C. For long-term storage (6 months), store at -80°C.[8] | Lowering the temperature significantly slows down chemical degradation and racemization rates.[9] |
| Humidity | Store in a low-humidity environment. Use of desiccants is recommended. | Store in tightly sealed vials to prevent solvent evaporation or water absorption. | Moisture can promote degradation pathways and affect the physical properties of solid forms.[7][10] |
| Light | Store in a light-resistant (amber) container in a dark place.[6] | Store in amber glass vials or wrap clear vials in foil. | Protects the compound from photolytic degradation.[4][5] |
| Atmosphere | For maximum stability, consider storage under an inert atmosphere (e.g., Nitrogen or Argon). | Purge the headspace of the vial with an inert gas before sealing. | Prevents oxidation, which can be a parallel degradation pathway. |
Q5: I suspect my stored sample of (R)-Viloxazine has racemized. How can I confirm this?
A: Suspected racemization must be confirmed analytically by measuring the enantiomeric excess (e.e.) or enantiomeric purity of your sample. The recommended technique is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[4][5] This method can separate and quantify the (R)- and (S)-enantiomers, allowing you to determine if the ratio has changed from the initial pure state.
Caption: Troubleshooting workflow for suspected racemization.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
This protocol is adapted from published methods for the chiral separation of Viloxazine enantiomers.[4][5]
Objective: To separate and quantify (R)-Viloxazine and (S)-Viloxazine to determine the enantiomeric purity of a sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[4]
-
Waters Alliance e-2695 or equivalent.[4]
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpack IM, 250 x 4.6 mm, 5 µm (or equivalent chiral stationary phase) |
| Mobile Phase | Methanol: n-Hexane: Isopropanol (30:50:20 v/v/v)[4][5] |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | Ambient[5] |
| Detection Wavelength | 264.6 nm[4][5] |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of racemic (RS)-Viloxazine standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a stock solution of the (R)-Viloxazine sample to be tested at the same concentration in the mobile phase.
-
-
System Suitability:
-
Inject the racemic standard solution.
-
The system is suitable if there is a baseline resolution between the two enantiomer peaks. The (S)-enantiomer typically elutes before the (R)-enantiomer under these conditions.
-
-
Sample Analysis:
-
Inject the (R)-Viloxazine sample solution.
-
Record the chromatogram and integrate the peak areas for both the (R)- and (S)-enantiomers.
-
-
Calculation of Enantiomeric Purity:
-
Calculate the percentage of each enantiomer using the peak areas:
-
% (R)-Viloxazine = [Area(R) / (Area(R) + Area(S))] x 100
-
% (S)-Viloxazine = [Area(S) / (Area(R) + Area(S))] x 100
-
-
Enantiomeric purity is typically expressed as the percentage of the desired enantiomer, in this case, % (R)-Viloxazine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. susupport.com [susupport.com]
- 10. biosynergypharm.com [biosynergypharm.com]
Technical Support Center: RP-HPLC Analysis of Viloxazine Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the RP-HPLC analysis of viloxazine (B1201356) and its related impurities.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting flow rate for RP-HPLC analysis of viloxazine impurities?
A typical starting flow rate for the analysis of viloxazine impurities on a standard analytical column (e.g., 4.6 mm internal diameter) is 1.0 mL/min.[1][2][3] However, flow rates between 0.8 mL/min and 1.0 mL/min have been successfully used.[4][5] The optimal flow rate will depend on the specific column dimensions, particle size, and the desired balance between resolution and analysis time.
Q2: How does flow rate affect the separation of viloxazine from its impurities?
Flow rate is a critical parameter that influences resolution, peak shape, and analysis time.
-
Lower Flow Rate: Generally, a lower flow rate increases the time the analyte spends interacting with the stationary phase, which can lead to better resolution between closely eluting peaks. However, it also increases the analysis time and can lead to broader peaks due to longitudinal diffusion.
-
Higher Flow Rate: Increasing the flow rate can shorten the analysis time and result in sharper, narrower peaks. However, excessively high flow rates can lead to a decrease in resolution and an increase in backpressure, potentially damaging the column or HPLC system.
For viloxazine impurity analysis, optimizing the flow rate is crucial to ensure adequate separation of all potential impurities from the main viloxazine peak and from each other.[4]
Q3: Can I use the same flow rate for both gradient and isocratic elution methods?
While the optimal flow rate may be similar, it's essential to optimize it for the specific elution mode. In gradient elution, the mobile phase composition changes during the run, which can affect viscosity and, consequently, backpressure. It's important to ensure that the chosen flow rate does not lead to excessive pressure at any point in the gradient. For isocratic methods, a constant flow rate is maintained throughout the analysis.[2]
Q4: What are the key parameters to consider when optimizing the flow rate?
When optimizing the flow rate for your viloxazine impurity analysis, consider the following:
-
Column Dimensions: Columns with smaller internal diameters (e.g., 2.1 mm) require significantly lower flow rates compared to standard 4.6 mm ID columns.[6]
-
Particle Size: Columns packed with smaller particles (e.g., sub-2 µm) can tolerate higher optimal flow rates and provide better efficiency, but also generate higher backpressure.[7]
-
System Pressure: Ensure the operating pressure remains within the limits of your HPLC system and column.
-
Resolution: The primary goal is to achieve baseline separation of all specified impurities from viloxazine and each other.
-
Analysis Time: A faster flow rate is desirable for high-throughput analysis, but not at the expense of resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC analysis of viloxazine impurities, with a focus on the role of flow rate.
Issue 1: Poor Resolution Between Viloxazine and an Impurity Peak
-
Question: I am observing poor resolution between the main viloxazine peak and a closely eluting impurity. How can I improve this?
-
Answer:
-
Decrease the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can enhance resolution by allowing more time for the separation to occur.[7]
-
Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can significantly impact selectivity and resolution.
-
Check Column Health: A deteriorating column can lead to poor peak shape and loss of resolution. Consider flushing or replacing the column.
-
Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of critical pairs, although it may increase backpressure.[7]
-
Issue 2: High Backpressure
-
Question: My HPLC system is showing an unusually high backpressure during the analysis. What could be the cause and how can I resolve it?
-
Answer:
-
Reduce the Flow Rate: A high flow rate is a common cause of increased backpressure. Try lowering the flow rate to see if the pressure returns to a normal range.
-
Check for Blockages: A blockage in the system (e.g., in-line filter, guard column, or column frit) can cause a pressure increase. Systematically check and clean or replace these components.
-
Mobile Phase Viscosity: If you have recently changed your mobile phase composition, the new mixture may have a higher viscosity. Ensure the mobile phase is properly mixed and degassed.
-
Column Temperature: Increasing the column temperature will decrease the mobile phase viscosity and, consequently, the backpressure.
-
Issue 3: Peak Broadening or Tailing
-
Question: My chromatographic peaks, including the viloxazine peak, are broad and show significant tailing. What steps can I take to improve the peak shape?
-
Answer:
-
Optimize Flow Rate: While a very low flow rate can cause broadening due to diffusion, a flow rate that is too high can also lead to poor peak shape. Experiment with slight adjustments to the flow rate to find the optimum.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[8]
-
Column Contamination: Contamination at the head of the column can lead to peak tailing. Try cleaning the column according to the manufacturer's instructions or replacing the guard column.[9]
-
Secondary Interactions: Peak tailing for basic compounds like viloxazine can occur due to interactions with residual silanols on the silica (B1680970) packing. Using a mobile phase with a suitable pH and an appropriate buffer can help minimize these interactions.
-
Experimental Protocols
Below are examples of RP-HPLC methods that have been used for the analysis of viloxazine and its impurities. These can serve as a starting point for your method development and optimization.
Method 1: Gradient RP-HPLC for Viloxazine Hydrochloride Impurities
| Parameter | Condition |
| Column | Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | Potassium phosphate (B84403) buffer (pH adjusted to 2.35 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | A varying ratio of Mobile Phase A and B |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 45-55°C |
Reference: This method was developed for the determination of related substances of Viloxazine Hydrochloride in API form.[4][5]
Method 2: Isocratic RP-HPLC for Viloxazine
| Parameter | Condition |
| Column | X-bridge phenyl (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid (60:40) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 221 nm |
| Column Temperature | Ambient |
Reference: This method was developed for the quantitative determination of Viloxazine.[2]
Visualizations
Caption: RP-HPLC workflow for viloxazine impurity analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. jcdronline.org [jcdronline.org]
- 3. wjpsonline.com [wjpsonline.com]
- 4. jchr.org [jchr.org]
- 5. jchr.org [jchr.org]
- 6. HPLC Flow Rates: Everything You Need to Know - Axion Labs [axionlabs.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Reducing signal-to-noise ratio in (R)-Viloxazine electrophysiology recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing electrophysiology to investigate the effects of (R)-Viloxazine. Our goal is to help you reduce the signal-to-noise ratio and acquire high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (R)-Viloxazine relevant to electrophysiology?
A1: (R)-Viloxazine is a serotonin-norepinephrine modulating agent (SNMA).[1][2] Its primary mechanisms include:
-
Norepinephrine (B1679862) Reuptake Inhibition (NRI): Viloxazine (B1201356) moderately inhibits the norepinephrine transporter (NET), leading to increased extracellular norepinephrine concentrations.[3][4]
-
Serotonin (B10506) Receptor Modulation: It acts as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[1][2]
These actions collectively increase the levels of norepinephrine, serotonin, and to a lesser extent, dopamine (B1211576), particularly in the prefrontal cortex.[1][5]
Q2: What are the expected electrophysiological effects of (R)-Viloxazine on pyramidal neurons?
A2: Based on its mechanism of action, (R)-Viloxazine is expected to increase the excitability of pyramidal neurons in regions like the prefrontal cortex. This is due to:
-
Increased Norepinephrine: Norepinephrine can have complex effects, but has been shown to increase the excitability of pyramidal neurons by reducing afterhyperpolarization.
-
5-HT2B Receptor Antagonism: Blockade of 5-HT2B receptors can increase the firing and burst activity of pyramidal neurons.[6]
-
5-HT2C Receptor Agonism: Activation of 5-HT2C receptors can also contribute to increased neuronal firing.[7]
Q3: What concentrations of (R)-Viloxazine are appropriate for in vitro slice electrophysiology?
A3: While direct in vitro slice electrophysiology studies with viloxazine are not widely published, concentrations can be estimated from in vivo studies. A dose of 30 mg/kg in rats, which corresponds to clinically effective doses in humans, results in unbound plasma concentrations that can be used as a starting point for determining appropriate in vitro concentrations.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific preparation.
Q4: I am not observing any effect of (R)-Viloxazine on neuronal firing. What should I do?
A4: There are several potential reasons for this:
-
Drug Concentration: The concentration of viloxazine may be too low. Consider performing a dose-response experiment.
-
Cell Health: Ensure your brain slices or cultured neurons are healthy. Poor cell health can diminish or alter drug responses.
-
Receptor Expression: The specific neurons you are recording from may not express the necessary combination of NET, 5-HT2B, and 5-HT2C receptors to produce a significant response.
-
Recording Conditions: Your recording solutions (aCSF, internal solution) may not be optimal for observing the expected effects.
Q5: My signal-to-noise ratio is poor, making it difficult to detect the effects of (R)-Viloxazine. How can I improve it?
A5: A low signal-to-noise ratio is a common challenge in electrophysiology. Refer to the detailed troubleshooting guides below for systematic approaches to identifying and eliminating sources of noise. Key areas to focus on include proper grounding and shielding, eliminating 60 Hz hum, and optimizing your recording equipment.
Troubleshooting Guides
Guide 1: Reducing 60 Hz and Other High-Frequency Noise
| Symptom | Potential Cause | Troubleshooting Steps |
| Persistent 60 Hz (or 50 Hz) hum in the recording. | Ground Loops: Multiple paths to ground for your equipment can create a loop that acts as an antenna for electromagnetic interference. | 1. Establish a Single-Point ("Star") Ground: Connect all equipment to a single grounding point. Avoid "daisy-chaining" ground connections. 2. Check Power Strips: Plug all equipment into the same power strip to ensure a common ground. |
| Improper Shielding: The Faraday cage is not effectively blocking external electromagnetic fields. | 1. Seal the Faraday Cage: Ensure there are no gaps in the cage's shielding. 2. Ground the Cage: The Faraday cage must be properly connected to your single-point ground. | |
| Unshielded Equipment: Nearby equipment (e.g., centrifuges, microscopes, lights) can be a source of noise. | 1. Power Down Non-Essential Equipment: Turn off any unnecessary electrical devices in the room. 2. Shield Noise Sources: If a device cannot be turned off, try to shield it or move it further away from your setup. | |
| High-frequency noise or "hash" in the recording. | Digital Equipment: Computers, monitors, and data acquisition interfaces can introduce high-frequency noise. | 1. Isolate Digital Components: Move computers and monitors as far away from the recording setup as possible. 2. Use Shielded Cables: Ensure all data and power cables are properly shielded. |
| Perfusion System: The pump for your perfusion system can be a source of electrical noise. | 1. Ground the Perfusion System: Connect the perfusion system to your single-point ground. 2. Isolate the Pump: If possible, place the pump outside the Faraday cage. |
Guide 2: Addressing Low Signal Amplitude and Baseline Instability
| Symptom | Potential Cause | Troubleshooting Steps |
| The recorded signal (e.g., action potential, postsynaptic current) is very small. | Poor Seal Resistance: A low-resistance seal between the pipette and the cell membrane will allow current to leak, reducing the signal amplitude. | 1. Aim for a Gigaseal: A seal resistance of >1 GΩ is crucial for high-quality recordings. 2. Optimize Pipette Properties: Use high-quality borosilicate glass and ensure your pipette puller is producing clean, well-shaped tips. Pipette resistance is a critical parameter to optimize for your cell type. 3. Ensure Healthy Cells: Unhealthy cells are more difficult to seal onto. |
| High Access Resistance: After breaking into the cell, a high access resistance can filter and attenuate your signal. | 1. Monitor Access Resistance: Continuously monitor the access resistance during your recording and discard recordings where it is too high or changes significantly. 2. Apply Gentle Suction: After achieving a gigaseal, apply brief, gentle suction to rupture the membrane. | |
| The baseline of the recording is drifting or unstable. | Electrode Drift: The recording or reference electrodes are not stable. | 1. Secure Electrodes: Ensure both the recording and reference electrodes are securely mounted and not moving. 2. Check Electrode Chloriding: A poorly chlorinated or aged Ag/AgCl pellet can cause drift. Re-chloride or replace as needed. |
| Temperature Fluctuations: Changes in the temperature of the recording solution can cause baseline drift. | 1. Use a Temperature Controller: Maintain a stable temperature for your preparation. | |
| Perfusion Issues: Inconsistent flow from the perfusion system can cause mechanical or thermal instability. | 1. Ensure Stable Flow: Check for bubbles or blockages in your perfusion lines. |
Data Presentation
The following tables summarize quantitative data relevant to the electrophysiological investigation of (R)-Viloxazine.
Table 1: In Vitro Receptor Binding and Functional Activity of Viloxazine
| Target | Activity | Ki (µM) | IC50 (µM) | EC50 (µM) | Emax (%) |
| Norepinephrine Transporter (NET) | Inhibition | 0.63 | 0.2 | - | - |
| 5-HT2B Receptor | Antagonist | 4.2 | 27.0 | - | - |
| 5-HT2C Receptor | Agonist | - | - | 32.0 | 78.6 |
Data compiled from publicly available FDA documentation and research articles.[1][2][8]
Table 2: Effects of Viloxazine on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex
| Viloxazine Dose (mg/kg, i.p.) | Neurotransmitter | Peak Increase (% of Baseline) |
| 30 | Norepinephrine | ~250% |
| 30 | Dopamine | ~150% |
| 30 | Serotonin | ~200% |
| 50 | Norepinephrine | >500% |
| 50 | Dopamine | ~250% |
| 50 | Serotonin | ~500% |
Data adapted from in vivo microdialysis studies in freely moving rats.[1][5]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Pyramidal Neurons in Acute Brain Slices
-
Slice Preparation:
-
Anesthetize a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
-
Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare 300 µm coronal slices containing the prefrontal cortex using a vibratome in ice-cold, oxygenated NMDG-aCSF.
-
Transfer slices to a recovery chamber with NMDG-aCSF at 32-34°C for 10-15 minutes.
-
Transfer slices to a holding chamber with standard aCSF at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Visualize pyramidal neurons in the desired layer of the prefrontal cortex using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
The internal solution should contain (in mM): 130 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH, osmolarity ~290 mOsm).
-
-
Data Acquisition:
-
Approach a healthy pyramidal neuron with the recording pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaseal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of negative pressure to achieve whole-cell configuration.
-
In current-clamp mode, record the resting membrane potential and spontaneous firing activity.
-
Inject current steps to elicit action potentials and assess neuronal excitability (e.g., firing frequency vs. current injection plot).
-
In voltage-clamp mode, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) and at 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
-
Drug Application:
-
After obtaining a stable baseline recording for at least 5-10 minutes, switch the perfusion to aCSF containing the desired concentration of (R)-Viloxazine.
-
Record the effects of viloxazine on firing rate, resting membrane potential, and synaptic currents for at least 10-15 minutes.
-
Perform a washout by perfusing with standard aCSF to determine if the effects are reversible.
-
Mandatory Visualizations
Caption: Signaling pathway of (R)-Viloxazine.
Caption: Experimental workflow for patch-clamp recording.
Caption: Troubleshooting workflow for noise reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Viloxazine for the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. va.gov [va.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Serotonin-2B receptor antagonism increases the activity of dopamine and glutamate neurons in the presence of selective serotonin reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of sensory neuron excitability by serotonin involves 5HT2C receptors and Ca(2+)-activated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Analysis of (R)-Viloxazine and Racemic Viloxazine Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the (R)-enantiomer of viloxazine (B1201356) versus the racemic mixture. Viloxazine, a morpholine (B109124) derivative, has been investigated for its antidepressant and, more recently, its non-stimulant properties in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). While the racemic form has been the subject of contemporary clinical development, early preclinical studies shed light on the differential activities of its stereoisomers. This document synthesizes the available experimental data to delineate these differences.
Quantitative Efficacy Comparison
The following table summarizes the key in vivo efficacy data comparing (R)-Viloxazine, (S)-Viloxazine, and the racemic mixture.
| Efficacy Parameter | (R)-Viloxazine | (S)-Viloxazine | Racemic Viloxazine | Animal Model | Citation |
| Norepinephrine (B1679862) Uptake Inhibition | Low Activity | High Activity (10x more potent than (R)-isomer) | Active | Mouse | [1] |
| Passive Avoidance Learning | Devoid of Activity | Significant Improvement | Significant Improvement | Rat (Bulbectomized) |
Experimental Protocols
In Vivo Norepinephrine Uptake Inhibition
A study conducted by Blackburn et al. (1978) investigated the selective inhibition of noradrenaline uptake in the mouse heart in vivo. While the complete detailed protocol is not available, the general methodology is as follows:
-
Animal Model: Male mice were used for the in vivo experiments.
-
Drug Administration: Viloxazine hydrochloride, its optical isomers, and its major metabolites were administered to the animals. The exact doses, route of administration, and timing relative to the measurement of norepinephrine uptake are not specified in the available abstract.
-
Measurement of Norepinephrine Uptake: The study assessed the inhibition of noradrenaline uptake into the mouse heart. This was likely achieved by administering a radiolabeled form of norepinephrine (e.g., ³H-norepinephrine) and subsequently measuring the amount of radioactivity accumulated in the heart tissue after a specific time interval. The reduction in accumulation in drug-treated animals compared to a vehicle-treated control group would indicate the degree of uptake inhibition.
-
Data Analysis: The potency of each compound was determined by its ability to inhibit the uptake of radiolabeled norepinephrine.
Passive Avoidance Learning in Bulbectomized Rats
Padovani et al. (1988) evaluated the effects of viloxazine and its enantiomers on the passive avoidance learning deficit in rats with bilateral bulbectomy, a model used to screen for antidepressant activity.
-
Animal Model: Rats that underwent bilateral surgical removal of the olfactory bulbs (bulbectomy) were used. This procedure induces behavioral changes, including deficits in passive avoidance learning, which can be reversed by antidepressant treatment.
-
Drug Administration: Racemic viloxazine, the (S)-isomer, and the (R)-isomer were administered intraperitoneally (i.p.) at doses of 2, 5, and 10 mg/kg. The treatments were given daily for 14 consecutive days.
-
Passive Avoidance Apparatus: The specific design of the passive avoidance apparatus is not detailed in the abstract. Typically, such an apparatus consists of two compartments, one brightly lit and one dark. Rodents have a natural aversion to bright light and will preferentially enter the dark compartment.
-
Training and Testing Procedure:
-
Acquisition/Training: On the training day, each rat was placed in the lit compartment. Upon entering the dark compartment, it received a mild, inescapable electric foot shock.
-
Retention/Testing: A day later, the rat was again placed in the lit compartment, and the latency to enter the dark compartment was measured. A longer latency to enter the dark compartment is interpreted as improved learning and memory of the aversive event.
-
-
Data Analysis: The acquisition of the avoidance behavior was the primary endpoint. The improvement was measured by the increase in the latency to enter the dark compartment during the testing phase compared to a control group.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed mechanism of action of viloxazine and a generalized workflow for the in vivo experiments described.
References
A Comparative Analysis of (R)-Viloxazine Hydrochloride and Atomoxetine for Norepinephrine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the norepinephrine (B1679862) transporter (NET) inhibition potency of (R)-Viloxazine Hydrochloride and atomoxetine (B1665822). The information presented herein is compiled from publicly available experimental data to assist researchers in understanding the pharmacological characteristics of these two compounds.
Introduction
Both viloxazine (B1201356) and atomoxetine are selective norepinephrine reuptake inhibitors (NRIs) utilized in the management of Attention Deficit Hyperactivity Disorder (ADHD). Their therapeutic effect is primarily attributed to their ability to block the norepinephrine transporter (NET), thereby increasing the extracellular concentration of norepinephrine in the synaptic cleft. Viloxazine is a racemic mixture of (R)- and (S)-enantiomers, with the extended-release formulation recently approved for the treatment of ADHD. Atomoxetine is prescribed as the R(-) isomer, which is a potent and selective NET inhibitor. This guide delves into the quantitative differences in their NET inhibition potency and the experimental methodologies used to determine these values.
Quantitative Comparison of NET Inhibition Potency
The following table summarizes the in vitro binding affinity (Ki) and functional inhibition (IC50) values for viloxazine and atomoxetine at the human norepinephrine transporter (hNET). These values are critical indicators of a compound's potency.
| Compound | Parameter | Value (nM) | Assay Type | Source |
| Viloxazine (racemic) | Ki | 630 | Radioligand Binding Assay | [1] |
| IC50 | 260 | [³H]-Norepinephrine Uptake Assay | [2] | |
| KD | 155 - 630 | Radioligand Binding Assay | [3] | |
| (S)-Viloxazine | Potency vs (R)-Viloxazine | 10x more potent | - | [4] |
| Atomoxetine (R(-)-isomer) | Ki | 1.1 | In vitro human NET inhibition assay | [5] |
| Ki | 3.4 | Not Specified | [2] |
Note: Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively. The data for viloxazine primarily represents the racemic mixture. It is important to note that the (S)-enantiomer of viloxazine is reported to be approximately 10 times more potent than the (R)-enantiomer[4]. Atomoxetine, administered as the R(-) isomer, demonstrates high affinity for the NET[5][6].
Experimental Protocols
The determination of NET inhibition potency typically involves in vitro assays using cell lines expressing the human norepinephrine transporter (hNET) or synaptosomal preparations. The two primary methods are radioligand binding assays and norepinephrine uptake inhibition assays.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a test compound to the norepinephrine transporter by competing with a radiolabeled ligand known to bind to the transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the norepinephrine transporter.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells stably expressing hNET (e.g., HEK293 cells) or from brain tissue known to have a high density of NET (e.g., rat hypothalamus).
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-nisoxetine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound ((R)-viloxazine or atomoxetine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Norepinephrine Uptake Inhibition Assay (for IC50 determination)
This functional assay measures the ability of a test compound to inhibit the uptake of norepinephrine into cells or synaptosomes.
Objective: To determine the concentration of the test compound that inhibits 50% of norepinephrine uptake (IC50).
General Procedure:
-
Cell/Synaptosome Preparation: A suspension of cells expressing hNET or synaptosomes is prepared.
-
Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of the test compound ((R)-viloxazine or atomoxetine) for a specific period.
-
Uptake Initiation: Radiolabeled norepinephrine (e.g., [³H]-norepinephrine) is added to initiate the uptake process.
-
Uptake Termination: After a defined incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular [³H]-norepinephrine.
-
Quantification: The amount of [³H]-norepinephrine taken up by the cells or synaptosomes is determined by scintillation counting of the filters.
-
Data Analysis: The percentage of inhibition of norepinephrine uptake is calculated for each concentration of the test compound relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the norepinephrine reuptake signaling pathway and a typical experimental workflow for determining NET inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Viloxazine - Wikipedia [en.wikipedia.org]
- 4. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to Stability-Indicating HPLC Methods for (R)-Viloxazine Analysis
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of (R)-Viloxazine. The methodologies presented are based on published research and are intended for an audience of researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols, presents quantitative performance data in tabular format, and includes a visual workflow for method validation.
Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] It possesses a chiral center, existing as two enantiomers: (S)-Viloxazine and (R)-Viloxazine. The (S)-isomer is reported to be the more pharmacologically active enantiomer.[1][2] While methods have been developed for racemic Viloxazine and the specific estimation of the (S)-enantiomer, the validation of a stability-indicating method for (R)-Viloxazine is crucial for comprehensive quality control and stability assessment of the drug substance and product.
Comparative Analysis of HPLC Methods
Several HPLC methods have been reported for the analysis of Viloxazine and its enantiomers. Below is a comparison of two representative methods: a reversed-phase HPLC (RP-HPLC) method for racemic Viloxazine and a chiral HPLC method for the separation of its enantiomers. The chiral method is essential for specifically quantifying (R)-Viloxazine in the presence of its more active counterpart.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1: RP-HPLC for Racemic Viloxazine[3][4] | Method 2: Chiral HPLC for Enantiomeric Separation[5][6] |
| Column | X-bridge phenyl column (250x4.6 mm, 5 µm) | Chiralpak IM (250x10mm, 5µm) |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Trifluoroacetic acid (60:40 v/v) | Methanol, n-hexane, and Isopropyl alcohol (30:50:20 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 221 nm (PDA) | 264.6 nm (UV) |
| Retention Time | Viloxazine: ~2.272 min | (S)-Viloxazine Impurity-1: ~2.236 min, (S)-Viloxazine: ~3.842 min |
Table 2: Comparison of Validation Parameters
| Validation Parameter | Method 1: RP-HPLC for Racemic Viloxazine[3] | Method 2: Chiral HPLC for (S)-Viloxazine[5] |
| Linearity Range | Not explicitly stated, but R² > 0.999 | 125-750 µg/mL for (S)-Viloxazine |
| Accuracy (% Recovery) | 98.2% to 100.6% | 98% to 102% |
| Precision (%RSD) | < 2% | Not explicitly stated, but within limits |
| LOD | 0.125 µg/mL | Not explicitly stated |
| LOQ | 0.413 µg/mL | Not explicitly stated |
Experimental Protocols
Below are the detailed methodologies for the compared HPLC methods. These protocols are based on the cited literature and serve as a guide for implementation in a laboratory setting.
Method 1: Stability-Indicating RP-HPLC Method for Racemic Viloxazine [3][4]
-
Preparation of Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (60:40 v/v) is prepared and degassed.
-
Standard Solution Preparation: A standard solution of Viloxazine (e.g., 50 µg/mL) is prepared in the mobile phase.
-
Chromatographic System: An HPLC system equipped with a PDA detector, a X-bridge phenyl column (250x4.6 mm, 5 µm), and an autosampler is used.
-
Chromatographic Conditions: The mobile phase is pumped at a flow rate of 1.0 mL/min. The column temperature is maintained at ambient conditions. The detection wavelength is set at 221 nm.
-
Forced Degradation Studies:
-
Acid Degradation: The drug solution is treated with 1N HCl and heated. The solution is then neutralized.
-
Alkali Degradation: The drug solution is treated with 1N NaOH and heated. The solution is then neutralized.
-
Oxidative Degradation: The drug solution is treated with 30% hydrogen peroxide.
-
Thermal Degradation: The solid drug is exposed to heat.
-
Photolytic Degradation: The drug solution is exposed to UV light.
-
-
Validation: The method is validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, robustness, LOD, and LOQ.[7][8]
Method 2: Chiral HPLC Method for Enantiomeric Separation [5][6]
-
Preparation of Mobile Phase: A mixture of methanol, n-hexane, and isopropyl alcohol (30:50:20 v/v/v) is prepared, filtered, and degassed.
-
Standard Solution Preparation: A standard stock solution of racemic Viloxazine and a separate stock solution of the impurity standard are prepared in the diluent. Working solutions are prepared by appropriate dilution.
-
Chromatographic System: An HPLC system with a UV detector, a Chiralpak IM column (250x10mm, 5µm), and an autosampler is used.
-
Chromatographic Conditions: The mobile phase is pumped at a flow rate of 1.0 mL/min. The column temperature is maintained at ambient conditions. The detection wavelength is set at 264.6 nm.
-
Forced Degradation Studies: Similar to the RP-HPLC method, forced degradation studies are conducted under acidic, alkaline, oxidative, reductive, photolytic, and thermal conditions to ensure the separation of degradation products from both enantiomers.
-
Validation: The method is validated as per ICH guidelines, with a focus on the enantiomeric separation and the quantification of each enantiomer in the presence of the other and any degradation products.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of a stability-indicating HPLC method as per ICH guidelines.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation studies are a critical component of validating a stability-indicating method.[7] These studies help to ensure that the analytical method can effectively separate the active pharmaceutical ingredient (API) from its degradation products.
Table 3: Summary of Forced Degradation Conditions and Observations for Viloxazine
| Stress Condition | Reagent/Condition | Observed Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 13.4% degradation | [3] |
| Base Hydrolysis | 1N NaOH | 13.1% degradation | [3] |
| Oxidative | 30% H₂O₂ | 14.9% degradation | [3] |
| Reductive | 30% Sodium bisulfite | 11.4% degradation | [3] |
| Thermal | Heat | 1.9% degradation | [3] |
| Photolytic | UV Light | Degradation observed | [5] |
The results from forced degradation studies demonstrate that Viloxazine is susceptible to degradation under various stress conditions. A suitable stability-indicating method must be able to resolve the main peak from the peaks of the degradation products.
Conclusion
The selection of an appropriate HPLC method for the analysis of (R)-Viloxazine depends on the specific requirements of the analysis. For the routine quality control of racemic Viloxazine, a validated RP-HPLC method can be employed. However, for the specific quantification of (R)-Viloxazine, particularly in the presence of the (S)-enantiomer and potential chiral impurities, a validated chiral HPLC method is indispensable. The validation of these methods must adhere to the guidelines set forth by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[7][8] The data and protocols presented in this guide provide a solid foundation for the development and validation of a robust stability-indicating HPLC method for (R)-Viloxazine.
References
- 1. macsenlab.com [macsenlab.com]
- 2. Viloxazine - Wikipedia [en.wikipedia.org]
- 3. jcdronline.org [jcdronline.org]
- 4. jcdronline.org [jcdronline.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Comparative Analysis of (R)-Viloxazine and (S)-Viloxazine on 5-HT Receptors: A Guide for Researchers
A detailed examination of the serotonergic activity of viloxazine (B1201356), focusing on its interactions with 5-HT2B and 5-HT2C receptors. This guide provides a summary of available data, experimental protocols, and key signaling pathways to support further research and drug development.
Viloxazine, a serotonin-norepinephrine modulating agent, is known to interact with the serotonergic system, primarily as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[1][2] While viloxazine is administered as a racemic mixture of its (R)- and (S)-enantiomers, there is a notable lack of publicly available data directly comparing the binding affinities and functional activities of the individual enantiomers at these 5-HT receptors. An older study from 1984 reported no significant stereospecificity of viloxazine isomers at serotonin (B10506) receptors in general.[3][4] However, more recent research has demonstrated that the (S)-isomer of viloxazine is approximately ten times more potent than the (R)-isomer in inhibiting norepinephrine (B1679862) reuptake, suggesting that stereochemistry plays a significant role in its pharmacological activity.[5] This guide synthesizes the current understanding of racemic viloxazine's effects on 5-HT receptors and provides detailed experimental protocols to facilitate further investigation into the specific activities of its enantiomers.
Data Presentation: Racemic Viloxazine Activity at 5-HT Receptors
The following table summarizes the quantitative data for the interaction of racemic viloxazine with key 5-HT receptors.
| Receptor | Action | Parameter | Value (µM) |
| 5-HT2B | Antagonist | IC₅₀ | 27.0[6] |
| Kᵢ | 6.40 | ||
| 5-HT2C | Agonist | EC₅₀ | 1.6 - 32.0[6] |
| Kᵢ | 3.90 |
Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values represent the concentration of the drug required to elicit a 50% response. Kᵢ (inhibition constant) reflects the binding affinity of the drug to the receptor.
Experimental Protocols
Radioligand Binding Assay for 5-HT2B and 5-HT2C Receptors
This protocol outlines a general procedure for determining the binding affinity (Kᵢ) of (R)- and (S)-viloxazine for the 5-HT2B and 5-HT2C receptors.
Objective: To quantify the affinity of test compounds for 5-HT2B and 5-HT2C receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human 5-HT2B or 5-HT2C receptors.
-
Radioligand specific for the receptor of interest (e.g., [³H]-LSD for 5-HT2B, [³H]-Mesulergine for 5-HT2C).
-
Test compounds: (R)-Viloxazine, (S)-Viloxazine, and racemic viloxazine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, a fixed concentration of the radioligand, and the serially diluted test compounds.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assay for 5-HT2B Receptor Antagonism (Calcium Mobilization)
This protocol describes a method to assess the antagonist activity of (R)- and (S)-viloxazine at the 5-HT2B receptor by measuring changes in intracellular calcium.
Objective: To determine the potency of test compounds to inhibit 5-HT-induced calcium mobilization mediated by the 5-HT2B receptor.
Materials:
-
Cell line stably expressing the human 5-HT2B receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
5-HT (agonist).
-
Test compounds: (R)-Viloxazine, (S)-Viloxazine, and racemic viloxazine.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an integrated fluid dispenser.
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow them to near confluence.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then incubate them with various concentrations of the test compounds for a specific period (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Add a pre-determined concentration of 5-HT (typically the EC₈₀) to all wells to stimulate the receptor.
-
Fluorescence Measurement: Immediately after agonist addition, measure the change in fluorescence over time. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
Data Analysis: Plot the percentage of inhibition of the 5-HT response against the concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the antagonist that reduces the agonist response by 50%.
Functional Assay for 5-HT2C Receptor Agonism (Inositol Phosphate Accumulation)
This protocol details a method to evaluate the agonist activity of (R)- and (S)-viloxazine at the 5-HT2C receptor by measuring the accumulation of inositol (B14025) phosphates (IPs).
Objective: To determine the potency and efficacy of test compounds to stimulate IP accumulation mediated by the 5-HT2C receptor.
Materials:
-
Cell line stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium containing [³H]-myo-inositol.
-
Assay buffer containing LiCl (to inhibit inositol monophosphatase).
-
Test compounds: (R)-Viloxazine, (S)-Viloxazine, and racemic viloxazine.
-
Reference agonist (e.g., 5-HT).
-
Dowex anion-exchange resin.
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling: Incubate the cells with medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Compound Stimulation: Wash the cells and pre-incubate them with assay buffer containing LiCl. Then, stimulate the cells with various concentrations of the test compounds or the reference agonist for a defined period (e.g., 60 minutes).
-
Extraction of Inositol Phosphates: Terminate the stimulation by adding a solution like ice-cold perchloric acid.
-
Separation of Inositol Phosphates: Neutralize the cell lysates and separate the [³H]-inositol phosphates from [³H]-myo-inositol using Dowex anion-exchange chromatography.
-
Quantification: Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the concentration of the test compound. Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response compared to the reference agonist).
Mandatory Visualizations
Caption: 5-HT2B Receptor Signaling Pathway and Viloxazine Antagonism.
Caption: 5-HT2C Receptor Signaling Pathway and Viloxazine Agonism.
References
A Head-to-Head preclinical comparison of (R)-Viloxazine and Reboxetine in behavioral models of depression.
A comprehensive review of the preclinical data suggests distinct pharmacological profiles and behavioral effects for (R)-Viloxazine and Reboxetine (B1679249), two norepinephrine (B1679862) reuptake inhibitors with applications in neuropsychiatric disorders. While both compounds exhibit antidepressant-like properties in established rodent models, their underlying mechanisms and behavioral signatures show notable differences. Reboxetine acts as a selective norepinephrine reuptake inhibitor (NRI), whereas (R)-Viloxazine is now understood to be a serotonin-norepinephrine modulating agent (SNMA), with a moderate inhibition of the norepinephrine transporter (NET) and additional activity as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.
This guide provides a comparative analysis of (R)-Viloxazine and Reboxetine, focusing on their performance in key behavioral assays used to screen for antidepressant efficacy: the Forced Swim Test, the Tail Suspension Test, and the Novelty-Suppressed Feeding Test. Detailed experimental protocols and available quantitative data are presented to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of these two compounds.
Mechanism of Action: Beyond Norepinephrine Reuptake Inhibition
While both drugs target the norepinephrine transporter, their broader pharmacological profiles diverge significantly. Reboxetine is a potent and selective NRI, with its therapeutic effects primarily attributed to the blockade of norepinephrine reuptake, thereby increasing the synaptic availability of this neurotransmitter.[1][2][3] It displays weak affinity for other neurotransmitter receptors, contributing to its specific pharmacological action.[1]
In contrast, (R)-Viloxazine, while also inhibiting NET, possesses a more complex mechanism of action that involves the serotonin (B10506) system.[4][5][6] It acts as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors.[4] This dual action on both the norepinephrine and serotonin systems classifies it as a serotonin-norepinephrine modulating agent (SNMA) and may account for a distinct clinical profile.[4]
Behavioral Models: Assessing Antidepressant-Like Activity
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral paradigm to assess antidepressant efficacy. It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds are known to reduce this immobility time, reflecting an increase in escape-oriented behavior.
Reboxetine has been shown to dose-dependently decrease immobility time in the FST in rats. Treatment with 10 and 30 mg/kg of reboxetine significantly reduced immobility, indicating a clear antidepressant-like effect in this model.[7]
Table 1: Performance in the Forced Swim Test (Rat)
| Compound | Dose (mg/kg, i.p.) | Change in Immobility Time | Reference |
| Reboxetine | 10 | ↓ | [7] |
| 30 | ↓↓ (significant) | [7] | |
| (R)-Viloxazine | N/A | Data not available |
Arrow direction indicates the direction of change (↓ for decrease). The number of arrows is indicative of the relative magnitude of the effect where data is available.
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test is a behavioral screening tool for potential antidepressant drugs. In this test, mice are suspended by their tails, and the duration of immobility is measured. A reduction in immobility is indicative of an antidepressant-like effect.
Reboxetine has been shown to reduce immobility time in the TST in mice. Studies have demonstrated that reboxetine, at doses that do not significantly increase locomotor activity, can produce a significant antidepressant-like effect in this assay.[3][8]
Viloxazine (B1201356) (racemic) has also been reported to decrease the duration of immobility in the TST in mice, suggesting antidepressant properties. However, detailed dose-response data for the specific (R)-enantiomer are not extensively documented in recent literature.
Table 2: Performance in the Tail Suspension Test (Mouse)
| Compound | Dose (mg/kg, i.p.) | Change in Immobility Time | Reference |
| Reboxetine | 2.5 | ↓ (when combined with DMPX) | [3][9] |
| Viloxazine | N/A | ↓ (qualitative) |
Arrow direction indicates the direction of change (↓ for decrease). Quantitative, dose-dependent data for direct comparison is limited.
Novelty-Suppressed Feeding (NSF) Test
The Novelty-Suppressed Feeding Test is a conflict-based model that assesses anxiety- and depression-related behaviors. In this test, the latency of a food-deprived animal to approach and eat food in a novel and potentially threatening environment is measured. Chronic, but not acute, administration of antidepressants typically reduces this latency.
Data for both (R)-Viloxazine and Reboxetine in the Novelty-Suppressed Feeding Test is sparse in the available scientific literature. This limits a direct comparison of their effects in this specific behavioral paradigm, which is particularly sensitive to chronic antidepressant treatment.[10]
Experimental Protocols
Forced Swim Test (Porsolt's Test)
Objective: To assess antidepressant-like activity by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its hind paws or tail.
Procedure:
-
Habituation/Pre-test (Day 1): Animals are placed individually into the swim cylinder for a 15-minute period. This session serves to induce a baseline level of immobility.
-
Drug Administration: The test compound ((R)-Viloxazine or Reboxetine) or vehicle is administered according to the specific study protocol (e.g., intraperitoneally 30-60 minutes before the test session).
-
Test Session (Day 2): Animals are placed back into the swim cylinder for a 5- or 6-minute test session. The session is typically video-recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is scored during the last 4 minutes of the test session. Other behaviors such as swimming and climbing can also be quantified.
Tail Suspension Test
Objective: To screen for potential antidepressant drugs by measuring the immobility of a mouse when suspended by its tail.
Apparatus: A suspension bar or a chamber that allows the mouse to hang freely without being able to touch any surfaces. Adhesive tape is used to secure the mouse's tail to the bar.
Procedure:
-
Preparation: A piece of adhesive tape is wrapped around the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspension: The mouse is suspended by the taped portion of its tail from the suspension bar.
-
Test Duration: The test is typically run for 6 minutes, and the entire session is recorded.
-
Behavioral Scoring: The total time the mouse remains immobile is scored. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Novelty-Suppressed Feeding Test
Objective: To assess anxiety- and depression-related behaviors by measuring the latency to eat in a novel environment. This test is particularly sensitive to chronic antidepressant treatment.
Apparatus: A novel, open-field arena (e.g., a brightly lit box of approximately 50 x 50 x 30 cm). A single food pellet is placed on a small, white platform in the center of the arena.
Procedure:
-
Food Deprivation: Mice or rats are typically food-deprived for 24 hours prior to the test to increase their motivation to eat. Water is available ad libitum.
-
Drug Administration: For chronic studies, the test compound is administered daily for a period of several weeks. For acute studies, it is given 30-60 minutes before the test.
-
Test Session: The animal is placed in a corner of the novel arena. The latency to approach and take the first bite of the food pellet is recorded for a set period (e.g., 5-10 minutes).
-
Home Cage Feeding: Immediately after the test, the animal is returned to its home cage, and the amount of food consumed in a familiar environment over a short period (e.g., 5 minutes) is measured to control for potential effects of the drug on appetite.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of (R)-Viloxazine and Reboxetine can be visualized through their respective signaling pathways. Similarly, the experimental workflows for the behavioral tests can be represented to provide a clear overview of the procedures.
Caption: Signaling pathway of Reboxetine.
Caption: Signaling pathway of (R)-Viloxazine.
Caption: Experimental Workflow: Forced Swim Test.
Conclusion
Based on the available preclinical evidence, both (R)-Viloxazine and Reboxetine demonstrate antidepressant-like effects in established behavioral models. However, their distinct pharmacological profiles suggest that they may achieve these effects through different, albeit overlapping, neurobiological mechanisms. Reboxetine's selective action on norepinephrine reuptake provides a clear and targeted mechanism. (R)-Viloxazine's broader profile as a serotonin-norepinephrine modulating agent, with its activity on serotonin receptors, suggests a more complex mechanism that may offer a different therapeutic profile.
The lack of direct, head-to-head comparative studies and the scarcity of quantitative data for (R)-Viloxazine in some key behavioral models, such as the Forced Swim Test and Novelty-Suppressed Feeding Test, highlight a significant gap in the literature. Further preclinical research is warranted to directly compare the behavioral effects of these two compounds under identical experimental conditions. Such studies would provide a more definitive understanding of their relative efficacy and behavioral signatures, ultimately aiding in the development of more targeted and effective treatments for depression and other neuropsychiatric disorders.
References
- 1. The promises and pitfalls of reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. samuelslab.com [samuelslab.com]
A Comparative Guide to Establishing the Limit of Detection for (R)-Viloxazine Impurities
In the development of pharmaceutical products, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. For chiral molecules like Viloxazine (B1201356), a selective norepinephrine (B1679862) reuptake inhibitor, controlling stereoisomeric impurities such as (R)-Viloxazine is a critical aspect of quality control. The limit of detection (LOD) is a key performance characteristic of an analytical procedure that establishes the lowest concentration of an analyte that can be reliably detected. This guide provides a comparative overview of methodologies for establishing the LOD of (R)-Viloxazine impurities, supported by experimental protocols and data presentation, to aid researchers, scientists, and drug development professionals in this essential task.
The presence of unwanted impurities, including enantiomeric impurities, can potentially impact the safety and efficacy of the final drug product.[1][2] Therefore, robust and sensitive analytical methods are required to detect and quantify these impurities at very low levels. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) and Chiral HPLC, is a widely used technique for the analysis of viloxazine and its related substances.[1][2][3][4]
Methodologies for Limit of Detection (LOD) Determination
The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), outline several scientifically sound approaches for determining the LOD of impurities in drug substances.[5][6][7][8] The choice of method depends on the nature of the analytical procedure and the instrumentation used. The most common approaches are:
-
Visual Evaluation: This method is often used for non-instrumental procedures but can also be applied to instrumental methods. It involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected by visual inspection.[6][9]
-
Signal-to-Noise Ratio: This approach is applicable to analytical procedures that exhibit baseline noise. The LOD is determined by comparing the signal from samples with low known concentrations of the analyte with the signal of blank samples. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.[6][7]
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method is widely used for instrumental methods that produce a linear response. The LOD is calculated using the following formula:
LOD = 3.3 * (σ / S)
Where:
-
σ = the standard deviation of the response (often the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line)
-
S = the slope of the calibration curve[6]
-
Comparison of LOD Determination Methodologies
The selection of the most appropriate method for LOD determination depends on the specific analytical procedure and the desired level of statistical confidence. Below is a comparison of the three primary methodologies outlined by the ICH.
| Feature | Visual Evaluation | Signal-to-Noise Ratio | Standard Deviation of the Response and Slope |
| Principle | Direct observation of the lowest detectable concentration. | Comparison of analyte signal to background noise. | Statistical calculation based on the variability of the blank and the method's sensitivity. |
| Applicability | Non-instrumental and instrumental methods. | Instrumental methods with baseline noise (e.g., HPLC, GC). | Instrumental methods with a linear response and the ability to generate a calibration curve. |
| Objectivity | Subjective, relies on analyst's perception. | More objective than visual evaluation, but can be influenced by how noise is measured. | Highly objective and statistically rigorous. |
| Data Requirement | Series of diluted known concentration samples. | Chromatograms of blank and low-concentration samples. | Data from a calibration curve constructed from a series of low-concentration standards. |
| ICH Guideline | Q2(R2)[7][8] | Q2(R2)[7][8] | Q2(R2)[7][8] |
Experimental Data on LOD for Viloxazine Impurities
| Analytical Method | Analyte | Limit of Detection (LOD) | Source |
| RP-HPLC | Viloxazine Hydrochloride Impurities | 0.01 µg/g | [1][2] |
| RP-HPLC | Viloxazine | 0.125 µg/ml | [10] |
| RP-HPLC | Viloxazine | 0.07 µg/ml | [11] |
| Chiral HPLC | S-Viloxazine and its impurities | Not explicitly stated, but method developed for purity testing | [3][4] |
These values demonstrate the high sensitivity of HPLC methods for the detection of viloxazine and its impurities. The LOD for (R)-Viloxazine as an impurity in the S-enantiomer would be expected to be in a similar range when using a validated chiral HPLC method.
Experimental Protocol for LOD Determination of (R)-Viloxazine
This protocol outlines a general procedure for establishing the LOD for (R)-Viloxazine as an impurity in S-Viloxazine using a chiral HPLC method, incorporating the different ICH-endorsed approaches.
1. Materials and Reagents:
-
(R)-Viloxazine reference standard
-
S-Viloxazine drug substance
-
HPLC-grade solvents (e.g., Methanol, n-hexane, Isopropyl alcohol as described in a relevant chiral method[3][4])
-
Mobile phase, prepared as per the validated chiral HPLC method.
2. Instrumentation:
-
A validated HPLC system equipped with a UV detector and a suitable chiral column (e.g., Chiralpack IM).[3][4]
3. Preparation of Solutions:
-
Blank Solution: Prepare the mobile phase or a suitable diluent.
-
Stock Solution of (R)-Viloxazine: Accurately weigh and dissolve a known amount of (R)-Viloxazine reference standard in the diluent to obtain a stock solution of a specific concentration.
-
Spiked Samples: Prepare a series of spiked samples by adding known amounts of the (R)-Viloxazine stock solution to the S-Viloxazine drug substance to achieve a range of low concentrations around the expected LOD.
4. Chromatographic Conditions:
-
Follow the validated chiral HPLC method for the separation of viloxazine enantiomers. An example method uses a mobile phase of Methanol: n-hexane: IPA (30:50:20 v/v) at a flow rate of 1 ml/min with UV detection at 264.6 nm.[3][4]
5. LOD Determination Procedures:
-
Method 1: Visual Evaluation
-
Prepare a series of dilutions of the (R)-Viloxazine stock solution to decreasing concentrations.
-
Inject each dilution into the HPLC system.
-
Visually inspect the chromatograms and determine the minimum concentration at which the (R)-Viloxazine peak can be reliably distinguished from the baseline noise.
-
-
Method 2: Signal-to-Noise Ratio
-
Inject the blank solution multiple times to determine the baseline noise.
-
Inject a series of low-concentration spiked samples of (R)-Viloxazine.
-
Measure the signal height of the (R)-Viloxazine peak and the noise in a region of the chromatogram close to the peak.
-
Calculate the signal-to-noise ratio for each concentration. The concentration that yields a signal-to-noise ratio of approximately 3:1 is estimated as the LOD.
-
-
Method 3: Based on the Standard Deviation of the Response and the Slope
-
Prepare a calibration curve using a series of low-concentration spiked samples of (R)-Viloxazine (typically 5-7 concentrations).
-
Inject each concentration multiple times (e.g., 3-6 injections).
-
Plot the mean peak area against the concentration and perform a linear regression analysis to obtain the slope (S) of the calibration curve.
-
Calculate the standard deviation of the response (σ). This can be the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of the regression line.
-
Calculate the LOD using the formula: LOD = 3.3 * (σ / S).
-
6. Verification:
-
Independently prepare a sample at the determined LOD concentration and inject it to verify that the (R)-Viloxazine peak is reliably detected.
Visualizing the Workflow and Logical Relationships
To further clarify the process, the following diagrams illustrate the experimental workflow for LOD determination and the logical relationship in controlling impurities.
Caption: Experimental workflow for LOD determination of (R)-Viloxazine impurities.
Caption: Logical relationship for the control of (R)-Viloxazine impurity.
By following the detailed protocols and understanding the comparative advantages of each LOD determination method, researchers and drug developers can confidently establish the necessary analytical controls to ensure the quality and safety of viloxazine-based pharmaceutical products.
References
- 1. jchr.org [jchr.org]
- 2. jchr.org [jchr.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. jcdronline.org [jcdronline.org]
- 11. wjpsonline.com [wjpsonline.com]
A Comparative Guide to System Suitability Testing for Chiral Separation of Viloxazine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the chiral separation of viloxazine (B1201356) isomers. System suitability testing (SST) is a critical component of method validation, ensuring the chromatographic system is adequate for the intended analysis. This document details established methodologies, presents system suitability data for comparison, and offers insights into alternative approaches.
Comparison of Chiral HPLC Methods
The selection of a suitable chiral stationary phase (CSP) is paramount for the successful separation of enantiomers. Polysaccharide-based CSPs are widely used and have demonstrated effectiveness in resolving viloxazine isomers. Below is a comparison of two methods utilizing different polysaccharide-based columns.
Table 1: Comparison of HPLC Methods for Chiral Separation of Viloxazine Isomers
| Parameter | Method 1 | Method 2 (Alternative) |
| Chiral Stationary Phase | Chiralpack® IM | Chiralpak® IC |
| Column Dimensions | 250 x 10 mm, 5 µm | Not specified |
| Mobile Phase | Methanol (B129727): n-hexane: Isopropanol (B130326) (30:50:20 v/v)[1] | 10 mM Ammonium (B1175870) Bicarbonate: Methanol (5:95 v/v) |
| Flow Rate | 1.0 mL/min[1] | Not specified |
| Detection Wavelength | 264.6 nm[1] | Mass Spectrometry (MS) |
| Column Temperature | Ambient[1] | Not specified |
System Suitability Testing Data
System suitability tests are performed to verify that the chromatographic system is performing as expected. Key parameters include resolution, tailing factor, theoretical plates, and repeatability.
Table 2: System Suitability Parameters for Method 1 (Chiralpack® IM)
| Parameter | S-Viloxazine | Impurity 1 | Acceptance Criteria |
| Retention Time (min) | 3.842[1] | 2.236[1] | Consistent retention times |
| Theoretical Plates | 20854[1] | 12639[1] | > 2000 |
| Tailing Factor | 1.02[1] | 0.93[1] | ≤ 2 |
| Resolution | > 2.0 (between enantiomers) | - | ≥ 1.5 |
Note: System suitability data for Method 2, including resolution, tailing factor, and theoretical plates, were not available in the reviewed literature. For a complete comparison, these parameters would need to be experimentally determined.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are based on the available literature.
Method 1: Chiralpack® IM
1. Sample Preparation:
-
A standard solution containing both S-viloxazine and its enantiomeric impurity is prepared in the mobile phase.
2. Chromatographic Conditions:
-
Column: Chiralpack® IM (250 x 10 mm, 5 µm)
-
Mobile Phase: A mixture of methanol, n-hexane, and isopropanol in a 30:50:20 (v/v/v) ratio[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: Maintained at ambient temperature[1].
-
Detection: UV detection at 264.6 nm[1].
-
Injection Volume: 10 µL.
3. System Suitability Procedure:
-
The standard solution is injected six consecutive times.
-
The retention times, peak areas, and peak shapes for both enantiomers are recorded.
-
The resolution, tailing factor, and theoretical plates are calculated to ensure they meet the predefined acceptance criteria.
Method 2: Chiralpak® IC (Alternative)
1. Sample Preparation:
-
Samples for pharmacokinetic studies were prepared from rat plasma. This involves protein precipitation followed by dilution.
2. Chromatographic Conditions:
-
Column: Chiralpak® IC
-
Mobile Phase: A mixture of 10 mM ammonium bicarbonate and methanol in a 5:95 (v/v) ratio.
-
Detection: Mass Spectrometry (MS) was used for detection.
3. System Suitability Considerations:
-
While specific SST parameters were not detailed, a full validation would include assessing resolution between the viloxazine enantiomers, peak shape (tailing factor), and the number of theoretical plates. Repeatability of peak areas and retention times would also be critical.
Alternative Separation Strategies
Beyond traditional HPLC, other techniques can be employed for chiral separations. Supercritical Fluid Chromatography (SFC) is a notable alternative that offers advantages in terms of speed and reduced solvent consumption. Polysaccharide-based chiral stationary phases are also widely used in SFC. For viloxazine, exploring SFC with columns such as Chiralpak® IM or IC could provide a faster and more environmentally friendly separation method.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for implementing system suitability testing.
References
A Comparative Guide to the Pharmacokinetic Interactions of (R)-Viloxazine with CYP2D6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic interactions between (R)-Viloxazine and various inhibitors of the Cytochrome P450 2D6 (CYP2D6) enzyme. Viloxazine (B1201356), a selective norepinephrine (B1679862) reuptake inhibitor, is primarily metabolized by CYP2D6, making it susceptible to drug-drug interactions (DDIs) when co-administered with inhibitors of this enzyme.[1][2][3][4][5][6][7] Understanding the extent of these interactions is critical for dose adjustments and ensuring patient safety. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing these interactions, and provides visual representations of the metabolic pathways and experimental workflows involved.
Quantitative Data on Pharmacokinetic Interactions
| CYP2D6 Inhibitor | Inhibitor Strength | Viloxazine PK Parameter | Value (Viloxazine Alone) | Value (Viloxazine + Inhibitor) | % Change | 90% Confidence Interval | Reference |
| Paroxetine | Strong | Cmax (ng/mL) | 4730 ± 860 | 5490 ± 1110 | 16.04% | 109.49% - 122.99% | [8][9] |
| AUC0-t (ng·h/mL) | 84800 ± 22400 | 114000 ± 28800 | 34.65% | 127.65% - 142.03% | [8][9] | ||
| AUC0-inf (ng·h/mL) | 86300 ± 23200 | 116000 ± 29600 | 34.80% | 127.94% - 142.03% | [8][9] | ||
| Bupropion (B1668061) | Strong | - | - | - | Expected to be similar to Paroxetine | - | [10][11] |
| Fluoxetine (B1211875) | Moderate | - | - | - | Expected to be less than Paroxetine | - | |
| Quinidine (B1679956) | Strong | - | - | - | Expected to be similar to Paroxetine | - |
Note: The classification of inhibitor strength is based on FDA guidance. The expected interactions for bupropion, fluoxetine, and quinidine are inferred from their known potent CYP2D6 inhibitory activity. Direct clinical studies of their interaction with viloxazine are needed for quantitative confirmation.
Experimental Protocols
The assessment of drug-drug interactions involving CYP2D6 inhibition typically involves both in vitro and in vivo studies. Below are detailed methodologies for these key experiments.
In Vitro CYP2D6 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a CYP2D6 inhibitor) on viloxazine metabolism.
Materials:
-
Pooled human liver microsomes (HLMs)
-
(R)-Viloxazine
-
CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)[6][9]
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitor (e.g., Quinidine)[9]
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: Prepare incubation mixtures in microcentrifuge tubes or a 96-well plate on ice. Each incubation should contain pooled HLMs (final protein concentration typically 0.1-0.5 mg/mL), (R)-Viloxazine (at a concentration near its Km for CYP2D6), and the test inhibitor at various concentrations in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to allow the inhibitor to interact with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold quenching solution, such as acetonitrile, containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the primary metabolite of viloxazine, 5-hydroxyviloxazine (B12724933), using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
In Vivo Clinical Drug-Drug Interaction Study
Objective: To evaluate the effect of a CYP2D6 inhibitor on the pharmacokinetics of (R)-Viloxazine in healthy human subjects.
Study Design: A randomized, crossover, or single-sequence study design is typically employed.[8][9]
-
Period 1: Administer a single oral dose of (R)-Viloxazine to subjects.
-
Washout Period: A sufficient washout period is allowed for the complete elimination of viloxazine.
-
Period 2: Administer the CYP2D6 inhibitor for a duration sufficient to achieve steady-state concentrations and maximal inhibition of CYP2D6.
-
Period 3: Co-administer a single oral dose of (R)-Viloxazine with the CYP2D6 inhibitor.
Subjects: A cohort of healthy adult volunteers who are extensive metabolizers of CYP2D6, as determined by genotyping.
Procedure:
-
Screening: Screen subjects for eligibility based on health status, and CYP2D6 genotype.
-
Dosing: Administer the study drugs as per the design.
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals up to 72 hours post-dose) after viloxazine administration in each period.
-
Bioanalysis: Process the blood samples to obtain plasma and analyze the concentrations of (R)-Viloxazine and its major metabolite, 5-hydroxyviloxazine glucuronide, using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for viloxazine for each treatment period using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Terminal half-life (t1/2)
-
-
Statistical Analysis: Compare the pharmacokinetic parameters of viloxazine with and without the co-administered inhibitor using appropriate statistical methods (e.g., analysis of variance on log-transformed data) to determine the geometric mean ratios and 90% confidence intervals for Cmax and AUC.
Visualizations
The following diagrams illustrate the metabolic pathway of (R)-Viloxazine and a typical experimental workflow for a drug-drug interaction study.
Caption: Metabolic pathway of (R)-Viloxazine and the point of inhibition by CYP2D6 inhibitors.
Caption: A typical workflow for a clinical drug-drug interaction study.
References
- 1. researchgate.net [researchgate.net]
- 2. Population Pharmacokinetics of Viloxazine Extended‐Release Capsules in Pediatric Subjects With Attention Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Metabolism and in vitro drug-drug interaction assessment of viloxazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. protocols.io [protocols.io]
- 9. wicpcp.org [wicpcp.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies | ACCP [accp1.org]
In Vitro Functional Analysis of (R)-Viloxazine's Agonist Activity at the 5-HT2C Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-Viloxazine's agonist activity at the serotonin (B10506) 2C (5-HT2C) receptor with the endogenous ligand serotonin (5-HT). The information presented is supported by experimental data from in vitro functional assays and includes detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Comparative Analysis of 5-HT2C Agonist Activity
(R)-Viloxazine has been identified as an agonist at the 5-HT2C receptor. To quantify its potency and efficacy, in vitro functional assays are employed. The following table summarizes the key parameters for (R)-Viloxazine in comparison to the reference agonist, serotonin.
| Compound | Assay Type | Parameter | Value | Reference |
| (R)-Viloxazine | IP1 Accumulation (HTRF) | EC50 | 32.0 µM | [1] |
| Emax | 78.6% | [1] | ||
| (R)-Viloxazine | Calcium Mobilization | EC50 | 1.6 µM | [2][3] |
| Serotonin (5-HT) | IP1 Accumulation (HTRF) | EC50 | 25 nM | [4] |
| Serotonin (5-HT) | Calcium Mobilization | EC50 | 1.16 nM - 14 nM | [5][6] |
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible response. A lower EC50 value indicates higher potency.
Emax (Maximum effect): The maximum response achievable by an agonist. It is often expressed as a percentage relative to a reference full agonist, such as serotonin.
Understanding the 5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[7] Agonist binding initiates a signaling cascade that is fundamental to its physiological effects.
Caption: 5-HT2C Receptor Signaling Pathway.
Experimental Protocols
Two common in vitro functional assays to confirm agonist activity at the 5-HT2C receptor are the Calcium Mobilization Assay and the IP1 Accumulation Assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2C receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
(R)-Viloxazine and Serotonin stock solutions.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating: Seed the 5-HT2C expressing cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (containing probenecid) to each well. Incubate the plate in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of (R)-Viloxazine and the reference agonist (serotonin) in the assay buffer.
-
Measurement: Place the assay plate in the fluorescence plate reader. Record a baseline fluorescence reading for a few seconds.
-
Agonist Addition: Inject the prepared agonist dilutions into the wells.
-
Data Acquisition: Immediately after injection, continuously measure the fluorescence intensity for 1-2 minutes to capture the peak response.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium release. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
References
- 1. dovepress.com [dovepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. innoprot.com [innoprot.com]
- 6. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Proper Disposal Procedures for (R)-Viloxazine Hydrochloride
(R)-Viloxazine Hydrochloride , a selective norepinephrine (B1679862) reuptake inhibitor, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides detailed procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, safety glasses, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[3][4]
Disposal of Pure this compound and Contaminated Materials
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][3] The material can be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[1] It is imperative to prevent the chemical from entering drains or sewer systems.[1][2]
Key Disposal Steps:
-
Collection: Collect waste this compound and any materials contaminated with it (e.g., filter paper, weighing boats) in a suitable, clearly labeled, and closed container.[1][3]
-
Labeling: The waste container must be accurately labeled as hazardous waste, including the full chemical name: this compound.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[2][5]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous material disposal company to arrange for pickup and disposal.[2]
Quantitative Disposal Data
There are no specific quantitative thresholds that dictate different disposal methods for this compound in a laboratory setting. Any amount of the pure compound or materials significantly contaminated with it should be treated as hazardous chemical waste.
| Parameter | Value | Citation |
| Recommended Disposal Method | Controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant. | [1][2] |
| Sewer System Discharge | Prohibited. | [1] |
| Environmental Hazards | One Safety Data Sheet indicates it is toxic to aquatic life with long-lasting effects. However, other sources state there is no data on the ecotoxicity of the product. | [2] |
| Occupational Exposure Limits | No substances with occupational exposure limit values have been identified. | [3][4] |
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1][3]
-
Control Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][2]
-
Cleanup: Carefully sweep up or collect the spilled material and place it in a suitable, closed container for disposal.[1][3][4] Avoid generating dust.[1][3][4]
-
Decontamination: Clean the spill area thoroughly.
Disposal of Contaminated Packaging
Containers that held this compound must also be disposed of properly. Options include:
-
Triple Rinsing: Containers can be triple rinsed (or the equivalent), and the rinsate collected as hazardous waste. The cleaned container can then be offered for recycling or reconditioning.[1]
-
Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Incineration: Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]
Experimental Protocols for Environmental Fate
A review of available safety data sheets and scientific literature indicates a lack of published experimental protocols and data regarding the environmental fate, ecotoxicity, persistence, and degradability of viloxazine.[2] Therefore, detailed methodologies for such experiments cannot be provided. The absence of this data underscores the importance of treating this compound as hazardous waste and preventing its release into the environment.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling (R)-Viloxazine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients (APIs) like (R)-Viloxazine Hydrochloride is paramount. Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is critical to minimize exposure and ensure a safe laboratory environment.[1] This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[2][3] The following table summarizes the recommended PPE based on safety data sheets.
| Protection Type | Specific Recommendations | Standards/Considerations |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields.[2][4] A face shield may be necessary if splashes are likely.[1] | Must conform to EN 166 (EU) or NIOSH (US) standards.[2][5] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[2][4] | Gloves must be inspected before use and comply with EU Directive 89/686/EEC and the standard EN 374.[2][4] |
| Skin and Body Protection | Long-sleeved clothing, a lab coat, or a full protective suit.[4][6] Fire/flame resistant and impervious clothing may be required.[2] | Select based on the specific laboratory risk assessment. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[4] If dust or aerosols may be generated, or if exposure limits are exceeded, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator should be used.[5] This should be a backup to engineering controls.[5] | Use in conjunction with a properly functioning laboratory fume hood or other local exhaust ventilation.[5][7] |
Experimental Workflow for Handling and Disposal
The following diagram outlines the procedural steps for the safe handling and disposal of this compound, emphasizing the integration of safety measures at each stage.
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls : Always handle this compound in a well-ventilated area.[2] A laboratory fume hood or other form of local exhaust ventilation is essential to minimize inhalation exposure.[5] For highly potent APIs, more advanced containment solutions like glove boxes may be necessary.[1][8]
-
Avoiding Contamination : Do not eat, drink, or smoke in areas where the compound is handled.[4] Wash hands thoroughly after handling and before breaks.[4][6]
-
Safe Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][4] It should be stored away from incompatible materials and foodstuff containers.[2]
Accidental Release Measures:
-
Spill Response : In the event of a spill, evacuate personnel from the area.[2][3] Avoid generating dust.[2][5] Wear full PPE, including respiratory protection.
-
Containment and Cleanup : Prevent the material from entering drains or water courses.[2] For solid spills, sweep or vacuum the material into a suitable, closed container for disposal.[5] For liquid spills, absorb with an inert material.[3] Clean the spill area thoroughly.[5]
Disposal Plan:
-
Waste Segregation : All materials contaminated with this compound, including disposable PPE, should be collected in a suitable, labeled container for hazardous waste.[2]
-
Chemical Disposal : The compound should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or the environment.[2]
-
Packaging Disposal : Contaminated packaging should be triple-rinsed (if appropriate) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to prevent reuse and dispose of it in a sanitary landfill or via controlled incineration.[2]
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
